molecular formula C17H20ClNO3 B10829582 (+)-Coclaurine hydrochloride

(+)-Coclaurine hydrochloride

Cat. No.: B10829582
M. Wt: 321.8 g/mol
InChI Key: VDUZDGFETHGVJK-XFULWGLBSA-N
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Description

(+)-Coclaurine hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO3 and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m1./s1

InChI Key

VDUZDGFETHGVJK-XFULWGLBSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of (+)-Coclaurine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of natural products, it has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its interactions with key cellular targets and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing the current understanding of this compound's pharmacological profile.

Core Biological Activities

This compound exhibits a range of biological effects, primarily centered around its interactions with neurotransmitter receptors and its ability to modulate cellular signaling pathways. Key activities include its influence on the dopaminergic and cholinergic systems, as well as its impact on cancer cell sensitivity to chemotherapy.

Dopaminergic System Modulation

In vivo studies have demonstrated that this compound interacts with the dopaminergic system in the brain. Administration of this compound has been shown to block postsynaptic dopamine (B1211576) receptors in the mouse striatum, without affecting presynaptic dopamine receptors[1][2]. This is evidenced by the observation that an intracerebroventricular injection of the compound leads to a significant increase in the level of homovanillic acid (HVA), a major dopamine metabolite, and a slight increase in 3,4-dihydroxyphenylacetic acid (DOPAC) levels in the mouse striatum[1][2]. This suggests an increase in dopamine turnover, a common consequence of postsynaptic dopamine receptor blockade.

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

(+)-Coclaurine has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist[3][4]. This activity has been demonstrated in functional assays using Xenopus oocytes expressing human nAChR subtypes.

Sensitization of Non-Small Cell Lung Cancer (NSCLC) Cells to Cisplatin (B142131)

Recent research has highlighted a significant role for coclaurine (B195748) in cancer therapy, specifically in sensitizing non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin[5][6]. Coclaurine has been identified as a key molecule responsible for the EFHD2-inhibiting activity of Stephania tetrandra[5][6]. By inhibiting EFHD2, coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway[5][6]. This pathway is implicated in cisplatin resistance, and its inhibition by coclaurine leads to enhanced sensitivity of NSCLC cells to cisplatin-induced cytotoxicity[5][6].

Other Reported Activities

Beyond these core activities, (+)-Coclaurine has been associated with a variety of other potential therapeutic effects, including:

  • Anti-aging activity [1][7]

  • Neuroprotective effects

  • Antimicrobial properties

  • Antioxidative effects

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of (+)-Coclaurine and its hydrochloride salt.

Target/Assay Parameter Value Cell Line/System Notes
Cytotoxicity IC500.95 mMH1299 (NSCLC)Low toxicity observed.
IC502 mMA549 (NSCLC)Low toxicity observed.
Cisplatin Sensitization IC50 (Cisplatin alone)69.7 µMH1299 (NSCLC)Coclaurine (200 µM) enhances cisplatin sensitivity.
IC50 (Cisplatin + Coclaurine)47.4 µMH1299 (NSCLC)
IC50 (Cisplatin alone)75.7 µMA549 (NSCLC)Coclaurine (200 µM) enhances cisplatin sensitivity.
IC50 (Cisplatin + Coclaurine)57.3 µMA549 (NSCLC)
Anti-HIV Activity EC500.8 µg/mLH9 cellsInhibition of HIV replication.

Note: Further research is required to determine the Ki values for dopamine receptor binding and a more comprehensive set of EC50 values for various functional activities of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activity of this compound.

dopamine_signaling Figure 1: Postulated Mechanism of this compound on Dopamine D2 Receptor Signaling. cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Synapse Dopamine_release->Synapse Dopamine Dopamine Dopamine_release->Dopamine DAT Dopamine Transporter (DAT) Synapse->DAT D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Dopamine->D2R Binds Coclaurine (+)-Coclaurine hydrochloride Coclaurine->D2R Blocks nAChR_antagonism Figure 2: Antagonistic action of this compound on nAChRs. cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Ion Channel (Na+, Ca2+) nAChR->Ion_channel Depolarization Membrane Depolarization Ion_channel->Depolarization Influx Acetylcholine Acetylcholine Acetylcholine->nAChR Binds & Activates Coclaurine (+)-Coclaurine hydrochloride Coclaurine->nAChR Antagonizes Cellular_response Cellular Response Depolarization->Cellular_response EFHD2_pathway Figure 3: Coclaurine enhances cisplatin sensitivity via the EFHD2/NOX4/ABCC1 pathway. Coclaurine (+)-Coclaurine hydrochloride EFHD2 EFHD2 Coclaurine->EFHD2 Inhibits Cisplatin_sensitivity Cisplatin Sensitivity Coclaurine->Cisplatin_sensitivity Promotes NOX4 NOX4 EFHD2->NOX4 Induces ROS Reactive Oxygen Species (ROS) NOX4->ROS Produces ABCC1 ABCC1 (Drug Efflux Pump) ROS->ABCC1 Activates Cisplatin_resistance Cisplatin Resistance ABCC1->Cisplatin_resistance Leads to

References

An In-depth Technical Guide to (+)-Coclaurine Hydrochloride: Discovery, Natural Sources, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, wide-ranging natural sources, and detailed biosynthetic pathway. Furthermore, it presents meticulously outlined experimental protocols for the extraction, isolation, and quantification of (+)-coclaurine from plant matrices. The mechanism of action, particularly its role as a nicotinic acetylcholine (B1216132) receptor antagonist, is also elucidated with a corresponding signaling pathway diagram. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of benzylisoquinoline alkaloids began with the isolation of morphine from the opium poppy in 1806, marking the first-ever isolation of an alkaloid.[1] The complex structures of these compounds, including coclaurine (B195748), presented significant challenges to chemists for many decades. The total synthesis of dl-coclaurine was first reported in 1951, a pivotal moment that paved the way for further investigation into this class of compounds. One of the early and notable isolations of coclaurine from a natural source was documented in 1972 from the plant Sarcopetalum harveyanum. This discovery was crucial in confirming its natural occurrence and spurred further exploration into its botanical distribution and biological properties.

Natural Sources of (+)-Coclaurine

(+)-Coclaurine is a secondary metabolite found in a variety of plant families, most notably the Annonaceae and Lauraceae.[2] Its presence has been identified in numerous species, highlighting its widespread distribution in the plant kingdom. The concentration of (+)-coclaurine can vary significantly depending on the plant species, the specific part of the plant, and the geographical location.

Plant SpeciesFamilyPlant PartTotal Alkaloid Yield (% of dry weight)Reference
Annona muricataAnnonaceaeLeaves0.125[3]
Nelumbo nuciferaNelumbonaceaeLeavesNot specified[4]
Sarcopetalum harveyanumMenispermaceaeNot specifiedNot specified
Ocotea duckeiLauraceaeNot specifiedNot specified
Lindera aggregataLauraceaeNot specifiedNot specified

Biosynthesis of (+)-Coclaurine

The biosynthesis of (+)-coclaurine is a well-elucidated pathway that begins with the amino acid L-tyrosine.[5][6] This intricate process involves a series of enzymatic reactions to construct the characteristic benzyltetrahydroisoquinoline scaffold.

The key enzymatic steps are:

  • Tyrosine to Dopamine (B1211576) and 4-HPAA: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of reactions including decarboxylation and hydroxylation.

  • Condensation to (S)-Norcoclaurine: Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the central precursor for all benzylisoquinoline alkaloids.[5]

  • Methylation to (S)-Coclaurine: (S)-norcoclaurine is then methylated at the 6-hydroxyl group by the enzyme norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.[6]

  • N-methylation to (S)-N-methylcoclaurine: Finally, coclaurine N-methyltransferase (CNMT) catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a precursor for more complex alkaloids.[6]

G Biosynthetic Pathway of (+)-Coclaurine Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Coclaurine (+)-(S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT G Nicotinic Acetylcholine Receptor Antagonism by (+)-Coclaurine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response Depolarization->Cellular_Response PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Activates PI3K_Akt->Cellular_Response Promotes Survival Coclaurine (+)-Coclaurine Coclaurine->nAChR Binds and Blocks G Experimental Workflow for this compound Plant_Material Plant Material Collection and Preparation Extraction Extraction of Total Alkaloids Plant_Material->Extraction Isolation Isolation by Column Chromatography Extraction->Isolation Purification Further Purification (HPLC/Prep TLC) Isolation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Quantification Quantification by HPLC Purification->Quantification Salt_Formation This compound Formation Structure_Elucidation->Salt_Formation Final_Product Pure (+)-Coclaurine HCl Salt_Formation->Final_Product

References

A Technical Guide to the Physicochemical Properties of (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is the salt form of (+)-coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of bioactive molecules, (+)-coclaurine and its derivatives are of considerable interest in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering essential data and methodologies for researchers engaged in its study and development. A thorough understanding of these properties is fundamental to predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility.

Core Physicochemical Properties

The following tables summarize the key physicochemical identifiers and properties for this compound and its corresponding free base, (+)-Coclaurine. Quantitative data has been compiled from various sources to provide a comparative overview.

Table 1: General and Chemical Identifiers
PropertyThis compound(+)-Coclaurine (Free Base)
IUPAC Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride[1](1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol[2]
Synonyms (+)-(R)-Coclaurine HCl, d-Coclaurine HCl(+)-(R)-Coclaurine, d-Coclaurine
CAS Number 19894-19-0[1]2196-60-3[2]
Molecular Formula C₁₇H₂₀ClNO₃[3]C₁₇H₁₉NO₃[2]
Molecular Weight 321.80 g/mol [3]285.34 g/mol [2]
Appearance White to off-white solid powder[1][3]White to off-white powder[4]
Table 2: Physicochemical Data
PropertyThis compound(+)-Coclaurine (Free Base)
Melting Point Data not readily available in cited literature.220-221 °C[4]
Solubility Water: 5 mg/mL (ultrasonication recommended)[5] ∙ DMSO: 50 mg/mL (ultrasonication recommended)[5]Water: Poorly soluble[2] ∙ DMSO: 45 mg/mL[6] ∙ Organic Solvents: Soluble in ethanol, methanol, acetone, chloroform, dichloromethane[2][4]
pKa Data not readily available in cited literature. The presence of the basic nitrogen suggests the pKa will be in the physiological range, influencing ionization and solubility.10.00 ± 0.15 (Predicted)[4]
UV-Vis (λmax) Data not readily available in cited literature. Expected to be similar to the free base.227 nm[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. For complete separation of any suspended particles, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in mg/mL or µg/mL.

Determination of Melting Point

The melting point provides an indication of purity and is a key physical characteristic.

  • Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.

  • Heating: Heat the sample at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate observation.

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water.

  • Titration Setup: Place the solution in a temperature-controlled titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) of known concentration. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, providing a fingerprint for structural confirmation.

  • ³⁵Cl NMR: Solid-state ³⁵Cl NMR can be a powerful tool for characterizing hydrochloride salts of pharmaceuticals, providing insights into the local environment of the chloride ion and helping to distinguish between different polymorphic forms.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups:

  • O-H Stretch: A broad band in the region of 3550-3200 cm⁻¹ for the phenolic hydroxyl groups.

  • N-H Stretch: A medium band around 3300-3500 cm⁻¹ for the secondary amine salt.

  • C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.[8]

  • C-H Stretch (Aliphatic): Signals typically appear below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[9]

  • C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.[10]

  • C-O Stretch: Strong bands for the ether and phenol (B47542) groups in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) data for this compound is consistent with its structure, confirming the molecular weight.[11] Under typical electrospray ionization (ESI) conditions in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 286.34.

Biological Activity and Signaling Pathways

(+)-Coclaurine has been reported to exhibit several biological activities, including anti-aging effects and the ability to inhibit postsynaptic dopamine (B1211576) receptors.[1][5] More specifically, it has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Recent research has elucidated its role in sensitizing non-small cell lung cancer (NSCLC) cells to cisplatin. Coclaurine (B195748) achieves this by downregulating the EFHD2-related NOX4-ABCC1 signaling pathway. It disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which reduces EFHD2 transcription.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess (+)-Coclaurine HCl to known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Settle and Centrifuge to pellet undissolved solid B->C D Withdraw clear supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

G Coclaurine's Inhibition of the EFHD2 Signaling Pathway FOXG1 FOXG1 (Transcription Factor) EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2_transcription EFHD2 Transcription EFHD2_promoter->EFHD2_transcription activates NOX4 NOX4 EFHD2_transcription->NOX4 upregulates ABCC1 ABCC1 NOX4->ABCC1 upregulates Cisplatin_resistance Cisplatin Resistance in NSCLC ABCC1->Cisplatin_resistance Coclaurine (+)-Coclaurine Coclaurine->FOXG1 disrupts interaction

Caption: Signaling pathway showing (+)-Coclaurine's inhibitory effect.

References

In-Depth Technical Guide to (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid of significant interest in pharmacological research. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its known mechanisms of action through various signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in the study and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, also known as (+)-(R)-Coclaurine hydrochloride, is the hydrochloride salt of the naturally occurring benzylisoquinoline alkaloid, (+)-Coclaurine. It is found in a variety of plant species.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 19894-19-0[1][2]
Chemical Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Synonyms (+)-(R)-Coclaurine HCl, d-Coclaurine hydrochloride
Molecular Formula C₁₇H₂₀ClNO₃[1][2]
Molecular Weight 321.80 g/mol [1][2]
InChI Key VDUZDGFETHGVJK-XFULWGLBSA-N[1]
SMILES COC1=C(C=C2--INVALID-LINK--CC3=CC=C(C=C3)O)O.Cl[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid powder[1][2]
Purity ≥98% (typically analyzed by HPLC)[2]
Solubility DMSO: 50 mg/mL (155.38 mM) (with sonication)[2] H₂O: 5 mg/mL (15.54 mM) (with sonication)[2]
Storage 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light)[2]

Biological Activity and Mechanism of Action

This compound exhibits notable activity at several key receptors in the central nervous system. Its primary mechanisms of action include the antagonism of dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors, as well as the modulation of signaling pathways implicated in cancer cell resistance.

Dopamine Receptor Antagonism

(+)-Coclaurine and its enantiomer have been shown to act as antagonists at both D1 and D2 dopamine receptors with IC₅₀ values in the low micromolar range.[2] This activity is of interest for the development of novel antipsychotic or neuromodulatory agents. An intracerebroventricular injection of this compound in mice has been shown to increase the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, suggesting an inhibition of postsynaptic dopamine receptors.[1][2]

Nicotinic Acetylcholine Receptor Antagonism

Coclaurine (B195748) is also recognized as a nicotinic acetylcholine receptor (nAChR) antagonist.[3] This activity may contribute to its diverse pharmacological effects and warrants further investigation for its potential in treating conditions related to cholinergic dysfunction.

Modulation of the EFHD2-NOX4-ABCC1 Signaling Pathway

Recent research has identified coclaurine as an inhibitor of EF-hand domain-containing protein D2 (EFHD2). By inhibiting EFHD2, coclaurine can downregulate the EFHD2-related NOX4-ABCC1 signaling pathway.[3] This pathway is implicated in cisplatin (B142131) resistance in non-small cell lung cancer (NSCLC), suggesting that coclaurine could be a potential adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents.[3]

Table 3: Summary of Biological Activity

TargetActivityReported Values
Dopamine D1 Receptor AntagonistIC₅₀: 2.09 ± 0.65 μM (for O-nornuciferine, a related alkaloid)
Dopamine D2 Receptor AntagonistIC₅₀: 1.14 ± 0.10 μM (for O-nornuciferine, a related alkaloid)
Nicotinic Acetylcholine Receptors Antagonist-
EFHD2 Inhibitor-

Experimental Protocols

Enantioselective Synthesis of (+)-Coclaurine

The core structure of (+)-Coclaurine is a benzyltetrahydroisoquinoline, which is commonly synthesized via the Pictet-Spengler reaction. An enantioselective synthesis is crucial to obtain the desired (+)-(R)-enantiomer.

Reaction Scheme: Pictet-Spengler Synthesis of Benzylisoquinoline Alkaloids

G Dopamine Dopamine Condensation Dopamine->Condensation Aldehyde 4-Hydroxyphenylacetaldehyde Aldehyde->Condensation Coclaurine (+)-Coclaurine Iminium_ion Iminium Ion Condensation->Iminium_ion Condensation Ring_closure Iminium_ion->Ring_closure Ring Closure (Pictet-Spengler) Ring_closure->Coclaurine

Caption: Pictet-Spengler reaction for (+)-Coclaurine synthesis.

Protocol:

  • Preparation of the Imine Intermediate: Dopamine hydrochloride is reacted with 4-hydroxyphenylacetaldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol). The reaction is typically carried out at room temperature.

  • Pictet-Spengler Cyclization: An acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added to the reaction mixture, which is then heated to reflux. The acid catalyzes the cyclization of the imine intermediate to form the tetrahydroisoquinoline ring system.

  • Enantioselective Control: For an enantioselective synthesis, a chiral auxiliary can be employed, or an enzymatic approach using a norcoclaurine synthase (NCS) can be utilized.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the acid catalyst and other water-soluble impurities. The crude product is extracted with an organic solvent.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound. This is typically achieved through column chromatography followed by crystallization.

Workflow for Purification

G Crude Crude (+)-Coclaurine Column Column Chromatography Crude->Column Fractions Collection of Pure Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Free_base Pure (+)-Coclaurine Free Base Evaporation->Free_base HCl_salt Conversion to Hydrochloride Salt Free_base->HCl_salt Crystallization Crystallization HCl_salt->Crystallization Pure_HCl Pure this compound Crystallization->Pure_HCl G Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Coclaurine (+)-Coclaurine HCl Coclaurine->D1R Coclaurine->D2R Gs Gs D1R->Gs Gi Gi D2R->Gi PLC PLC D2R->PLC AC Adenylyl Cyclase Gs->AC Gi->AC inhibits cAMP cAMP AC->cAMP stimulates PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release G ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor ACh->nAChR Coclaurine Coclaurine Coclaurine->nAChR Ion_influx Na⁺ / Ca²⁺ Influx nAChR->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream G Coclaurine Coclaurine EFHD2 EFHD2 Coclaurine->EFHD2 NOX4 NOX4 EFHD2->NOX4 ROS ROS Production NOX4->ROS ABCC1 ABCC1 Expression ROS->ABCC1 Drug_efflux Drug Efflux ABCC1->Drug_efflux Cisplatin_resistance Cisplatin Resistance Drug_efflux->Cisplatin_resistance

References

The Dopaminergic Profile of (+)-Coclaurine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera, has garnered interest for its pharmacological activities, including its interaction with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the available data on the interaction of coclaurine (B195748) and its related alkaloids with dopamine D1 and D2 receptors. While specific quantitative binding and functional data for (+)-Coclaurine hydrochloride is limited in publicly accessible literature, this document synthesizes the existing information on coclaurine isomers and associated compounds to provide a framework for understanding its potential dopaminergic activity. This guide includes a summary of reported antagonist potencies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts in this area.

Introduction

Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of numerous physiological processes in the central nervous system, including motor control, motivation, reward, and cognition. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors primarily couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels. The distinct signaling cascades initiated by these receptor subtypes make them key targets for therapeutic intervention in a range of neurological and psychiatric disorders.

(+)-Coclaurine is a natural alkaloid that has been investigated for various biological activities. Its structural similarity to other dopaminergic ligands suggests a potential interaction with dopamine receptors. This document aims to consolidate the current understanding of this interaction, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Quantitative Data Summary

Direct quantitative data for this compound is scarce in the reviewed literature. However, studies on coclaurine isomers and related alkaloids from Nelumbo nucifera (lotus) provide valuable insights into their dopamine receptor activity. Research indicates that both (S)-coclaurine and (R)-coclaurine act as antagonists at both D1 and D2 receptors with comparable potencies.[1] The available quantitative data, primarily IC50 values from functional assays, are summarized below. It is important to note that these values are for related compounds and should be interpreted as indicative of the potential activity of this compound.

CompoundReceptorAssay TypeCell LineReported Value (IC50)Reference
O-NornuciferineDopamine D1Functional (Antagonist)HEK2932.09 ± 0.65 µM[2]
O-NornuciferineDopamine D2Functional (Antagonist)HEK2931.14 ± 0.10 µM[2]
CoclaurineNot SpecifiedMelanogenesis InhibitionB16 melanoma cells3.9 µM[1]

Note: The melanogenesis inhibition assay is not a direct measure of dopamine receptor binding or functional activity but is included for completeness of available quantitative data for coclaurine.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the interaction of compounds like this compound with dopamine receptors.

Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine D1 or D2 receptors.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.

  • Radioligand:

    • For D1 Receptors: [³H]-SCH23390

    • For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride

  • Non-specific Binding Control:

    • For D1 Receptors: 10 µM SCH23390

    • For D2 Receptors: 10 µM Haloperidol or Butaclamol

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Manifold and Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of the non-specific binding control.

    • Competitive Binding: Radioligand and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to all wells. Incubate at room temperature for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Cell Membrane Preparation Incubation Incubation (Membranes, Radioligand, Compound) Membrane->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Compound Test Compound Serial Dilution Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol measures the effect of a test compound on the intracellular cAMP levels following dopamine receptor activation or inhibition.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.

  • Agonist: Dopamine (for antagonist assays).

  • Test Compound: this compound.

  • cAMP Assay Kit: e.g., HTRF, FRET, or ELISA-based kits.

  • Cell Culture Medium and Buffers

  • Microplate Reader

Procedure:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluence.

  • Assay (Antagonist Mode for D1 Receptor): a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with a fixed concentration of dopamine (typically EC80). c. Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Assay (Antagonist Mode for D2 Receptor): a. Pre-incubate the cells with varying concentrations of the test compound. b. Stimulate the cells with forskolin (B1673556) (to increase basal cAMP) and a fixed concentration of dopamine (to inhibit the forskolin effect). c. Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis:

    • For antagonists, plot the cAMP concentration against the test compound concentration to determine the IC50 value.

    • For agonists, plot the cAMP concentration against the test compound concentration to determine the EC50 and Emax values.

Experimental Workflow: cAMP Functional Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Plating Cell Plating (96/384-well) Compound_Add Add Test Compound Plating->Compound_Add Agonist_Add Add Agonist (for antagonist assay) Compound_Add->Agonist_Add Lysis Cell Lysis Agonist_Add->Lysis cAMP_Measure cAMP Measurement (HTRF/FRET/ELISA) Lysis->cAMP_Measure Data_Analysis Data Analysis (IC50/EC50) cAMP_Measure->Data_Analysis

Caption: Workflow for a cell-based cAMP functional assay.

Signaling Pathways

The interaction of a ligand with dopamine receptors can trigger multiple downstream signaling cascades. The canonical pathways for D1-like and D2-like receptors are depicted below.

D1-like Receptor Signaling Pathway

D1-like receptors (D1 and D5) are coupled to the Gs alpha subunit (Gαs). Agonist binding to these receptors leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R D1 Receptor Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Ligand Agonist ((+)-Coclaurine?) Ligand->D1R Activates Antagonist Antagonist ((+)-Coclaurine?) Antagonist->D1R Blocks

Caption: Canonical D1-like receptor signaling pathway.

D2-like Receptor Signaling Pathway

D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels. D2-like receptors can also signal through G protein-independent pathways, such as β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as scaffolding for other signaling proteins like those in the MAPK/ERK pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R D2 Receptor Gi Gαi/o D2R->Gi Activates betaArrestin β-Arrestin D2R->betaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP ERK MAPK/ERK Pathway betaArrestin->ERK Ligand Agonist Ligand->D2R Activates Antagonist Antagonist ((+)-Coclaurine?) Antagonist->D2R Blocks

Caption: D2-like receptor signaling pathways.

Conclusion and Future Directions

The available evidence suggests that coclaurine and its related alkaloids from Nelumbo nucifera are antagonists at both D1 and D2 dopamine receptors, with potencies in the low micromolar range. However, a significant knowledge gap exists regarding the specific pharmacological profile of this compound. To fully elucidate its therapeutic potential, further research is imperative.

Future studies should focus on:

  • Quantitative Binding Assays: Determining the Ki values of this compound at all dopamine receptor subtypes (D1-D5) to establish its affinity and selectivity profile.

  • Comprehensive Functional Assays: Characterizing its activity (agonist, antagonist, inverse agonist) and potency (EC50/IC50) and efficacy (Emax) in various signaling pathways, including cAMP modulation and β-arrestin recruitment.

  • In Vivo Studies: Evaluating the behavioral effects of this compound in animal models of dopamine-related disorders to understand its physiological relevance.

A thorough characterization of the dopaminergic activity of this compound will be instrumental for its potential development as a novel therapeutic agent.

References

(+)-Coclaurine Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Benzylisoquinoline Alkaloid (+)-Coclaurine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including those from the Annonaceae and Lauraceae families. As a key intermediate in the biosynthesis of numerous complex alkaloids, (+)-Coclaurine and its derivatives have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, pharmacological activities, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

This compound is the hydrochloride salt form of (+)-Coclaurine, which enhances its water solubility and stability for research purposes.[1] The fundamental properties of the free base and its hydrochloride salt are summarized below.

Property(+)-CoclaurineThis compound
Molecular Formula C₁₇H₁₉NO₃C₁₇H₂₀ClNO₃
Molecular Weight 285.34 g/mol 321.80 g/mol [2]
Appearance SolidWhite to off-white solid[2]
CAS Number 2196-60-319894-19-0[2]
Stereochemistry (R)(R)[2]

Biosynthesis of (+)-Coclaurine

(+)-Coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants. The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield (+)-Coclaurine. This intermediate then serves as a precursor for the synthesis of other important alkaloids, such as reticuline, which is a branch point for the production of morphine, codeine, and papaverine.

The biosynthetic pathway begins with the conversion of L-tyrosine to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequent methylation reactions, catalyzed by specific methyltransferases, lead to the formation of (+)-Coclaurine.

Benzylisoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps 4_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->4_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) 4_HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Coclaurine (+)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O- methyltransferase (6OMT) N_Methylcoclaurine N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-methyl- transferase (CNMT) Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline Multiple Steps Morphine_Codeine Morphine, Codeine, etc. Reticuline->Morphine_Codeine Papaverine Papaverine, etc. Reticuline->Papaverine

Biosynthesis of Benzylisoquinoline Alkaloids

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, making it a subject of interest for drug development.

Neurological Effects

(+)-Coclaurine has been shown to interact with the dopaminergic system. In vivo studies have demonstrated that intracerebroventricular injection of this compound in mice leads to an increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum. This suggests a blockade of postsynaptic dopamine receptors.[1]

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

(+)-Coclaurine acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2] This activity may contribute to its observed neurological and potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of (+)-Coclaurine as an anticancer agent, particularly in non-small cell lung carcinoma (NSCLC). It has been identified as a key molecule responsible for the EFHD2-inhibitory and cisplatin-sensitizing effects of Stephania tetrandra.[2][3] (+)-Coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, which is implicated in cisplatin (B142131) resistance.[2] Furthermore, it has been shown to suppress the stemness and metastatic properties of NSCLC cells.[2][3] Mechanistically, (+)-Coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[2]

PI3K/Akt Signaling Pathway Modulation

There is evidence to suggest that (+)-Coclaurine may modulate the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is often associated with cancer.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from pharmacological studies on (+)-Coclaurine.

AssayCell Line/SystemParameterValueReference(s)
CytotoxicityH1299 (NSCLC)IC₅₀0.95 mM[3]
CytotoxicityA549 (NSCLC)IC₅₀2 mM[3]
Cisplatin SensitizationH1299 (NSCLC)Cisplatin IC₅₀ (alone)69.7 µM[3]
Cisplatin SensitizationH1299 (NSCLC)Cisplatin IC₅₀ (+200 µM Coclaurine)47.4 µM[3]
Cisplatin SensitizationA549 (NSCLC)Cisplatin IC₅₀ (alone)75.7 µM[3]
Cisplatin SensitizationA549 (NSCLC)Cisplatin IC₅₀ (+200 µM Coclaurine)57.3 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction and Isolation from Plant Material (General Procedure)

This protocol outlines a general method for the extraction and isolation of alkaloids like (+)-Coclaurine from plant sources.

  • Plant Material Preparation: The dried and powdered plant material (e.g., from Annonaceae or Lauraceae species) is subjected to extraction.

  • Extraction:

    • Macerate the plant powder with an acidic aqueous solution (e.g., 0.1-1% HCl or H₂SO₄) for an extended period (e.g., 24-48 hours) with occasional shaking.

    • Alternatively, perform percolation with the acidic solution.

  • Filtration and Basification:

    • Filter the acidic extract to remove solid plant material.

    • Basify the filtrate with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10 to precipitate the free alkaloids.

  • Solvent Extraction:

    • Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic extract with water to remove impurities.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude alkaloid mixture.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography over silica (B1680970) gel.

    • Elute with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual alkaloids.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing (+)-Coclaurine.

  • Crystallization and Characterization:

    • Crystallize the purified (+)-Coclaurine from a suitable solvent system.

    • Characterize the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and compare the data with literature values.

Chemical Synthesis of this compound

The chemical synthesis of (+)-Coclaurine typically involves a Pictet-Spengler reaction as a key step. The following is a generalized synthetic route starting from L-tyrosine.

  • Preparation of (R)-N-Trifluoroacetyl-3-methoxytyramine:

    • Protect the amino group of L-tyrosine methyl ester.

    • Reduce the ester to the corresponding alcohol.

    • Convert the alcohol to a leaving group (e.g., tosylate).

    • Displace the leaving group with a cyanide group.

    • Reduce the nitrile to the amine.

    • Selectively methylate the meta-hydroxyl group.

    • Protect the amino group with a trifluoroacetyl group.

  • Preparation of 4-Hydroxyphenylacetaldehyde:

    • This can be prepared from 4-hydroxyphenylethanol by oxidation.

  • Pictet-Spengler Condensation:

    • React (R)-N-Trifluoroacetyl-3-methoxytyramine with 4-hydroxyphenylacetaldehyde under acidic conditions to yield the trifluoroacetyl-protected coclaurine.

  • Deprotection and Salt Formation:

    • Remove the trifluoroacetyl protecting group under basic conditions.

    • Treat the resulting (+)-Coclaurine free base with hydrochloric acid in a suitable solvent (e.g., methanol (B129727) or ethanol) to precipitate this compound.

  • Purification:

    • Recrystallize the hydrochloride salt from a suitable solvent system to obtain the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines such as A549 and H1299.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with (+)-Coclaurine HCl Incubate_24h->Treat_Compound Incubate_Exposure Incubate for exposure period (e.g., 72h) Treat_Compound->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_Formazan Solubilize Solubilize formazan with DMSO Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data ICV Injection Workflow Anesthetize Anesthetize mouse Stereotaxic Mount in stereotaxic frame Anesthetize->Stereotaxic Incision Scalp incision and skull exposure Stereotaxic->Incision Drill Drill burr hole at target coordinates Incision->Drill Inject Inject (+)-Coclaurine HCl solution Drill->Inject Suture Suture incision Inject->Suture PostOp Post-operative care and monitoring Suture->PostOp Analysis Behavioral or neurochemical analysis PostOp->Analysis Coclaurine_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor nAChR Nicotinic Acetylcholine Receptor Coclaurine (+)-Coclaurine Coclaurine->D2R Blocks Coclaurine->nAChR Antagonizes PI3K PI3K Coclaurine->PI3K Modulates FOXG1_nucleus FOXG1 Coclaurine->FOXG1_nucleus Disrupts interaction Akt Akt PI3K->Akt EFHD2 EFHD2 NOX4 NOX4 EFHD2->NOX4 ABCC1 ABCC1 NOX4->ABCC1 Drug Efflux\n(Cisplatin Resistance) Drug Efflux (Cisplatin Resistance) ABCC1->Drug Efflux\n(Cisplatin Resistance) FOXG1_cytoplasm FOXG1 FOXG1_cytoplasm->FOXG1_nucleus Translocation EFHD2_promoter EFHD2 Promoter FOXG1_nucleus->EFHD2_promoter Binds to EFHD2_promoter->EFHD2 Transcription

References

(+)-Coclaurine Hydrochloride: A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Pharmacological Activity, and Mechanisms of Action of a Promising Benzyltetrahydroisoquinoline Alkaloid

Introduction

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid found in various plant species, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, including neuropharmacological effects, anti-aging potential, and anticancer properties, have positioned it as a promising lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on its chemical synthesis, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Chemical Properties and Synthesis

(+)-Coclaurine is a chiral molecule with the (R)-configuration. Its hydrochloride salt is generally favored in research due to its enhanced water solubility and stability compared to the free base. The core structure of coclaurine (B195748) is synthesized through the Pictet-Spengler reaction, a fundamental process in the biosynthesis of numerous isoquinoline (B145761) alkaloids.

Synthesis Workflow:

The synthesis of this compound typically involves the following key steps:

synthesis_workflow Dopamine Dopamine Pictet_Spengler Pictet-Spengler Reaction Dopamine->Pictet_Spengler 4-HPAA 4-Hydroxyphenylacetaldehyde 4-HPAA->Pictet_Spengler Norcoclaurine (S)-Norcoclaurine Pictet_Spengler->Norcoclaurine Methylation N-Methylation & O-Methylation Norcoclaurine->Methylation Coclaurine (+)-Coclaurine Methylation->Coclaurine HCl_Salt HCl Salt Formation Coclaurine->HCl_Salt Coclaurine_HCl (+)-Coclaurine Hydrochloride HCl_Salt->Coclaurine_HCl cancer_signaling cluster_coclaurine_effect Effect of (+)-Coclaurine Coclaurine (+)-Coclaurine FOXG1 FOXG1 Coclaurine->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 promotes transcription NOX4 NOX4 EFHD2->NOX4 activates Stemness Stemness & Metastasis EFHD2->Stemness promotes ROS ROS NOX4->ROS generates ABCC1 ABCC1 ROS->ABCC1 activates Cisplatin_efflux Cisplatin Efflux ABCC1->Cisplatin_efflux mediates neuro_aging_signaling Coclaurine (+)-Coclaurine Oxidative_Stress Oxidative Stress Coclaurine->Oxidative_Stress modulates Neuroinflammation Neuroinflammation Coclaurine->Neuroinflammation modulates PI3K_Akt PI3K/Akt Pathway Coclaurine->PI3K_Akt modulates MAPK MAPK Pathway Coclaurine->MAPK modulates IIS_Pathway Insulin/IGF-1 Signaling Coclaurine->IIS_Pathway influences mTOR mTOR Pathway Coclaurine->mTOR influences AMPK AMPK Pathway Coclaurine->AMPK influences Sirtuins Sirtuins Coclaurine->Sirtuins influences Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection PI3K_Akt->Neuroprotection MAPK->Neuroprotection Longevity Longevity IIS_Pathway->Longevity mTOR->Longevity AMPK->Longevity Sirtuins->Longevity mtt_workflow Seed_Cells Seed NSCLC cells (H1299 or A549) in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with (+)-Coclaurine and/or Cisplatin Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

(+)-Coclaurine Hydrochloride: A Comprehensive Technical Guide on its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research. This document provides an in-depth technical overview of its core therapeutic potential, focusing on its demonstrated anti-cancer properties, particularly in sensitizing non-small cell lung cancer (NSCLC) to chemotherapy, and its promising activities in the cardiovascular and neurological systems. This guide synthesizes available quantitative data, details key experimental methodologies, and visually represents the underlying signaling pathways to support further investigation and drug development efforts.

Core Pharmacological Activities

This compound exhibits a multi-faceted pharmacological profile, acting on several key cellular targets. Its primary mechanisms of action identified to date include antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), inhibition of the EF-hand domain-containing protein D2 (EFHD2), and potential modulation of dopamine (B1211576) and calcium signaling pathways. These interactions underpin its observed therapeutic effects in oncology, cardiovascular medicine, and neuroscience.

Anticancer Effects: Sensitization of Non-Small Cell Lung Cancer (NSCLC) to Cisplatin (B142131)

A significant body of evidence points to the potential of this compound as an adjuvant therapy in NSCLC. It has been shown to sensitize NSCLC cells to the chemotherapeutic agent cisplatin by inhibiting EFHD2. This inhibition disrupts a key signaling pathway that contributes to cisplatin resistance.

Quantitative Data: In Vitro Efficacy in NSCLC Cell Lines

ParameterCell LineValueReference
Cytotoxicity (IC50) H12990.95 mM[1]
A5492 mM[1]
Cisplatin IC50 (alone) H129969.7 µM[1][2]
A54975.7 µM[1][2]
Cisplatin IC50 (with 200 µM Coclaurine) H129947.4 µM[1][2]
A54957.3 µM[1][2]
Spheroid Formation NSCLC cellsDecreased with 0-200 µM Coclaurine (B195748)[3]

Signaling Pathway: EFHD2-FOXG1-NOX4-ABCC1 Axis

This compound disrupts the interaction between the transcription factor FOXG1 and the promoter of the EFHD2 gene, leading to reduced EFHD2 transcription.[3][4] The downregulation of EFHD2, in turn, attenuates the NOX4-ABCC1 signaling pathway.[2][4] This pathway is implicated in cisplatin resistance, and its inhibition by coclaurine enhances the sensitivity of NSCLC cells to this chemotherapy.

EFHD2_Pathway Coclaurine (+)-Coclaurine hydrochloride FOXG1 FOXG1 Coclaurine->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 promotes transcription NOX4 NOX4 EFHD2->NOX4 activates ROS ROS NOX4->ROS generates ABCC1 ABCC1 ROS->ABCC1 activates Cisplatin_efflux Cisplatin Efflux ABCC1->Cisplatin_efflux Cisplatin_sensitivity Increased Cisplatin Sensitivity Cisplatin_efflux->Cisplatin_sensitivity

EFHD2-FOXG1-NOX4-ABCC1 Signaling Pathway in NSCLC.
Cardiovascular Effects

This compound demonstrates vasorelaxant and cardioinhibitory properties, suggesting its potential in managing cardiovascular conditions like hypertension.[3][5] Its mechanism appears to involve the modulation of calcium entry into vascular smooth muscle cells.

Quantitative Data: Cardiovascular Effects

ParameterModelConcentrationEffectReference
Mean Arterial Pressure Anaesthetized Rats (in vivo)10 mg/kg i.v.45% decrease[6][7]
Heart Rate Anaesthetized Rats (in vivo)10 mg/kg i.v.21% decrease[6][7]
Spontaneous Frequency Isolated Rat Atria (ex vivo)10⁻⁵ - 10⁻³ M~54% decrease[6][7]
Relaxation of KCl-induced Contraction (RC50) Rat Aortic Rings (ex vivo)8.2 x 10⁻⁵ M100% relaxation[6]

Proposed Mechanism: Calcium Antagonism

Studies on isolated aortic rings suggest that this compound acts as a calcium antagonist.[6][7] It produces a concentration-dependent relaxation of contractions induced by high potassium concentrations and shifts calcium-dependent contraction curves to the right, indicative of a blockade of calcium entry.[6][7]

Cardiovascular_Workflow Coclaurine (+)-Coclaurine hydrochloride Ca_channel L-type Ca²⁺ Channel Coclaurine->Ca_channel blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Proposed Mechanism of Vasorelaxation by (+)-Coclaurine.
Neurological Effects

This compound exhibits several activities within the central nervous system, including antagonism of nicotinic acetylcholine receptors and modulation of dopaminergic pathways. These properties suggest its potential for treating neurodegenerative diseases and other neurological disorders.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

(+)-Coclaurine is a known antagonist of nAChRs.[3] This activity could be relevant for conditions where nAChR signaling is dysregulated.

Dopaminergic System Modulation

In vivo studies in mice have shown that intracerebroventricular injection of this compound affects dopamine metabolism in the striatum, suggesting it blocks postsynaptic dopamine receptors.[2]

Neuroprotective and Anti-inflammatory Potential

Preliminary evidence suggests that coclaurine may have neuroprotective and anti-inflammatory properties. Further research is needed to fully elucidate the mechanisms and therapeutic potential in conditions like Alzheimer's and Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound and its effect on cisplatin sensitivity in NSCLC cell lines (e.g., A549, H1299).

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound, cisplatin, or a combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values are determined by non-linear regression analysis.[1][8][9][10][11]

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the expression of proteins in the EFHD2 signaling pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EFHD2, FOXG1, NOX4, ABCC1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][12][13]

Aortic Ring Vasorelaxation Assay

This ex vivo protocol assesses the vasorelaxant effects of this compound.

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes. Induce a stable contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) or phenylephrine (B352888) (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by KCl or phenylephrine. Calculate the RC50 value from the concentration-response curve.[6][7][13]

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Aorta Isolate Rat Thoracic Aorta Cut_Rings Cut into 2-3 mm Rings Isolate_Aorta->Cut_Rings Mount Mount in Organ Bath Cut_Rings->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Contract Induce Contraction (KCl or Phenylephrine) Equilibrate->Contract Add_Coclaurine Add Cumulative Concentrations of (+)-Coclaurine HCl Contract->Add_Coclaurine Record_Tension Record Isometric Tension Add_Coclaurine->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation Determine_RC50 Determine RC50 Calculate_Relaxation->Determine_RC50

References

An In-depth Technical Guide on the Neuropharmacological Profile of (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid with a distinct neuropharmacological profile characterized primarily by its interaction with dopaminergic and cholinergic systems. This technical guide provides a comprehensive overview of its core neuropharmacological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The primary activities of this compound include the blockade of postsynaptic dopamine (B1211576) receptors and antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document consolidates current knowledge to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

(+)-Coclaurine is a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species. Its hydrochloride salt form enhances solubility and stability for research purposes. The neuropharmacological interest in this compound stems from its demonstrated effects on key neurotransmitter systems in the central nervous system (CNS), particularly its antagonist activity at dopamine and nicotinic acetylcholine receptors. Understanding its detailed pharmacological profile is crucial for evaluating its potential as a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders.

Dopaminergic System Modulation

This compound has been shown to interact with the dopaminergic system, primarily acting as a postsynaptic dopamine receptor antagonist. This activity has been inferred from its effects on dopamine metabolite levels in the brain.

In Vivo Effects on Dopamine Metabolites

An intracerebroventricular injection of this compound in mice led to significant changes in the striatal levels of dopamine metabolites, suggesting a blockade of postsynaptic dopamine receptors. This is supported by the observed increase in homovanillic acid (HVA), a major dopamine metabolite, which is consistent with a compensatory increase in dopamine turnover following receptor blockade.

Table 1: Effect of Intracerebroventricular this compound on Mouse Striatal Dopamine Metabolites [1]

CompoundDose (µg, i.c.v.)Change in 3,4-dihydroxyphenylacetic acid (DOPAC) LevelChange in Homovanillic Acid (HVA) Level
(+)-Coclaurine HCl50Slight IncreaseSignificant Increase
Postulated Mechanism of Action on Dopaminergic Signaling

The observed increase in dopamine metabolites without a significant effect on presynaptic dopamine receptors suggests that this compound's primary mechanism of action within the dopaminergic system is the blockade of postsynaptic receptors. This leads to a feedback mechanism that increases the synthesis and release of dopamine, which is then metabolized to DOPAC and HVA.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release D2_Receptor Dopamine D2 Receptor Dopamine_release->D2_Receptor Binds to Feedback Feedback Loop (Increased Dopamine Turnover) D2_Receptor->Feedback Coclaurine (B195748) (+)-Coclaurine HCl Coclaurine->D2_Receptor Blocks Feedback->Dopamine_synthesis Metabolites Increased HVA & DOPAC Feedback->Metabolites

Figure 1: Postulated mechanism of this compound on dopaminergic signaling.

Cholinergic System Modulation

This compound is also characterized as a nicotinic acetylcholine receptor (nAChR) antagonist. This has been demonstrated in in vitro assays using Xenopus oocytes expressing human nAChR subtypes.

Nicotinic Acetylcholine Receptor Antagonism

Quantitative data indicates that coclaurine inhibits ACh-induced currents in a concentration-dependent manner.

Table 2: Inhibitory Activity of Coclaurine on Human Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeIC₅₀ (µM)
α4β249
α4β418

Data for "Coclaurine" not specifying the enantiomer.

Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Acetylcholine->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Neuronal_Excitation Neuronal Excitation Ion_Channel->Neuronal_Excitation Coclaurine (+)-Coclaurine HCl Coclaurine->nAChR Antagonizes

Figure 2: Antagonistic action of this compound at nicotinic acetylcholine receptors.

Experimental Protocols

In Vivo Analysis of Dopamine Metabolites in Mouse Striatum

This protocol is based on the methodology implied by the study of Watanabe et al. (1983).[1]

  • Animal Model: Male mice are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via intracerebroventricular (i.c.v.) injection. A typical dose is 50 µg per mouse.

  • Tissue Collection: At a specified time point post-injection, mice are euthanized, and the striata are rapidly dissected on ice.

  • Sample Preparation: The striatal tissue is homogenized in a solution containing an internal standard and deproteinized, typically with an acid like perchloric acid.

  • Analyte Measurement: The levels of dopamine, DOPAC, and HVA in the supernatant are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: The concentrations of metabolites are normalized to the weight of the tissue and compared between the treated and vehicle control groups.

Start Start Animal_Prep Mouse Preparation Start->Animal_Prep ICV_Injection Intracerebroventricular Injection of (+)-Coclaurine HCl Animal_Prep->ICV_Injection Euthanasia Euthanasia & Striatum Dissection ICV_Injection->Euthanasia Homogenization Tissue Homogenization & Deproteinization Euthanasia->Homogenization HPLC HPLC-EC Analysis Homogenization->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for analyzing dopamine metabolites.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

This is a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for nAChRs.

  • Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., α4β2) or from specific brain regions rich in these receptors (e.g., rat striatum).

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]-nicotine or [³H]-epibatidine.

  • Assay Buffer: A suitable physiological buffer (e.g., Tris-HCl) at a specific pH.

  • Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Potential Therapeutic Implications and Future Directions

The dual antagonism of postsynaptic dopamine receptors and nicotinic acetylcholine receptors suggests that this compound could be a lead compound for conditions where modulation of these systems is beneficial. For instance, dopamine receptor blockade is a cornerstone of antipsychotic therapy, while nAChR antagonism has been explored for various indications, including addiction and cognitive disorders.

Further research is warranted to:

  • Determine the binding affinities (Ki) of this compound for various dopamine receptor subtypes (D1, D2, etc.).

  • Elucidate the selectivity profile of this compound across a broader range of nAChR subtypes.

  • Investigate potential neuroprotective effects in relevant in vitro and in vivo models of neurodegenerative diseases.

  • Conduct in vivo behavioral studies to assess its effects on locomotor activity, cognition, and models of psychosis or addiction.

  • Evaluate its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound presents a compelling neuropharmacological profile centered on its antagonist activity at postsynaptic dopamine receptors and nicotinic acetylcholine receptors. The existing data provides a solid foundation for its further investigation as a potential therapeutic agent. The detailed methodologies and structured data presented in this guide are intended to facilitate future research and development efforts in unlocking the full potential of this natural compound.

References

An In-depth Technical Guide to the Stereoisomers of Coclaurine: (+)-(R)-Coclaurine vs. (-)-(S)-Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine (B195748), a benzylisoquinoline alkaloid found in various plant species, exists as two stereoisomers: (+)-(R)-Coclaurine and (-)-(S)-Coclaurine. As with many chiral molecules, the spatial arrangement of their atoms dictates their interaction with biological systems, leading to distinct pharmacological profiles. This technical guide provides a comprehensive comparison of these two stereoisomers, detailing their chemical and physical properties, divergent pharmacological activities, and underlying mechanisms of action. This document summarizes key quantitative data in structured tables and outlines detailed experimental protocols for chiral separation and biological activity assessment, supported by logical and pathway diagrams to facilitate understanding. The profound differences in their biological targets—dopamine (B1211576) receptors for the (+)-isomer and nicotinic acetylcholine (B1216132) receptors for the (-)-isomer, alongside unique antiviral properties—underscore the critical importance of stereochemistry in drug discovery and development.

Chemical and Physical Properties

Enantiomers are mirror images that are non-superimposable, possessing identical physical properties such as molecular weight, melting point, and solubility in achiral solvents.[1] The key distinguishing physical characteristic is their optical activity—the direction in which they rotate plane-polarized light.[1] The (+)-isomer is dextrorotatory (rotates light to the right), while the (-)-isomer is levorotatory (rotates light to the left).[2] For practical use in research, these alkaloids are often prepared as hydrochloride salts to enhance stability and aqueous solubility.[3]

Table 1: Comparison of Physicochemical Properties

Property(+)-(R)-Coclaurine Hydrochloride(-)-(S)-Coclaurine HydrochlorideReference(s)
Synonyms (+)-Coclaurine HCl, d-Coclaurine HCl(-)-Coclaurine HCl, (S)-Coclaurine HCl[3][4]
CAS Number 19894-19-03422-42-2[3][4]
Molecular Formula C₁₇H₂₀ClNO₃C₁₇H₂₀ClNO₃[3][4]
Molecular Weight 321.80 g/mol 321.80 g/mol [3][4]
Appearance White to off-white solid powderWhite to off-white solid powder[3][5]
Optical Rotation ([α]D) Positive value (+)Negative value (-)[2]

Comparative Pharmacological Activities

The stereochemistry of coclaurine is the primary determinant of its pharmacological activity, with each isomer displaying distinct and specific interactions with different classes of receptors. Recent studies have revealed that while both isomers exhibit some affinity for dopamine receptors, their broader profiles are divergent.

(+)-(R)-Coclaurine: A Dopamine Receptor Antagonist and Antiviral Agent

The (+)-isomer is primarily characterized by its interaction with the central nervous system, specifically as an antagonist of dopamine receptors.[6] Intracerebroventricular injection of (+)-coclaurine in mice leads to a significant increase in the levels of homovanillic acid (HVA), a major dopamine metabolite, which is indicative of dopamine receptor blockade.[3] This activity is attributed to the inhibition of postsynaptic dopamine receptors.[3]

Furthermore, bioassay-guided fractionation of extracts from Nelumbo nucifera (lotus) leaves identified (+)-1(R)-Coclaurine as a potent anti-HIV agent.[7]

(-)-(S)-Coclaurine: A Nicotinic Acetylcholine Receptor (nAChR) Antagonist

In contrast, the (-)-isomer is a known inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs).[8] It demonstrates inhibitory activity against ACh-induced currents in oocytes expressing human α4β2 or α4β4 nAChR subunits.[8] While it also shows some activity at dopamine receptors, its nAChR antagonism is a distinguishing feature.[6][8]

Table 2: Summary of Comparative Pharmacological Data

StereoisomerTarget(s)Assay TypeQuantitative Data (IC₅₀ / EC₅₀)Reference(s)
(+)-(R)-Coclaurine Dopamine D1 ReceptorFLIPR-based Antagonist AssayIC₅₀: 6.94 ± 1.25 µM[6]
Dopamine D2 ReceptorFLIPR-based Antagonist AssayIC₅₀: 4.88 ± 0.65 µM[6]
Human Immunodeficiency Virus 1 (HIV-1)Anti-HIV Assay (H9 Lymphocytes)EC₅₀: 0.8 µg/mL (≈ 2.8 µM) Therapeutic Index (TI): >125[7]
(-)-(S)-Coclaurine Dopamine D1 ReceptorFLIPR-based Antagonist AssayIC₅₀: 7.71 ± 0.98 µM[6]
Dopamine D2 ReceptorFLIPR-based Antagonist AssayIC₅₀: 5.76 ± 0.81 µM[6]
Nicotinic Acetylcholine Receptor (α4β2)Electrophysiology (Xenopus Oocytes)IC₅₀: 49 µM[8]
Nicotinic Acetylcholine Receptor (α4β4)Electrophysiology (Xenopus Oocytes)IC₅₀: 18 µM[8]

Mechanisms of Action & Signaling Pathways

The distinct pharmacological profiles of the coclaurine stereoisomers can be visualized through their primary signaling pathways and targets.

G cluster_R (+)-(R)-Coclaurine Pathway cluster_S (-)-(S)-Coclaurine Pathway R_Coclaurine (+)-(R)-Coclaurine D2_Receptor Dopamine D2 Receptor R_Coclaurine->D2_Receptor Antagonizes AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_R Modulation of Neuronal Excitability cAMP->Response_R S_Coclaurine (-)-(S)-Coclaurine nAChR Nicotinic ACh Receptor (α4β2) S_Coclaurine->nAChR Antagonizes Ion_Channel Cation Channel (Na⁺, K⁺) nAChR->Ion_Channel Blocks Depolarization ↓ Depolarization Ion_Channel->Depolarization Response_S Inhibition of Cholinergic Signaling Depolarization->Response_S

Figure 1: Divergent Primary Signaling Pathways of Coclaurine Stereoisomers.

Experimental Protocols

This section provides detailed methodologies for the separation of coclaurine stereoisomers and for the assessment of their distinct biological activities.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

The separation of (+)- and (-)-Coclaurine from a racemic mixture is essential for studying their individual properties. Chiral HPLC is the standard method for this purpose.

G Start Racemic Coclaurine Sample in Mobile Phase Injection Inject into HPLC System Start->Injection Column Chiral Stationary Phase (CSP) (e.g., Chiralpak AD) Injection->Column Separation Differential Interaction: One enantiomer is retained longer Column->Separation Elution_S Elution of (-)-(S)-Coclaurine (First Peak) Separation->Elution_S Elution_R Elution of (+)-(R)-Coclaurine (Second Peak) Separation->Elution_R Detection UV Detector (e.g., 280 nm) Elution_S->Detection Elution_R->Detection Chromatogram Generate Chromatogram (Two Resolved Peaks) Detection->Chromatogram Fraction Fraction Collection Detection->Fraction End Isolated Enantiomers Fraction->End

Figure 2: Experimental Workflow for Chiral HPLC Separation of Coclaurine.

Detailed Methodology:

  • System: A standard HPLC system equipped with a pump, injector, column oven, and UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak AD or Chiralcel OD, is effective for separating benzylisoquinoline alkaloids.[7]

  • Mobile Phase: An isocratic mobile phase is typically used. A common composition is Methanol:Diethylamine (100:0.1, v/v). The amine additive is crucial for reducing peak tailing of basic alkaloids.[7]

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally optimal.

  • Column Temperature: Maintained at ambient temperature (e.g., 25°C).

  • Detection: UV detection at a wavelength of approximately 280 nm.

  • Sample Preparation: The racemic mixture of coclaurine hydrochloride is dissolved in the mobile phase to a concentration of ~1 mg/mL and filtered through a 0.45 µm filter before injection.

  • Procedure: The sample is injected onto the column. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute as two separate peaks, which can be collected for further analysis.

Biological Assay: nAChR Inhibition by (-)-(S)-Coclaurine via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological method directly measures the inhibitory effect of a compound on the function of ligand-gated ion channels.[8]

Detailed Methodology:

  • Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.[9]

  • Apparatus: A two-electrode voltage clamp setup is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV) and record the currents flowing across the membrane.

  • Solutions:

    • Recording Solution (Ringer's): Contains NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer at physiological pH.

    • Agonist Solution: Acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₅₀ concentration) is prepared in Ringer's solution.

    • Test Compound Solution: (-)-(S)-Coclaurine is dissolved (usually from a DMSO stock) into the agonist solution at various concentrations.

  • Procedure:

    • An oocyte expressing the target nAChRs is placed in the recording chamber and impaled with two microelectrodes.

    • The oocyte is perfused with the agonist (ACh) solution to establish a baseline current response.

    • The oocyte is then perfused with the test compound solution (ACh + (-)-Coclaurine). The degree of reduction in the current amplitude compared to the baseline indicates the level of inhibition.

    • A dose-response curve is generated by testing a range of (-)-Coclaurine concentrations.

    • The IC₅₀ value is calculated by fitting the dose-response data to a logistical equation.

Biological Assay: Anti-HIV Activity of (+)-(R)-Coclaurine

This protocol determines a compound's ability to inhibit HIV-1 replication in a susceptible human T-cell line.[7]

Detailed Methodology:

  • Cell Line and Virus: H9 lymphocytes, a human T-cell line highly susceptible to HIV-1 infection, are used. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used for infection.

  • Assay Setup:

    • H9 cells are cultured in 96-well plates at a predetermined density.

    • Cells are treated with serial dilutions of (+)-(R)-Coclaurine. A positive control (e.g., AZT) and a no-drug negative control are included.

    • The cells are then infected with a standardized amount of HIV-1.

  • Incubation: The plates are incubated for 4-7 days to allow for several rounds of viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified. A common method is to measure the activity of reverse transcriptase (RT) in the culture supernatant, as RT is an essential viral enzyme and its level correlates with the amount of virus present. Alternatively, p24 antigen levels can be measured by ELISA.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined from the dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT assay) is run without the virus to determine the concentration of the compound that is toxic to 50% of the cells (CC₅₀).

  • Therapeutic Index (TI): The TI is calculated as the ratio of CC₅₀ to EC₅₀ (TI = CC₅₀ / EC₅₀). A higher TI indicates a more favorable safety profile.

Conclusion

The stereoisomers of coclaurine present a classic and compelling case for the importance of chirality in pharmacology. (+)-(R)-Coclaurine and (-)-(S)-Coclaurine, while chemically identical in constitution, exhibit markedly different biological activities by targeting distinct receptor systems. (+)-(R)-Coclaurine acts as a mid-micromolar antagonist at dopamine D1 and D2 receptors and possesses potent anti-HIV-1 activity. In contrast, (-)-(S)-Coclaurine is primarily an antagonist of neuronal nicotinic acetylcholine receptors. These differences highlight the highly specific, three-dimensional nature of ligand-receptor interactions. For researchers in drug development, this underscores the necessity of synthesizing and evaluating single enantiomers, as a racemic mixture could produce a complex pharmacological profile, mask the activity of the more potent isomer, or introduce unintended side effects. The distinct pathways and targets of the coclaurine stereoisomers offer separate starting points for the development of novel therapeutics targeting dopaminergic, cholinergic, or viral pathways.

References

The Biosynthetic Pathway of (+)-Coclaurine Hydrochloride in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine, a benzylisoquinoline alkaloid (BIA), is a crucial intermediate in the biosynthesis of a wide array of pharmacologically significant compounds in plants. While the major biosynthetic pathway for BIAs proceeds through the (S)-enantiomer of coclaurine (B195748), the presence and biological activities of (+)-(R)-coclaurine-derived alkaloids highlight a stereochemical divergence in these pathways. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to (+)-coclaurine, its regulation, and the experimental methodologies used for its investigation. The hydrochloride salt is the common form for chemical isolation and handling, though biosynthesis in planta yields the free base.

Core Biosynthetic Pathway: From Tyrosine to Coclaurine

The biosynthesis of coclaurine begins with the amino acid L-tyrosine, which serves as the primary precursor. The pathway involves a series of enzymatic conversions to produce the central intermediate, (S)-norcoclaurine, which is then methylated to form coclaurine. While the canonical pathway leads to (S)-coclaurine, the formation of (+)-(R)-coclaurine is facilitated by the relaxed stereospecificity of key enzymes in the pathway.

Key Enzymatic Steps
  • Tyrosine to Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine and 4-HPAA through parallel branches of the pathway.

    • Dopamine synthesis: Tyrosine is hydroxylated to L-DOPA, which is then decarboxylated by Tyrosine/DOPA Decarboxylase (TYDC) to produce dopamine.

    • 4-HPAA synthesis: Tyrosine undergoes transamination, decarboxylation, and oxidation to yield 4-HPAA.

  • Formation of Norcoclaurine: Norcoclaurine Synthase (NCS) catalyzes the first committed step in BIA biosynthesis, a Pictet-Spengler condensation of dopamine and 4-HPAA to form norcoclaurine. The stereochemical outcome of this reaction is critical. Most characterized NCS enzymes stereoselectively produce (S)-norcoclaurine.

  • Methylation to Coclaurine: Norcoclaurine 6-O-Methyltransferase (6OMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 6-hydroxyl group of norcoclaurine to yield coclaurine. This enzyme has been shown to methylate both (S)- and (R)-norcoclaurine.

  • N-Methylation of Coclaurine: Coclaurine N-Methyltransferase (CNMT) further methylates the amino group of coclaurine to produce N-methylcoclaurine. Notably, CNMT from several plant species can utilize both (S)- and (+)-(R)-coclaurine as substrates, with some even showing a preference for the (R)-isomer.

The Origin of (+)-(R)-Coclaurine

The biosynthesis of (+)-(R)-coclaurine is not typically governed by a distinct pathway but rather arises from the substrate promiscuity of the enzymes in the primary (S)-pathway. There are two main possibilities for its formation:

  • Non-enzymatic or minor enzymatic formation of (R)-norcoclaurine: While NCS is highly specific for the (S)-enantiomer, trace amounts of (R)-norcoclaurine may be formed non-enzymatically or by NCS under certain conditions.

  • Action of 6OMT on (R)-norcoclaurine: As 6OMT can methylate both enantiomers of norcoclaurine, any available (R)-norcoclaurine would be converted to (+)-(R)-coclaurine.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the coclaurine biosynthetic pathway.

EnzymeSource OrganismSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)
Tyrosine Decarboxylase (TYDC) Papaver somniferumL-Tyrosine----
Norcoclaurine Synthase (NCS) Thalictrum flavumDopamineSigmoidal (Hill=1.98)-7.040
4-HPAA700-7.040
Thalictrum flavum ssp. glaucumDopamineSigmoidal (Hill=1.8)-6.5 - 7.042 - 55
4-HPAA335-6.5 - 7.042 - 55
Norcoclaurine 6-O-Methyltransferase (6OMT) Coptis japonica(R,S)-Norlaudanosoline2230---
S-adenosyl-L-methionine3950---
Stephania tetrandra(S)-Norcoclaurine28.21.56.030
Coclaurine N-Methyltransferase (CNMT) Coptis japonicaNorreticuline380-7.0-
S-adenosyl-L-methionine650-7.0-

Experimental Protocols

Extraction and Quantification of Coclaurine from Plant Material

This protocol outlines a general method for the extraction and HPLC-based quantification of coclaurine.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Homogenize fresh plant material in liquid nitrogen to a fine powder. For dried material, grind to a fine powder.

  • Extraction: a. Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube. b. Add 1 mL of methanol:water (80:20 v/v). c. Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge at 13,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the compounds. e. Flow Rate: 1 mL/min. f. Detection: UV detector at 280 nm. g. Quantification: Prepare a standard curve using authentic (+)-coclaurine hydrochloride standard.

In Vitro Enzyme Assay for Norcoclaurine Synthase (NCS)

This protocol is based on a continuous spectrophotometric assay using circular dichroism.

Materials:

  • Purified recombinant NCS enzyme

  • Dopamine hydrochloride

  • 4-Hydroxyphenylacetaldehyde (4-HPAA)

  • Sodium phosphate (B84403) buffer (200 mM, pH 7.5)

  • Circular dichroism (CD) spectropolarimeter

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 200 mM sodium phosphate buffer (pH 7.5), 600 µM dopamine, and 700 µM 4-HPAA.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified NCS enzyme (e.g., 30 µg).

  • CD Measurement: Immediately monitor the change in molar ellipticity at a wavelength where (S)-norcoclaurine has a significant CD signal (to be determined empirically).

  • Kinetic Analysis: The initial rate of the reaction can be determined from the linear phase of the change in CD signal over time. Kinetic parameters (K_m_ and V_max_) can be determined by varying the concentration of one substrate while keeping the other saturated.

In Vitro Enzyme Assay for Norcoclaurine 6-O-Methyltransferase (6OMT)

This protocol is a discontinuous assay followed by HPLC analysis.

Materials:

  • Purified recombinant 6OMT enzyme

  • (R,S)-Norcoclaurine or (S)-norcoclaurine

  • S-adenosyl-L-methionine (SAM)

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Methanol

  • HPLC system as described above

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, a known concentration of norcoclaurine, and SAM.

  • Enzyme Addition: Initiate the reaction by adding the purified 6OMT enzyme.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the formation of coclaurine.

In Vitro Enzyme Assay for Coclaurine N-Methyltransferase (CNMT)

This protocol is similar to the 6OMT assay.

Materials:

  • Purified recombinant CNMT enzyme

  • (+)-(R)-Coclaurine or (S)-coclaurine

  • S-adenosyl-L-methionine (SAM)

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.0)

  • Methanol

  • HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, a known concentration of coclaurine, and SAM.

  • Enzyme Addition: Start the reaction by adding the purified CNMT enzyme.

  • Incubation: Incubate at the optimal temperature for a set time.

  • Reaction Termination: Stop the reaction with methanol.

  • Analysis: Analyze the formation of N-methylcoclaurine by HPLC.

Regulation of the Coclaurine Biosynthetic Pathway

The biosynthesis of BIAs, including coclaurine, is tightly regulated at the transcriptional level. This regulation allows the plant to produce these specialized metabolites in response to developmental cues and environmental stresses.

Transcriptional Regulation

Several families of transcription factors are known to regulate the expression of genes encoding the biosynthetic enzymes. These include:

  • WRKY transcription factors: These proteins bind to W-box elements in the promoters of target genes. For instance, WRKY transcription factors have been shown to activate the promoter of the TYDC gene.

  • bZIP (basic leucine (B10760876) zipper) transcription factors: These are also implicated in the regulation of BIA pathway genes.

  • MYB transcription factors: This large family of transcription factors is involved in regulating various aspects of plant secondary metabolism.

  • bHLH (basic helix-loop-helix) transcription factors: These often work in concert with MYB factors to regulate biosynthetic pathways.

Signaling Pathways

Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its derivatives are key signaling molecules that mediate plant defense responses, often by inducing the production of secondary metabolites like BIAs.

  • Mechanism: Upon stress, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors such as MYC2, which can then activate the expression of JA-responsive genes, including those in the BIA pathway.

  • Evidence: Promoters of several BIA biosynthetic genes contain jasmonate-responsive elements (JREs), such as G-boxes, to which regulatory proteins can bind. Treatment of plant cell cultures with methyl jasmonate (MeJA) has been shown to induce the expression of TYDC and other pathway genes.

Visualizations

Biosynthetic Pathway of (+)-Coclaurine

Coclaurine_Biosynthesis cluster_precursor Precursor Synthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase HPAA 4-HPAA Tyrosine->HPAA Multiple Steps Dopamine Dopamine DOPA->Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS R_Norcoclaurine (R)-Norcoclaurine ((+)-Norcoclaurine) Dopamine->R_Norcoclaurine NCS (minor) or non-enzymatic S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT R_Coclaurine (+)-(R)-Coclaurine R_Norcoclaurine->R_Coclaurine S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine R_N_Methylcoclaurine (+)-(R)-N-Methylcoclaurine R_Coclaurine->R_N_Methylcoclaurine CNMT

Caption: Biosynthetic pathway of (S)- and (+)-(R)-coclaurine from L-tyrosine.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_gene Gene to Protein cluster_assay Enzyme Assay cluster_kinetics Kinetic Analysis Gene_Isolation Isolate Gene (e.g., NCS, 6OMT, CNMT) Cloning Clone into Expression Vector Gene_Isolation->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., His-tag) Expression->Purification Assay_Setup Prepare Reaction Mixture (Buffer, Substrates) Purification->Assay_Setup Reaction Incubate with Purified Enzyme Assay_Setup->Reaction Termination Stop Reaction Reaction->Termination Analysis Product Quantification (HPLC, CD Spectroscopy) Termination->Analysis Vary_Substrate Vary Substrate Concentrations Analysis->Vary_Substrate Measure_Rates Measure Initial Reaction Rates Vary_Substrate->Measure_Rates Plot_Data Plot Data (e.g., Michaelis-Menten) Measure_Rates->Plot_Data Determine_Params Determine K_m, k_cat Plot_Data->Determine_Params

Caption: General workflow for the characterization of biosynthetic enzymes.

Jasmonate Signaling Pathway Regulating Coclaurine Biosynthesis

Jasmonate_Signaling cluster_signal Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Stress Biotic/Abiotic Stress JA_synthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JRE Jasmonate-Responsive Element (JRE) MYC2->JRE binds to SCF_COI1->JAZ targets for degradation BIA_Genes BIA Biosynthetic Genes (e.g., TYDC, NCS, 6OMT) JRE->BIA_Genes activates transcription BIA_Pathway Coclaurine Biosynthesis BIA_Genes->BIA_Pathway enzymes for

Caption: Jasmonate signaling pathway leading to the activation of coclaurine biosynthesis.

The Pharmacological Potential of (+)-Coclaurine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Benzyltetrahydroisoquinoline Alkaloid from Traditional Medicine

Abstract

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid isolated from various medicinal plants, has a rich history in traditional medicine for treating a spectrum of ailments. Modern pharmacological research is now elucidating the molecular mechanisms underpinning its therapeutic effects, revealing a compound with significant potential for drug development. This technical guide provides a comprehensive overview of this compound, focusing on its function in traditional medicine, its multifaceted pharmacological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development in the fields of oncology, neuropharmacology, and inflammatory diseases.

Introduction: From Traditional Remedies to Modern Therapeutics

For centuries, plants containing (+)-coclaurine have been cornerstones of traditional medicine systems worldwide. Notably, species such as Stephania tetrandra (Fen Fang Ji), Lindera aggregata (Wu Yao), and Nelumbo nucifera (Sacred Lotus) have been utilized for their anti-inflammatory, analgesic, diuretic, and neuroprotective properties. Traditional applications include the treatment of rheumatism, arthralgia, edema, beriberi, and neurological disorders.[1][2][3][4][5][6][7][8] The isolation and characterization of this compound as a key bioactive constituent have paved the way for a deeper, evidence-based understanding of these traditional uses. This guide synthesizes the current scientific knowledge of this promising natural product.

Pharmacological Functions and Mechanisms of Action

This compound exhibits a range of pharmacological activities, with significant implications for modern medicine. Its primary functions include anticancer, neuropharmacological, and anti-inflammatory effects.

Anticancer Activity: Sensitizing Tumors to Chemotherapy

A pivotal discovery in oncology research is the ability of (+)-coclaurine to sensitize non-small cell lung carcinoma (NSCLC) cells to the chemotherapeutic agent cisplatin (B142131).[4] This effect is primarily achieved through the inhibition of the EF-hand domain-containing protein D2 (EFHD2) and subsequent downregulation of the NOX4-ROS-ABCC1 signaling pathway.[4] This mechanism effectively reverses cisplatin resistance, a major challenge in cancer treatment.

Neuropharmacological Effects: A Dual-Acting Modulator

In the central nervous system, this compound demonstrates a complex and potentially beneficial profile. It acts as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), a property that is under investigation for its therapeutic potential in various neurological and psychiatric conditions.[9] Furthermore, it influences dopaminergic systems by blocking postsynaptic dopamine (B1211576) D1 and D2 receptors, which may contribute to its traditional use in neurological disorders.[5][10]

Anti-inflammatory and Other Activities

The traditional use of (+)-coclaurine-containing plants for inflammatory ailments is supported by modern research demonstrating the anti-inflammatory properties of isoquinoline (B145761) alkaloids. While specific in vivo anti-inflammatory data for (+)-coclaurine is still emerging, its presence in plants with established anti-rheumatic and anti-inflammatory uses strongly suggests its contribution to these effects.[1][4] Additionally, anti-aging and antioxidant properties have been attributed to this compound.[5]

Quantitative Pharmacological Data

To facilitate comparative analysis and inform future studies, the following tables summarize the key quantitative data available for (+)-coclaurine and its hydrochloride salt.

Cell Line Assay Parameter Value Reference
H1299 (NSCLC)CytotoxicityIC500.95 mM[4]
A549 (NSCLC)CytotoxicityIC502 mM[4]
H1299 (NSCLC) + CisplatinSensitizationIC50 Reduction69.7 µM to 47.4 µM[4]
A549 (NSCLC) + CisplatinSensitizationIC50 Reduction75.7 µM to 57.3 µM[4]

Table 1: In Vitro Anticancer Activity of (+)-Coclaurine

Receptor Assay Parameter Value Reference
Dopamine D1AntagonismIC50Mid- to low-micromolar range
Dopamine D2AntagonismIC50Mid- to low-micromolar range

Table 2: Dopamine Receptor Antagonist Activity of (+)-Coclaurine

Animal Model Administration Route Dose Effect Reference
MouseIntracerebroventricular50 µgSlight increase in 3,4-dihydroxyphenylacetic acid; significant increase in homovanillic acid in the striatum.[5][10]

Table 3: In Vivo Neuropharmacological Effects of this compound

Key Signaling Pathways

The therapeutic effects of this compound are mediated by its interaction with specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these molecular cascades.

EFHD2-NOX4-ABCC1 Pathway in Cisplatin Sensitization

EFHD2_NOX4_ABCC1_Pathway cluster_coclaurine cluster_cell Non-Small Cell Lung Carcinoma (NSCLC) Cell coclaurine (B195748) (+)-Coclaurine EFHD2 EFHD2 coclaurine->EFHD2 inhibition NOX4 NOX4 EFHD2->NOX4 activation ROS ROS NOX4->ROS production ABCC1 ABCC1 (Drug Efflux Pump) ROS->ABCC1 activation Cisplatin_in Cisplatin (intracellular) Cisplatin_out Cisplatin (extracellular) Cisplatin_in->Cisplatin_out efflux Apoptosis Apoptosis Cisplatin_in->Apoptosis induces

Caption: (+)-Coclaurine inhibits EFHD2, leading to cisplatin sensitization in NSCLC cells.

Dopamine D1 and D2 Receptor Antagonism

Dopamine_Receptor_Antagonism cluster_synapse Dopaminergic Synapse Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC_stim Adenylyl Cyclase (stimulated) D1R->AC_stim activates AC_inhib Adenylyl Cyclase (inhibited) D2R->AC_inhib inhibits Downstream_D2 Downstream Signaling D2R->Downstream_D2 cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces cAMP_dec ↓ cAMP PKA PKA cAMP_inc->PKA activates Downstream_D1 Downstream Signaling PKA->Downstream_D1 coclaurine (+)-Coclaurine coclaurine->D1R blocks coclaurine->D2R blocks

Caption: (+)-Coclaurine blocks postsynaptic D1 and D2 dopamine receptors.

Nicotinic Acetylcholine Receptor Antagonism and Neuroprotection

nAChR_Antagonism_Neuroprotection cluster_neuron Neuron ACh Acetylcholine alpha7_nAChR α7 nAChR ACh->alpha7_nAChR activates Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx mediates PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection Akt->Neuroprotection promotes coclaurine (+)-Coclaurine coclaurine->alpha7_nAChR antagonizes

Caption: (+)-Coclaurine antagonizes α7 nAChRs, impacting neuroprotective signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Stephania tetrandra
  • Extraction:

    • Powdered roots of Stephania tetrandra are extracted with 70-85% ethanol (B145695) or methanol. The extraction is repeated three times.

    • The combined extracts are concentrated under reduced pressure to yield a total alkaloid extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2-5% sulfuric acid or hydrochloric acid) to a pH of 2-4.

    • The acidic solution is then extracted with an organic solvent to separate different alkaloids based on their solubility.

  • Chromatographic Separation:

    • The fraction containing coclaurine is subjected to column chromatography. A reversed-phase C18 column is commonly used.

    • A gradient elution system, for example, with a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid, is employed to separate the individual alkaloids.

  • Crystallization and Identification:

    • The fractions containing pure (+)-coclaurine are collected, and the solvent is evaporated.

    • The residue is dissolved in a suitable solvent (e.g., acetone) and crystallized to obtain pure (+)-coclaurine.

    • The pure compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

    • The structure and purity are confirmed by spectroscopic methods such as UV, IR, MS, and NMR.

Cell Viability and Cisplatin Sensitization Assay (MTT Assay)
  • Cell Culture: NSCLC cells (e.g., A549, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • For cytotoxicity assessment, cells are treated with various concentrations of (+)-coclaurine for a specified period (e.g., 72 hours).

    • For sensitization studies, cells are co-treated with a fixed concentration of (+)-coclaurine and varying concentrations of cisplatin.

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Cells treated with (+)-coclaurine are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., EFHD2, NOX4, ABCC1, and a loading control like β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of a drug candidate is critical for its development. Currently, detailed pharmacokinetic data for this compound is limited. As a benzylisoquinoline alkaloid, its oral bioavailability may be influenced by factors such as first-pass metabolism. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic potential.

Conclusion and Future Directions

This compound is a compelling natural product with a strong foundation in traditional medicine and growing support from modern pharmacological research. Its ability to sensitize cancer cells to chemotherapy and its modulatory effects on key neurotransmitter systems highlight its potential as a lead compound for the development of novel therapeutics.

Future research should focus on:

  • Conducting comprehensive in vivo studies to validate the anti-inflammatory and neuroprotective effects suggested by its traditional uses.

  • Elucidating the detailed pharmacokinetic and toxicological profiles of this compound.

  • Exploring the structure-activity relationships of (+)-coclaurine derivatives to optimize potency and selectivity for specific molecular targets.

  • Investigating its potential in other therapeutic areas, such as cardiovascular and metabolic diseases, based on the diverse applications of the plants from which it is derived.

The continued exploration of this compound holds significant promise for translating the wisdom of traditional medicine into innovative and effective treatments for a range of challenging diseases.

References

The Potential of (+)-Coclaurine Hydrochloride in Anti-Aging Research: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – (+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid found in various plant species, has been noted for its potential anti-aging properties. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific evidence regarding its role in anti-aging research. It is intended for researchers, scientists, and drug development professionals interested in exploring novel compounds for promoting healthy aging. While direct and extensive research on the anti-aging mechanisms of this compound is still emerging, this paper will synthesize the available data, detail relevant experimental protocols, and propose future research directions based on established anti-aging pathways.

Introduction to this compound

This compound is a natural alkaloid that has garnered interest for its various biological activities.[1] While commercially available sources often cite its "anti-aging activity," a deep dive into the scientific literature reveals that the primary research has focused on its neurological and oncological effects. However, some of these investigated mechanisms, particularly those related to oxidative stress, have direct implications for the biology of aging.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₇H₂₀ClNO₃
Molecular Weight 321.80 g/mol
Appearance White to off-white solid powder
CAS Number 19894-19-0

Evidence for Anti-Aging Related Activity

Direct evidence for the anti-aging effects of this compound is not yet well-established in the scientific literature. However, several studies provide indirect support for its potential in this area, primarily through its antioxidant properties.

A study on an extract of Aporosa octandra, which contains coclaurine (B195748), demonstrated protective effects against D-galactose-induced cognitive impairment and oxidative stress in mice.[1] D-galactose is a well-known agent used to induce an accelerated aging phenotype in animal models. In this context, the reduction of oxidative stress by the coclaurine-containing extract suggests a potential mechanism for its anti-aging effects.

Furthermore, research in non-small cell lung carcinoma has shown that coclaurine can downregulate the EFHD2-related NOX4-ABCC1 signaling pathway, which is involved in the production of reactive oxygen species (ROS). The modulation of ROS is a cornerstone of anti-aging research, as the accumulation of oxidative damage is a key hallmark of aging.

Key Signaling Pathways in Aging and Potential Interaction with this compound

While direct evidence is lacking, the known biological activities of this compound suggest potential interactions with key signaling pathways implicated in the aging process. These pathways represent promising avenues for future research.

Oxidative Stress and the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Given the evidence of this compound's ability to mitigate oxidative stress, investigating its potential to activate the Nrf2 pathway is a logical next step.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Coclaurine (+)-Coclaurine hydrochloride Coclaurine->Keap1 Potential Activation (Hypothesized) Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection & Stress Resistance Antioxidant_Genes->Cellular_Protection

Hypothesized Nrf2 Pathway Activation by this compound.
Sirtuins and AMPK Pathways

Sirtuins are a family of NAD⁺-dependent deacetylases that play a crucial role in regulating lifespan and healthspan. AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Both pathways are central to the anti-aging effects of caloric restriction. Future research should explore whether this compound can modulate the activity of sirtuins or AMPK.

Experimental Protocols for Assessing Anti-Aging Properties

To rigorously evaluate the anti-aging potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro Antioxidant Capacity Assays

Objective: To quantify the free radical scavenging activity of this compound.

Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of ~0.70 at 734 nm.

    • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes and measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow start Prepare (+)-Coclaurine HCl Stock Solution dilutions Create Serial Dilutions start->dilutions reaction Mix Compound Dilutions with Radical Solution dilutions->reaction assay_prep Prepare Radical Solution (DPPH or ABTS•+) assay_prep->reaction incubation Incubate at Room Temperature reaction->incubation measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubation->measurement analysis Calculate % Inhibition and IC50/TEAC measurement->analysis

References

(+)-Coclaurine Hydrochloride: A Technical Overview of its Antagonistic Action at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors, a family of ligand-gated ion channels, are crucial for synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, making them significant therapeutic targets. This technical guide provides a comprehensive overview of the antagonistic properties of this compound at nAChRs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While research on the parent compound is present, this guide also incorporates data on its derivatives to provide a broader understanding of the structure-activity relationships within this class of molecules.

Quantitative Data on nAChR Antagonism

The inhibitory activity of coclaurine (B195748) and its derivatives has been quantified against various nAChR subtypes. The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) as reported in the literature. These derivatives provide insight into the chemical modifications that influence potency at different nAChR subtypes.

CompoundnAChR SubtypeKi (μM)[1][3][4]
Coclaurine (C)α4β22.5 ± 0.2
Coclaurine (C)α4β43.2 ± 0.3
7-O-Benzyl-N-methylcoclaurine (7BNMC)α4β20.8 ± 0.1
7-O-Benzyl-N-methylcoclaurine (7BNMC)α4β41.0 ± 0.1
7-O-Benzyl-N,12-O-dimethylcoclaurine (7B12MNMC)α4β20.6 ± 0.1
7-O-Benzyl-N,12-O-dimethylcoclaurine (7B12MNMC)α4β40.9 ± 0.1
Laudanosine (L)α4β21.5 ± 0.2
Laudanosine (L)α4β41.8 ± 0.2
Armepavine (A)α4β21.2 ± 0.1
Armepavine (A)α4β41.5 ± 0.2
Table 1: Binding Affinities (Ki) of Coclaurine Derivatives at α4-containing nAChRs.
CompoundnAChR SubtypeIC50 (μM)[1][3][4]
Coclaurine (C)α7> 100
Coclaurine (C)α4β215 ± 2
Coclaurine (C)α4β412 ± 1
7-O-Benzyl-N-methylcoclaurine (7BNMC)α75.0 ± 0.5
7-O-Benzyl-N-methylcoclaurine (7BNMC)α4β22.0 ± 0.2
7-O-Benzyl-N-methylcoclaurine (7BNMC)α4β41.8 ± 0.2
7-O-Benzyl-N,12-O-dimethylcoclaurine (7B12MNMC)α74.0 ± 0.4
7-O-Benzyl-N,12-O-dimethylcoclaurine (7B12MNMC)α4β21.5 ± 0.2
7-O-Benzyl-N,12-O-dimethylcoclaurine (7B12MNMC)α4β41.2 ± 0.1
Laudanosine (L)α76.0 ± 0.5
Laudanosine (L)α4β22.5 ± 0.3
Laudanosine (L)α4β42.2 ± 0.2
Armepavine (A)α78.0 ± 0.7
Armepavine (A)α4β23.0 ± 0.3
Armepavine (A)α4β42.8 ± 0.3
Table 2: Functional Inhibition (IC50) of Coclaurine Derivatives at nAChR Subtypes.

Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists, undergo a conformational change that opens a central pore. This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades. The influx of calcium is a particularly important event, as it can trigger a variety of intracellular processes, including the activation of second messenger systems and gene expression changes. The antagonistic action of this compound involves binding to the receptor and preventing this agonist-induced channel opening.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Coclaurine (+)-Coclaurine HCl (Antagonist) Coclaurine->nAChR Binds & Inhibits Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx (Na⁺, Ca²⁺) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Signaling Downstream Signaling Cascades Ca_Influx->Signaling

Caption: nAChR activation and antagonism signaling pathway.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The general workflow involves competing the unlabeled test compound (this compound or its derivatives) with a radiolabeled ligand that has a known high affinity for the nAChR subtype of interest.

Binding_Assay_Workflow Start Start: Receptor Preparation (e.g., cell membrane homogenates) Incubation Incubation: Receptor + Radioligand + Competitor ((+)-Coclaurine HCl) Start->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data Analysis: Competition Binding Curve Calculation of Ki Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Receptor Preparation: Membranes from cell lines (e.g., HEK-293) stably expressing the human nAChR subtypes (α7, α4β2, or α4β4) are prepared.[1][3][4]

  • Radioligand: For α7 receptors, [¹²⁵I]α-bungarotoxin is commonly used. For α4-containing receptors, [³H]cytisine or [³H]epibatidine are suitable radioligands.[1][3][4]

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or its derivatives).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma or beta counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional inhibition (IC50) of nAChRs by a test compound. It involves expressing the receptor in Xenopus oocytes and measuring the ion currents that flow through the receptor channel in response to an agonist, both in the presence and absence of the antagonist.

TEVC_Workflow Start Start: Oocyte Preparation (injection with nAChR cRNA) Placement Placement of Oocyte in Recording Chamber and Impaling with Electrodes Start->Placement Clamping Voltage Clamping of the Oocyte Membrane Placement->Clamping Application Application of Agonist (ACh) ± Antagonist ((+)-Coclaurine HCl) Clamping->Application Recording Recording of Agonist-Evoked Membrane Currents Application->Recording Analysis Data Analysis: Concentration-Response Curve Calculation of IC₅₀ Recording->Analysis End End: Determine Functional Inhibition Analysis->End

Caption: General workflow for a two-electrode voltage clamp experiment.

Detailed Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. They are then injected with cRNA encoding the desired human nAChR subunits.[1][3][4]

  • Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte membrane potential is clamped at a holding potential (typically -70 mV).

  • Drug Application: Acetylcholine (ACh), the agonist, is applied to the oocyte to evoke an inward current. To determine the inhibitory effect of this compound or its derivatives, the antagonist is co-applied with ACh.

  • Data Acquisition: The resulting membrane currents are recorded and measured.

  • Data Analysis: A concentration-response curve for the antagonist is generated by plotting the percentage of inhibition of the ACh-evoked current against the concentration of the antagonist. The IC50 value is then determined from this curve.

Conclusion

This compound and its derivatives represent a class of compounds with demonstrated antagonistic activity at neuronal nAChRs. The available data indicate a preference for α4-containing subtypes over the α7 subtype for the parent compound, with chemical modifications significantly influencing potency. The experimental protocols outlined in this guide provide a framework for the further characterization of these and other novel nAChR antagonists. The continued investigation of such compounds is crucial for the development of new therapeutic strategies for a variety of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of (+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid of significant interest in pharmaceutical research. The synthesis section outlines two primary chemical routes: the classical Bischler-Napieralski reaction and a modern enantioselective Pictet-Spengler reaction. The purification section details methods for obtaining high-purity this compound, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Quantitative data is summarized in tables for easy reference, and key experimental workflows are visualized using diagrams.

Physicochemical Properties and Analytical Data

This compound is a white to off-white solid.[1][2] Key analytical and physical data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride[3]
Molecular Formula C₁₇H₂₀ClNO₃[1][2]
Molecular Weight 321.80 g/mol [1][2]
Appearance White to off-white solid[1][2]
Melting Point Approximately 150 °C (for free base)[4]
Solubility Soluble in DMSO (50 mg/mL), Water (5 mg/mL, with sonication)[2]

Table 2: Analytical Data Summary for this compound

Analytical MethodData SummaryReference
Purity (LCMS) ≥ 99.09%[3]
Purity (HPLC) ≥ 98%[1]
¹H NMR (DMSO-d₆+HCl) Spectrum consistent with structure[5]
¹³C NMR (CD₃OD) Spectrum available[6]

Synthesis of this compound

Two primary synthetic routes are detailed below. The choice of method may depend on the desired stereoselectivity and available starting materials.

Bischler-Napieralski Synthesis (Racemic)

This classical approach produces a racemic mixture of coclaurine (B195748), which can then be resolved to obtain the desired (+)-enantiomer. The general strategy involves the formation of a β-phenylethylamide followed by acid-catalyzed cyclization.[7][8]

G A 4-Benzyloxy-3-methoxyphenylethylamine C Amide Intermediate A->C Condensation B (4-Ethoxycarbonyloxyphenyl)acetyl chloride B->C D Dihydroisoquinoline Intermediate (HCl salt) C->D Bischler-Napieralski Cyclization (POCl₃) E Racemic Coclaurine (Protected) D->E Reduction (e.g., NaBH₄) F Racemic Coclaurine E->F Deprotection (Acid Hydrolysis) G (+)-Coclaurine F->G Chiral Resolution

Caption: Bischler-Napieralski synthesis pathway for coclaurine.

Step 1: Amide Formation

  • In a round-bottom flask, dissolve 4-benzyloxy-3-methoxyphenylethylamine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.2 eq) to the solution.

  • Slowly add a solution of (4-ethoxycarbonyloxyphenyl)acetyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Cyclization

  • Dissolve the amide intermediate (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at room temperature.[8][9]

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium (B1175870) hydroxide (B78521) to pH 8-9.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the crude dihydroisoquinoline hydrochloride.

Step 3: Reduction

  • Dissolve the crude dihydroisoquinoline intermediate in methanol (B129727).

  • Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding water.

  • Remove methanol under reduced pressure and extract the aqueous layer with DCM.

  • Dry, filter, and concentrate the organic phase to yield the protected racemic coclaurine.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the protected coclaurine in a suitable solvent (e.g., ethanol).

  • Add concentrated hydrochloric acid and reflux for 2-3 hours to remove the protecting groups.

  • Cool the solution to induce crystallization of racemic coclaurine hydrochloride.

  • Filter the solid and wash with cold ethanol (B145695).

Step 5: Chiral Resolution

  • The racemic mixture can be resolved using chiral acids (e.g., tartaric acid derivatives) or by chiral chromatography to isolate (+)-Coclaurine.

Enantioselective Pictet-Spengler Synthesis

This modern approach allows for the direct synthesis of the desired (+)-enantiomer, avoiding a resolution step. It typically involves the condensation of a β-arylethylamine with an aldehyde in the presence of a chiral catalyst.[7]

G cluster_0 Reaction Setup A o-Nitrophenylsulfenyl (Nps)-substituted arylethylamine E Pictet-Spengler Condensation A->E B Aryl acetaldehyde (B116499) B->E C Chiral Catalyst ((R)-TRIP) C->E D Anhydrous Solvent D->E F Nps-protected (+)-Coclaurine E->F G Deprotection F->G H (+)-Coclaurine G->H I Salt Formation (HCl) H->I J This compound I->J

Caption: Workflow for enantioselective Pictet-Spengler synthesis.

Step 1: Condensation

  • To a solution of the o-nitrophenylsulfenyl (Nps)-substituted arylethylamine (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene) at room temperature, add the aryl acetaldehyde (1.2 eq).

  • Add the chiral phosphoric acid catalyst, (R)-TRIP (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield Nps-protected (+)-Coclaurine.

Step 2: Deprotection and Salt Formation

  • Dissolve the Nps-protected (+)-Coclaurine in a suitable solvent (e.g., methanol).

  • Add a thiol (e.g., thiophenol, 3.0 eq) and a base (e.g., K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water.

  • Dry the organic layer and concentrate to obtain crude (+)-Coclaurine.

  • Dissolve the crude (+)-Coclaurine in a minimal amount of cold ethanol and add a stoichiometric amount of ethereal HCl.

  • The hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Purification of this compound

The choice of purification method will depend on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[10] The selection of an appropriate solvent is crucial for successful recrystallization.

  • Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof). An ideal solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 3: Recrystallization Solvent Systems

Solvent SystemExpected PurityNotes
Ethanol/Water> 99%Adjust the ratio to optimize solubility and crystal formation.
Methanol> 98.5%Good for removing less polar impurities.
Isopropanol/Diethyl Ether> 99%Isopropanol to dissolve, ether as an anti-solvent to induce precipitation.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[11]

  • Stationary Phase: Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to settle to form a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase system. A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 4: Column Chromatography Mobile Phase Systems

Mobile Phase System (v/v)Notes
Dichloromethane:Methanol (98:2 to 90:10)A common system for purifying alkaloids.
Chloroform:Methanol with 0.5% Ammonia (B1221849)The ammonia helps to prevent tailing of the basic alkaloid on the acidic silica gel.
Ethyl Acetate:Hexane:Triethylamine (e.g., 70:25:5)Another effective system for benzylisoquinoline alkaloids.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC offers high resolution and is suitable for purifying small to medium quantities of product to a very high purity.

  • Column: Use a reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Scale-Up: Scale up the analytical method to the preparative column by adjusting the flow rate and injection volume.

  • Injection: Dissolve the crude sample in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Isolation: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the purified product.

Table 5: Preparative HPLC Conditions

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 15-20 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on concentration)

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for In Vivo Studies of (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid found in various plant species. Preliminary research has indicated its potential therapeutic effects, including neuropharmacological, cardiovascular, and anticancer activities. These application notes provide a summary of available in vivo experimental data and detailed protocols to guide further research into the pharmacological properties of this compound. The provided protocols are based on published studies and should be adapted to specific research needs and institutional guidelines.

Data Presentation

Table 1: Effects of this compound on Striatal Dopamine (B1211576) Metabolites in Mice
CompoundDoseRoute of AdministrationAnimal ModelBrain RegionAnalyte% Change from ControlReference
(+)-Coclaurine HCl50 µgIntracerebroventricularMiceStriatum3,4-dihydroxyphenylacetic acid (DOPAC)Slight enhancement[1]
(+)-Coclaurine HCl50 µgIntracerebroventricularMiceStriatumHomovanillic acid (HVA)Dramatic increase[1]

Experimental Protocols

In Vivo Study of Cardiovascular Effects in Rats

This protocol is adapted from studies on related benzylisoquinoline alkaloids and provides a framework for assessing the cardiovascular effects of this compound in anesthetized rats.

Objective: To evaluate the effects of intravenously administered this compound on arterial blood pressure and heart rate in normotensive rats.

Materials:

  • This compound

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Saline solution (0.9% NaCl)

  • Heparinized saline

  • Polyethylene (B3416737) catheters

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Acclimatize rats for at least one week before the experiment.

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Confirm the depth of anesthesia by the absence of pedal and corneal reflexes.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform a tracheotomy to ensure a clear airway.

  • Catheterization:

    • Cannulate the right carotid artery with a heparinized saline-filled polyethylene catheter connected to a pressure transducer to continuously monitor arterial blood pressure.

    • Cannulate the left jugular vein with a polyethylene catheter for the intravenous administration of this compound.

  • Drug Administration:

    • Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.

    • Prepare a stock solution of this compound in saline. Further dilutions should be made with saline to the desired concentrations.

    • Administer this compound intravenously as a bolus injection. A range of doses should be tested to determine a dose-response relationship. A starting dose could be in the range of 1-10 mg/kg, based on studies with similar compounds.

    • Administer an equivalent volume of saline as a vehicle control.

  • Data Acquisition and Analysis:

    • Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, using a data acquisition system.

    • Monitor these parameters before (baseline) and after the administration of the vehicle and the test compound.

    • Calculate the change in blood pressure and heart rate from the baseline for each dose.

    • Data can be expressed as the mean ± SEM. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

In Vivo Study of Effects on Striatal Dopamine in Mice

This protocol is based on a referenced study investigating the effects of this compound on dopamine metabolites in the mouse striatum.[1]

Objective: To determine the effect of intracerebroventricularly administered this compound on the levels of dopamine and its metabolites in the mouse striatum.

Materials:

  • This compound

  • Male mice (e.g., C57BL/6, 20-25g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Brain dissection tools

Procedure:

  • Animal Preparation and Stereotaxic Surgery:

    • Anesthetize the mouse and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are approximately (from Bregma): Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates should be optimized for the specific mouse strain and age.

  • Intracerebroventricular (ICV) Injection:

    • Dissolve this compound in aCSF to the desired concentration. The referenced study used a 50 µg dose.[1] The injection volume should be small (e.g., 1-2 µL) and administered slowly over several minutes to avoid increased intracranial pressure.

    • Lower the injection needle to the target coordinates in the lateral ventricle.

    • Infuse the solution of this compound or vehicle (aCSF).

    • Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Tissue Collection and Preparation:

    • At a predetermined time point after the injection (e.g., 30-60 minutes), euthanize the mice by cervical dislocation or other approved method.

    • Rapidly dissect the brain and isolate the striatum on an ice-cold surface.

    • Homogenize the striatal tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins and stabilize dopamine and its metabolites.

    • Centrifuge the homogenate and collect the supernatant for neurochemical analysis.

  • Neurochemical Analysis:

    • Analyze the levels of dopamine, DOPAC, and HVA in the supernatant using HPLC with electrochemical detection.

    • Quantify the concentrations by comparing the peak areas to those of external standards.

    • Express the results as ng/mg of tissue.

In Vivo Anticancer Efficacy Study using Xenograft Models

While no in vivo studies for the anticancer effects of this compound have been published, this protocol provides a general framework for evaluating its efficacy in a mouse xenograft model, based on the in vitro findings in non-small cell lung cancer (NSCLC) and colorectal cancer.

Objective: To assess the anti-tumor activity of this compound in a human tumor xenograft mouse model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., H1299 or A549 for NSCLC)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Dosing vehicles (e.g., saline, corn oil with DMSO/Tween 80)

  • Dosing needles and syringes

Procedure:

  • Tumor Cell Implantation:

    • Culture the selected human cancer cells under standard conditions.

    • Harvest the cells and resuspend them in a sterile medium, with or without Matrigel, at a concentration of approximately 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor dimensions with calipers at least twice a week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group at a predetermined dose and schedule. A pilot study may be necessary to determine the maximum tolerated dose.

    • Administer the vehicle alone to the control group.

  • Endpoint and Analysis:

    • Continue treatment for a specified period or until the tumors in the control group reach a predetermined size.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anticancer efficacy.

    • Tumor tissue can be further analyzed for biomarkers related to the proposed signaling pathways (e.g., EFHD2, VDR).

Signaling Pathways and Experimental Workflows

EFHD2-Related NOX4-ABCC1 Signaling Pathway in Cancer

In vitro studies suggest that coclaurine (B195748) can inhibit the EFHD2 protein, which in turn downregulates the NOX4-ROS-ABCC1 signaling pathway. This pathway is implicated in cisplatin (B142131) resistance in NSCLC.[2]

EFHD2_Pathway Coclaurine Coclaurine EFHD2 EFHD2 Coclaurine->EFHD2 inhibits NOX4 NOX4 EFHD2->NOX4 activates ROS ROS NOX4->ROS produces ABCC1 ABCC1 ROS->ABCC1 activates Cisplatin_Resistance Cisplatin_Resistance ABCC1->Cisplatin_Resistance promotes

Caption: Coclaurine inhibits the EFHD2 signaling pathway.

Vitamin D Receptor (VDR) Signaling Pathway in Cancer

In vitro evidence suggests that coclaurine can act as a Vitamin D Receptor (VDR) agonist, leading to the transcription of genes that promote apoptosis and inhibit cancer cell proliferation.

VDR_Pathway Coclaurine Coclaurine VDR Vitamin D Receptor Coclaurine->VDR activates VDR_RXR VDR RXR VDR->VDR_RXR RXR Retinoid X Receptor RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE binds to Gene_Transcription Gene_Transcription VDRE->Gene_Transcription initiates Apoptosis Apoptosis Gene_Transcription->Apoptosis promotes Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation inhibits

Caption: Coclaurine activates the VDR signaling pathway.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo pharmacological studies.

Experimental_Workflow cluster_planning Study Planning cluster_execution Execution cluster_analysis Analysis P1 Hypothesis Formulation P2 Animal Model Selection P1->P2 P3 Protocol Design P2->P3 E1 Animal Acclimatization P3->E1 E2 Baseline Measurements E1->E2 E3 Drug Administration E2->E3 E4 In-life Monitoring (e.g., behavior, weight) E3->E4 E5 Endpoint Data Collection (e.g., blood pressure, tumor size) E4->E5 A1 Sample Processing (e.g., tissue homogenization) E5->A1 A2 Bioanalytical Assays (e.g., HPLC, Western Blot) A1->A2 A3 Statistical Analysis A2->A3 A4 Interpretation of Results A3->A4

Caption: General workflow for in vivo experiments.

References

Application Notes & Protocols for the Analytical Determination of (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Coclaurine is a benzyltetrahydroisoquinoline alkaloid found in various plant species and serves as a key intermediate in the biosynthesis of other alkaloids.[1][2] Its hydrochloride salt is often used in research due to its increased stability and solubility. Accurate and reliable analytical methods are crucial for its quantification in plant extracts, biological matrices, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of (+)-Coclaurine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various samples, offering robustness and good sensitivity with UV detection.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation of alkaloids.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed for alkaloid separation.[4]

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    15 40
    20 80
    25 80
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm, which is a common wavelength for the detection of benzylisoquinoline alkaloids.[5]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from plant material):

    • Homogenize the dried and powdered plant material.

    • Extract a known amount of the powder (e.g., 1 g) with a suitable solvent such as methanol or a methanol-water mixture.[6] Sonication or reflux extraction can be employed to enhance extraction efficiency.[7][8]

    • Centrifuge or filter the extract to remove solid particles.

    • The supernatant can be further purified if necessary, for example, by solid-phase extraction (SPE).

    • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[6]

3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for HPLC analysis of alkaloids, based on literature for similar compounds.[9][10]

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)< 1 µg/mL
Limit of Quantification (LOQ)< 5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh (+)-Coclaurine HCl Standard StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSolution WorkingStandards Prepare Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC Inject into HPLC System WorkingStandards->HPLC Sample Homogenize Plant Material Extraction Extract with Methanol Sample->Extraction Filtration Filter Extract (0.45 µm) Extraction->Filtration Filtration->HPLC Separation C18 Column Separation Gradient Elution HPLC->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram CalibrationCurve Construct Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify (+)-Coclaurine in Sample CalibrationCurve->Quantification LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare (+)-Coclaurine HCl Standards (e.g., 0.1-100 ng/mL) UPLC Inject into UPLC System Standard->UPLC Sample Prepare Sample Extract Dilution Dilute Sample and Spike with Internal Standard Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Filtration->UPLC Separation C18 Column Separation UPLC->Separation ESI Electrospray Ionization (Positive Mode) Separation->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS MRM_Chromatogram Obtain MRM Chromatogram MSMS->MRM_Chromatogram Integration Integrate Peak Areas MRM_Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

References

Application Notes and Protocols: (+)-Coclaurine Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid. While specific research on the applications of this compound in neurodegenerative disease models is limited in publicly available literature, studies on the related compound, d-coclaurine, and the broader class of benzyltetrahydroisoquinoline alkaloids suggest potential interactions with dopaminergic systems. This is particularly relevant to neurodegenerative disorders such as Parkinson's disease, where the dopaminergic system is significantly impacted.

This document provides an overview of the known effects of d-coclaurine and outlines generalized protocols and conceptual signaling pathways that could guide the investigation of this compound as a research tool in neurodegenerative disease models, primarily focusing on Parkinson's disease. The methodologies presented are based on standard practices in neuropharmacology for evaluating compounds that may modulate dopaminergic neurotransmission.

Application Notes

Compound Class and Potential Relevance: this compound belongs to the benzyltetrahydroisoquinoline class of alkaloids. Certain compounds within this class have been investigated for their potential role as endogenous or exogenous modulators of the nervous system.[1][2] Some benzyltetrahydroisoquinolines have been shown to induce parkinsonism-like symptoms in animal models, indicating their potential to interact with the neural circuits affected in Parkinson's disease.[3][4]

Reported Biological Activity of d-Coclaurine: Research on d-coclaurine, a stereoisomer of coclaurine (B195748), has provided some initial insights into its neurochemical effects. An intracerebroventricular injection of d-coclaurine in mice was found to cause a slight increase in the level of 3,4-dihydroxyphenylacetic acid (DOPAC) and a significant increase in the level of homovanillic acid (HVA) in the striatum.[5] DOPAC and HVA are the primary metabolites of dopamine (B1211576). An increase in their levels can suggest an alteration in dopamine turnover. The same study suggested that d-coclaurine may act by blocking postsynaptic dopamine receptors, as it did not prevent the apomorphine-induced suppression of L-DOPA formation.[5]

Hypothesized Application in Parkinson's Disease Models: Based on the available data for d-coclaurine, this compound could be investigated as a modulator of the dopaminergic system in animal models of Parkinson's disease. Its potential to block postsynaptic dopamine receptors suggests it could be used as a tool to probe the consequences of altered dopamine signaling.[5][6]

Data Presentation

Due to the limited quantitative data available for this compound in neurodegenerative disease models, the following table summarizes the qualitative findings for d-coclaurine's effect on dopamine metabolites in the mouse striatum. This serves as a template for how quantitative data for this compound could be presented.

Table 1: Effects of d-Coclaurine on Striatal Dopamine Metabolites in a Mouse Model

CompoundDoseRoute of AdministrationAnimal ModelBrain RegionAnalyteObserved EffectReference
d-Coclaurine50 µgIntracerebroventricularMouseStriatum3,4-dihydroxyphenylacetic acid (DOPAC)Slight Increase[5]
d-Coclaurine50 µgIntracerebroventricularMouseStriatumHomovanillic acid (HVA)Significant Increase[5]

Note: The terms "slight increase" and "significant increase" are as reported in the original publication. Specific quantitative values (e.g., percentage change) were not provided in the abstract.

Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the investigation of this compound in neurodegenerative disease models.

Protocol 1: In Vivo Analysis of Dopamine Metabolites in a Mouse Model of Parkinson's Disease

1. Objective: To determine the effect of this compound on dopamine turnover in the striatum of a chemically-induced mouse model of Parkinson's disease.

2. Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine)

  • This compound

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Liquid nitrogen

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

3. Methodology:

  • Animal Model Induction (Example: MPTP Model):

    • Administer MPTP (e.g., 20 mg/kg, intraperitoneally) to mice once daily for 4 consecutive days to induce lesions in the nigrostriatal pathway.

    • Allow a recovery period of at least 7 days for the neurotoxic effects to stabilize.

  • Drug Administration:

    • Dissolve this compound in sterile saline.

    • Administer the desired dose(s) of this compound or vehicle (saline) to the mice via the chosen route (e.g., intraperitoneal or intracerebroventricular injection).

  • Brain Tissue Collection:

    • At a predetermined time point after drug administration (e.g., 30-60 minutes), anesthetize the mice.

    • Decapitate the animals and rapidly dissect the striata on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

  • Neurochemical Analysis (HPLC-ECD):

    • Homogenize the striatal tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenates to pellet proteins.

    • Filter the supernatant.

    • Inject the filtered sample into the HPLC-ECD system to separate and quantify the levels of dopamine, DOPAC, and HVA.

4. Data Analysis:

  • Calculate the concentrations of dopamine, DOPAC, and HVA in each sample.

  • Determine the dopamine turnover rate by calculating the ratios of (DOPAC+HVA)/dopamine.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the results between treatment groups.

Protocol 2: Dopamine Receptor Binding Assay (In Vitro)

1. Objective: To determine the binding affinity of this compound for dopamine D1 and D2 receptors.

2. Materials:

  • Cell lines stably expressing human dopamine D1 or D2 receptors (e.g., HEK293 or CHO cells)

  • Radioligands specific for D1 receptors (e.g., [³H]SCH23390) and D2 receptors (e.g., [³H]raclopride or [³H]spiperone)

  • Non-specific binding competitors (e.g., unlabeled haloperidol (B65202) or sulpiride)

  • This compound

  • Scintillation counter and vials

  • Binding buffer

3. Methodology:

  • Membrane Preparation:

    • Culture the cells expressing the dopamine receptor of interest.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand.

    • Add increasing concentrations of this compound (the competitor).

    • For determining non-specific binding, add a high concentration of an unlabeled competitor.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature for a set duration to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration (this compound).

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

G cluster_0 In Vivo Model cluster_1 Ex Vivo / In Vitro Analysis Animal Model Induction Animal Model Induction Drug Administration Drug Administration Animal Model Induction->Drug Administration Behavioral Analysis Behavioral Analysis Drug Administration->Behavioral Analysis Tissue Collection Tissue Collection Behavioral Analysis->Tissue Collection Neurochemical Analysis (HPLC) Neurochemical Analysis (HPLC) Tissue Collection->Neurochemical Analysis (HPLC) Histology / Immunohistochemistry Histology / Immunohistochemistry Tissue Collection->Histology / Immunohistochemistry Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Data Analysis Data Analysis Neurochemical Analysis (HPLC)->Data Analysis Histology / Immunohistochemistry->Data Analysis Biochemical Assays->Data Analysis

Caption: Experimental workflow for evaluating a test compound in a neurodegenerative disease model.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Synaptic Cleft Synaptic Cleft Dopamine->Synaptic Cleft Release Dopamine Receptor Dopamine Receptor G-protein Activation G-protein Activation Dopamine Receptor->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Synaptic Cleft->Dopamine Receptor Binding Coclaurine Coclaurine Coclaurine->Dopamine Receptor Blockade

Caption: Hypothesized action of coclaurine as a postsynaptic dopamine receptor antagonist.

References

Application Notes and Protocols for (+)-Coclaurine Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid found in various plant species.[1][2][3] Emerging research has highlighted its potential as a bioactive compound with diverse applications in cell culture experiments, including studies on cancer, neurobiology, and aging.[1][2][4] Notably, (+)-Coclaurine has demonstrated anticancer properties, particularly in sensitizing non-small cell lung cancer (NSCLC) cells to conventional chemotherapeutic agents like cisplatin (B142131).[5] It also functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and an inhibitor of postsynaptic dopamine (B1211576) receptors.[1][3][6]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its application in cancer research.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₁₇H₂₀ClNO₃
Molecular Weight 321.80 g/mol
Appearance White to off-white solid powder
Storage Store at -20°C, protected from light. Solutions are unstable and should be prepared fresh.[7]
Solubility The hydrochloride salt form generally has enhanced water solubility and stability compared to the free base.[2] For cell culture experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms:

  • Inhibition of the EFHD2-NOX4-ABCC1 Signaling Pathway: In NSCLC cells, (+)-Coclaurine disrupts the interaction between the transcription factor FOXG1 and the promoter of EF-hand domain-containing protein D2 (EFHD2).[5] This leads to the downregulation of EFHD2, which in turn reduces the expression of NADPH Oxidase 4 (NOX4) and the ATP-binding cassette transporter C1 (ABCC1).[5] The suppression of this pathway enhances the sensitivity of cancer cells to cisplatin.[5]

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: It acts as an antagonist at nAChRs, suggesting its potential use in neurological studies.[6][7]

  • Dopamine Receptor Inhibition: It has been shown to inhibit postsynaptic dopamine receptors in the striatum.[1][3]

Key Applications in Cell Culture

  • Cancer Research: Investigating its cytotoxic and chemosensitizing effects, particularly in combination with other anticancer drugs.[5]

  • Neurobiology: Studying its role as a nAChR antagonist and its effects on dopaminergic signaling.[1][3]

  • Anti-aging Studies: Exploring its potential anti-aging properties.[1][2][3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and its impact on the efficacy of other drugs like cisplatin.

Materials:

  • This compound

  • Cisplatin (or other drug of interest)

  • NSCLC cell lines (e.g., H1299, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H1299 or A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment:

    • Single Agent: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

    • Combination Treatment: To assess synergy with cisplatin, treat cells with a fixed concentration of this compound (e.g., 200 µM) in combination with varying concentrations of cisplatin.

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%).

Quantitative Data:

Cell LineTreatmentIC₅₀ Value
H1299This compound0.95 mM[5]
A549This compound2 mM[5]
H1299Cisplatin alone69.7 µM[5]
H1299Cisplatin + 200 µM (+)-Coclaurine47.4 µM[5]
A549Cisplatin alone75.7 µM[5]
A549Cisplatin + 200 µM (+)-Coclaurine57.3 µM[5]
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression of proteins in the EFHD2-NOX4-ABCC1 pathway.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EFHD2, anti-NOX4, anti-ABCC1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 200 µM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against EFHD2, NOX4, ABCC1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Protocol 3: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with a solution like methanol (B129727) or 4% paraformaldehyde.

    • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Washing and Drying: Carefully wash the plates with water to remove excess stain and let them air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Analysis: Compare the number and size of colonies in treated wells to the untreated control to assess the effect on clonogenic survival.

Visualizations

Signaling Pathway of this compound in NSCLC Cells

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Coclaurine (+)-Coclaurine hydrochloride FOXG1 FOXG1 Coclaurine->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 promotes transcription NOX4 NOX4 EFHD2->NOX4 ABCC1 ABCC1 NOX4->ABCC1 Cisplatin_efflux Cisplatin Efflux ABCC1->Cisplatin_efflux Cisplatin_sensitivity Increased Cisplatin Sensitivity Cisplatin_efflux->Cisplatin_sensitivity

Caption: Signaling pathway of this compound in NSCLC cells.

Experimental Workflow for Assessing Drug Synergy

G start Start seed_cells Seed Cancer Cells (e.g., H1299, A549) in 96-well plates start->seed_cells drug_treatment Treat with: 1. (+)-Coclaurine alone 2. Cisplatin alone 3. Combination of both seed_cells->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data: - Calculate IC50 - Determine Synergy (e.g., Combination Index) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating synergy between (+)-Coclaurine and Cisplatin.

Logical Flow of a Colony Formation Assay

G start Start seed_cells Seed low density of cells start->seed_cells treatment Treat with (+)-Coclaurine hydrochloride seed_cells->treatment incubation Incubate for 10-14 days treatment->incubation fix_stain Fix and stain colonies incubation->fix_stain count Count colonies fix_stain->count analyze Analyze clonogenic survival count->analyze end End analyze->end

Caption: Logical workflow of a colony formation assay.

References

Application Notes and Protocols for Oral Administration of (+)-Coclaurine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine, a benzyltetrahydroisoquinoline alkaloid found in various plant species, and its hydrochloride salt have garnered interest for their potential therapeutic properties, including anti-aging and neuroprotective effects.[1] (+)-Coclaurine has been identified as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and has been shown to block postsynaptic dopamine (B1211576) receptors in the mouse striatum.[1][2] The hydrochloride salt form offers enhanced water solubility and stability compared to the free form, making it more suitable for in vivo studies.[1]

These application notes provide detailed protocols for the preparation and oral administration of (+)-Coclaurine hydrochloride to mice, as well as methods for assessing its potential neuroprotective effects.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC17H20ClNO3[3]
Molecular Weight321.80 g/mol [3]
AppearanceWhite to off-white solid[3]
Solubility (in vitro)DMSO: 50 mg/mL (155.38 mM) (with ultrasound)[3]
H2O: 5 mg/mL (15.54 mM) (with ultrasound)[3]
Recommended Oral Formulation Vehicles

For compounds with low water solubility, various vehicles can be used to create a homogenous suspension or solution for oral gavage. The choice of vehicle can impact the bioavailability of the compound.

Formulation VehicleExample PreparationNotesReference
0.5% Carboxymethylcellulose Sodium (CMC-Na)Dissolve 0.5 g of CMC-Na in 100 mL of distilled water. Add the desired amount of this compound to the CMC-Na solution to achieve the final concentration.A commonly used suspending agent.[4]
Polyethylene glycol 400 (PEG400)Dissolve this compound directly in PEG400.Can be used for compounds soluble in PEG400.[4]
0.25% Tween 80 and 0.5% CarboxymethylcellulosePrepare a 0.5% CMC solution. Add 0.25% Tween 80. Suspend this compound in this vehicle.Tween 80 acts as a surfactant to improve wetting and dispersion.[4]
Oral Gavage Parameters for Mice
ParameterRecommendationReference
Needle Gauge 18-20 gauge for adult mice[5]
Needle Length 1.5 inches (should be measured from the corner of the mouth to the last rib)[5][6]
Maximum Dosing Volume 10 mL/kg of body weight[5][7]
Frequency of Dosing Can be repeated up to three times in a 24-hour period (justification needed for more frequent dosing)[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (0.5% CMC-Na Suspension)

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and graduated cylinders

  • Syringes and gavage needles

Procedure:

  • Prepare 0.5% CMC-Na Solution:

    • Weigh the appropriate amount of CMC-Na (e.g., 0.5 g for 100 mL).

    • In a beaker with a magnetic stir bar, slowly add the CMC-Na to the required volume of sterile distilled water while stirring continuously to prevent clumping.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear. This may take some time.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during administration.

    • Weigh the calculated amount of this compound powder.

    • Slowly add the powder to the prepared 0.5% CMC-Na solution while stirring.

    • Continue stirring until a homogenous suspension is formed. The suspension should be freshly prepared before administration.

  • Dose Calculation Example:

    • To administer a dose of 10 mg/kg to a 25 g mouse, the mouse needs 0.25 mg of the compound.

    • If the concentration of the suspension is 1 mg/mL, you would administer 0.25 mL.

    • Adjust the concentration of your suspension based on the desired dosing volume, keeping in mind the maximum recommended volume of 10 mL/kg.

Protocol 2: Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (18-20 gauge for adult mice)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct volume of the formulation to administer.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head, neck, and body should be in a straight line.[6][7]

  • Gavage Needle Insertion:

    • Measure the correct insertion depth of the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib; mark this length on the needle.[6]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5]

    • The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and try again.[6][7]

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the formulation from the syringe.[7]

    • Administer the entire volume before gently removing the needle in the same direction it was inserted.[7]

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, for at least 5-10 minutes.[5]

Protocol 3: Assessment of Neuroprotective Effects (Example using a Novel Object Recognition Test)

This protocol provides a general framework for assessing cognitive function, which can be an indicator of neuroprotection.

Materials:

  • Testing arena (e.g., a 40x40x40 cm open field)

  • Two identical objects (familiar objects)

  • One novel object (different in shape and texture from the familiar objects)

  • Video recording and analysis software

  • Timer

Procedure:

  • Habituation Phase (Day 1):

    • Place each mouse individually in the empty testing arena for 5-10 minutes to allow for habituation to the new environment.

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the arena and the objects for a set period (e.g., 10 minutes).

    • Record the time the mouse spends exploring each object (sniffing or touching with the nose).

  • Testing Phase (Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

  • Data Analysis:

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher discrimination index indicates better recognition memory.

    • Compare the discrimination index between the vehicle-treated control group and the this compound-treated group.

Mandatory Visualizations

Signaling Pathways

G Potential Signaling Pathways of (+)-Coclaurine cluster_0 Nicotinic Acetylcholine Receptor (nAChR) Antagonism cluster_1 Postsynaptic Dopamine Receptor Blockade in Striatum Coclaurine (+)-Coclaurine hydrochloride nAChR nAChR Coclaurine->nAChR Antagonizes Ca_influx Ca2+ Influx nAChR->Ca_influx Inhibits (downstream effect) PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Coclaurine2 (+)-Coclaurine hydrochloride D1R Dopamine D1 Receptor (Postsynaptic) Coclaurine2->D1R Blocks AC Adenylate Cyclase D1R->AC Inhibits Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Neuronal_Function Altered Neuronal Function DARPP32->Neuronal_Function

Caption: Potential signaling pathways affected by (+)-Coclaurine.

Experimental Workflow

G Experimental Workflow for Oral Administration in Mice cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation_Prep Formulation Preparation (e.g., 0.5% CMC-Na suspension) Dose_Calc Dose Calculation (e.g., 10 mg/kg) Formulation_Prep->Dose_Calc Animal_Weighing Weigh Mouse Dose_Calc->Animal_Weighing Gavage Oral Gavage Animal_Weighing->Gavage Monitoring Post-dosing Monitoring Gavage->Monitoring Behavioral_Test Behavioral Testing (e.g., Novel Object Recognition) Monitoring->Behavioral_Test After appropriate treatment period Data_Analysis Data Analysis Behavioral_Test->Data_Analysis

Caption: Workflow for oral administration and evaluation in mice.

References

Application Notes and Protocols for the Structural Elucidation of (+)-Coclaurine Hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of (+)-Coclaurine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental protocols, tabulated NMR data, and a workflow diagram to facilitate the unambiguous identification and characterization of this benzylisoquinoline alkaloid.

Introduction

(+)-Coclaurine is a naturally occurring benzylisoquinoline alkaloid found in various plant species. As a hydrochloride salt, its solubility and stability are enhanced, making it suitable for pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of natural products. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical structure, including stereochemistry, of this compound can be determined. Typical analytical characterization of coclaurine (B195748) and its derivatives involves HPLC with UV detection, LC-MS for confirmation, and extensive 1D and 2D NMR for structural assignment.

Structural Information

Chemical Structure of (+)-Coclaurine

Chemical structure of Coclaurine

Figure 1. Chemical structure of (+)-Coclaurine.

Systematic Name: (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data is typically acquired in deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) to ensure solubility of the hydrochloride salt. The data presented here is a representative compilation from literature sources.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.75t6.5
33.50, 3.25m
43.10, 2.95m
56.85s
86.60s
α3.30, 3.15m
2'7.10d8.5
3'6.75d8.5
5'6.75d8.5
6'7.10d8.5
6-OCH₃3.85s

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
158.0
341.5
425.0
4a125.0
5112.0
6148.0
7145.0
8116.0
8a128.0
α39.0
1'129.0
2'131.5
3'116.5
4'157.0
5'116.5
6'131.5
6-OCH₃56.5

Note: Chemical shifts are referenced to the residual solvent peak. Assignments are based on 2D NMR data (COSY, HSQC, HMBC).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • This compound

    • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) of high purity (≥99.8% D)

    • High-quality 5 mm NMR tubes

    • Glass Pasteur pipette and filter plug (e.g., Kimwipe or cotton)

    • Vortex mixer

  • Protocol:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the vial to dissolve the sample completely. If solubility is an issue, gentle warming or sonication may be applied. For hydrochloride salts that are difficult to dissolve, using an alkaline deuterated solvent can facilitate dissolution by neutralizing the salt to the free base in situ.

    • Filter the solution through a Pasteur pipette containing a small filter plug directly into the NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).

    • Cap the NMR tube and label it clearly.

2. NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument: 500 MHz NMR Spectrometer equipped with a 5 mm probe.

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans (ns): 16-64

    • Acquisition Time (aq): ~3-4 s

    • Relaxation Delay (d1): 1-2 s

    • Spectral Width (sw): 12-16 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (ns): 1024-4096 (or more, depending on concentration)

    • Acquisition Time (aq): ~1-2 s

    • Relaxation Delay (d1): 2 s

    • Spectral Width (sw): 200-240 ppm

    • Temperature: 298 K

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • Pulse Program: cosygpqf

      • Number of Scans (ns): 4-8 per increment

      • Increments (td1): 256-512

      • Spectral Width (sw): Same as ¹H NMR in both dimensions.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • Pulse Program: hsqcedetgpsisp2.3

      • Number of Scans (ns): 8-16 per increment

      • Increments (td1): 256

      • Spectral Width (sw): F2 (¹H) = 12-16 ppm, F1 (¹³C) = 180-200 ppm

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

      • Pulse Program: hmbcgplpndqf

      • Number of Scans (ns): 16-32 per increment

      • Increments (td1): 256-512

      • Spectral Width (sw): F2 (¹H) = 12-16 ppm, F1 (¹³C) = 200-240 ppm

      • Long-range coupling delay (d6): Optimized for ~8 Hz.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra to the residual solvent peak (e.g., CD₃OD: δH 3.31, δC 49.0; DMSO-d₆: δH 2.50, δC 39.52).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the protonated carbons using the HSQC spectrum.

  • Use the COSY spectrum to confirm the proton-proton coupling networks.

  • Utilize the HMBC spectrum to establish the carbon skeleton by identifying long-range correlations from protons to carbons, including quaternary carbons.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key HMBC correlations that confirm the carbon skeleton.

structural_elucidation_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Sample (+)-Coclaurine HCl Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Acquire_1D 1D NMR (¹H, ¹³C) Filtration->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Data Process Spectra (FT, Phasing, Referencing) Acquire_2D->Process_Data Analyze_1D Analyze 1D Spectra (Chemical Shifts, Integration, Couplings) Process_Data->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) Analyze_1D->Analyze_2D Assemble Assemble Fragments & Propose Structure Analyze_2D->Assemble Confirm Confirm Structure Assemble->Confirm

Caption: Workflow for NMR-based structural elucidation.

Caption: Key HMBC correlations for structural confirmation. (Note: A chemical structure image with numbered atoms would replace the placeholder for full clarity).

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in these notes, researchers can confidently determine the molecular structure of this important natural product. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

Application Notes and Protocols for (+)-Coclaurine Hydrochloride: A Versatile Tool in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (+)-Coclaurine hydrochloride, a benzylisoquinoline alkaloid, for its use as a tool compound in pharmacological research. This document details its mechanism of action, presents quantitative data on its biological activities, and offers detailed protocols for its application in various in vitro assays.

Introduction

This compound, also known as (R)-Coclaurine hydrochloride, is a naturally occurring alkaloid found in various plant species. It serves as a valuable tool for investigating several key signaling pathways in neuroscience and microbiology due to its antagonist activity at specific neurotransmitter receptors and its potential antimicrobial properties. Its multifaceted biological activities make it a subject of interest for neuroprotection and anti-infective research.

Physicochemical Properties
PropertyValue
Formula C₁₇H₁₉NO₃·HCl
Molecular Weight 321.8 g/mol
Appearance Solid
Storage Store at -20°C
Pharmacological Profile

This compound exhibits antagonist activity at both dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors. This dual antagonism makes it a unique tool for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes.

Table 1: Receptor Antagonist Activity of Coclaurine Enantiomers

CompoundReceptorAssay TypeCell LineIC₅₀ (µM)Reference
(R)-Coclaurine Dopamine D1FLIPRHEK293Mid- to low-micromolar[1]
(R)-Coclaurine Dopamine D2FLIPRHEK293Mid- to low-micromolar[1]
(S)-Coclaurine Dopamine D1FLIPRHEK293Mid- to low-micromolar[1]
(S)-Coclaurine Dopamine D2FLIPRHEK293Mid- to low-micromolar[1]

Experimental Protocols

Dopamine D1 and D2 Receptor Antagonist Activity Assay

This protocol describes a cell-based fluorometric imaging plate reader (FLIPR) assay to determine the antagonist activity of this compound at human dopamine D1 and D2 receptors.

Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing either the D1 or D2 dopamine receptor. Agonist activation of these G-protein coupled receptors (GPCRs) leads to a signaling cascade that results in an increase in [Ca²⁺]i. An antagonist, such as this compound, will inhibit this agonist-induced calcium influx.

Materials:

  • HEK293 cells stably expressing human dopamine D1 or D2 receptors

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Fluo-8 AM (or equivalent calcium-sensitive dye)

  • Probenecid (B1678239)

  • Dopamine (agonist)

  • This compound (test compound)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Culture: Culture the HEK293-D1 or HEK293-D2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading: Prepare a loading buffer containing HBSS, 20 mM HEPES, a calcium-sensitive dye (e.g., Fluo-8 AM), and probenecid (to prevent dye leakage).

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer (HBSS with 20 mM HEPES).

  • Add the diluted this compound to the appropriate wells and pre-incubate for 30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of dopamine in assay buffer at a concentration that elicits a submaximal response (EC₈₀).

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading to establish a baseline fluorescence.

    • Add the dopamine solution to all wells simultaneously using the instrument's integrated fluidics.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with dopamine alone (100% activation) and untreated cells (0% activation).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

experimental_workflow_dopamine_antagonist_assay cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis culture Culture HEK293 cells (D1 or D2 expressing) plate Seed cells in 96/384-well plates culture->plate dye_load Load cells with calcium-sensitive dye plate->dye_load add_coclaurine Add (+)-Coclaurine HCl (serial dilutions) dye_load->add_coclaurine pre_incubate Pre-incubate add_coclaurine->pre_incubate add_dopamine Stimulate with Dopamine (EC80) pre_incubate->add_dopamine read_fluorescence Measure fluorescence (FLIPR) add_dopamine->read_fluorescence normalize Normalize data read_fluorescence->normalize plot Plot dose-response curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Workflow for Dopamine Receptor Antagonist FLIPR Assay.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol outlines a general method to assess the neuroprotective potential of this compound against ischemic damage using an in vitro oxygen-glucose deprivation (OGD) model with a neuronal cell line (e.g., SH-SY5Y).

Principle: The OGD model mimics the conditions of ischemic stroke by depriving neuronal cells of oxygen and glucose, leading to cell death. The neuroprotective effect of a compound is determined by its ability to increase cell viability after OGD followed by reoxygenation.

Materials:

  • SH-SY5Y human neuroblastoma cells (or other suitable neuronal cell line)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Glucose-free DMEM

  • Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂)

  • Cell viability assay kit (e.g., MTT, LDH)

  • This compound

  • 24-well plates

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days prior to the experiment.

  • Cell Plating: Seed the differentiated or undifferentiated cells into 24-well plates and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM (containing the respective concentrations of this compound).

    • Place the plates in a hypoxic chamber and incubate for a duration known to induce significant cell death (e.g., 4-6 hours).

    • A control group should be incubated in regular glucose-containing medium under normoxic conditions.

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the glucose-free medium with regular glucose-containing medium (with the test compound).

    • Return the plates to the normoxic incubator (37°C, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability:

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay to measure metabolic activity or LDH assay to measure cytotoxicity).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the normoxic control group.

    • Compare the viability of cells treated with this compound during OGD to the OGD-only control group to determine the neuroprotective effect.

experimental_workflow_ogd_assay start Culture & Differentiate SH-SY5Y cells plate Seed cells in 24-well plates start->plate pretreat Pre-treat with (+)-Coclaurine HCl plate->pretreat ogd Oxygen-Glucose Deprivation (Hypoxic Chamber) pretreat->ogd reoxygenate Reoxygenation (Normoxic Incubator) ogd->reoxygenate viability Assess Cell Viability (e.g., MTT assay) reoxygenate->viability analyze Analyze Neuroprotective Effect viability->analyze

Workflow for In Vitro Neuroprotection OGD Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli using the broth microdilution method.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify growth.

experimental_workflow_mic_assay prepare_stock Prepare (+)-Coclaurine HCl stock solution serial_dilute Perform serial dilutions in 96-well plate prepare_stock->serial_dilute inoculate Inoculate wells with bacteria serial_dilute->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate plate inoculate->incubate determine_mic Determine MIC (visual/OD reading) incubate->determine_mic

Workflow for Antimicrobial Broth Microdilution Assay.

Signaling Pathways

Dopamine Receptor Signaling

This compound acts as an antagonist at both D1-like (Gαs-coupled) and D2-like (Gαi-coupled) dopamine receptors. The diagrams below illustrate the canonical signaling pathways that are inhibited by this compound.

dopamine_signaling_pathways cluster_d1 D1-like Receptor Pathway (Inhibited by (+)-Coclaurine HCl) cluster_d2 D2-like Receptor Pathway (Inhibited by (+)-Coclaurine HCl) D1R D1 Receptor Gas Gαs D1R->Gas Activates AC_D1 Adenylate Cyclase Gas->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Increases PKA PKA cAMP_D1->PKA Activates Coclaurine_D1 (+)-Coclaurine HCl Coclaurine_D1->D1R Blocks D2R D2 Receptor Gai Gαi D2R->Gai Activates AC_D2 Adenylate Cyclase Gai->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases Coclaurine_D2 (+)-Coclaurine HCl Coclaurine_D2->D2R Blocks nachr_signaling_pathway cluster_nachr Nicotinic Acetylcholine Receptor Pathway ACh Acetylcholine nAChR nAChR (Ligand-gated ion channel) ACh->nAChR Binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMK, PKC activation) Ion_Influx->Downstream Coclaurine (+)-Coclaurine HCl Coclaurine->nAChR Blocks

References

Application Notes and Protocols for Studying Dopamine Signaling Pathways with (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a natural benzylisoquinoline alkaloid that has emerged as a valuable pharmacological tool for the investigation of dopamine (B1211576) signaling pathways. Dopamine, a critical catecholamine neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[1]

Dopamine exerts its effects through two main families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[2] this compound acts as an antagonist at both D1-like and D2-like dopamine receptors, making it a versatile agent for dissecting the roles of these receptor subtypes in various neuronal circuits and for screening for novel therapeutic agents.[3]

These application notes provide a comprehensive overview of the utility of this compound in dopamine research, including its pharmacological data, detailed protocols for key in vitro and in vivo experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity at dopamine receptor subtypes.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of (+)-Coclaurine

Receptor SubtypeAssay TypeParameterValue (µM)Reference
D1-likeRadioligand BindingIC500.24[4]
D2-likeRadioligand BindingIC500.13[4]
D1Functional Antagonism (FLIPR)IC502.09 ± 0.65[3]
D2Functional Antagonism (FLIPR)IC501.14 ± 0.10[3]

Note: The optical isomer (S)-coclaurine was also shown to have equivalent potency to (R)-coclaurine ((+)-Coclaurine) at both D1 and D2 receptors.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively binding to D1-like and D2-like dopamine receptors, thereby blocking the downstream signaling cascades initiated by dopamine.

Dopamine D1-like Receptor Signaling Pathway

D1-like receptors, upon activation by dopamine, couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including transcription factors like CREB, to modulate gene expression and neuronal function. As an antagonist, this compound blocks this entire cascade by preventing the initial activation of the D1 receptor by dopamine.

D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Coclaurine (+)-Coclaurine HCl Coclaurine->D1R Blocks G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Antagonism by (+)-Coclaurine HCl
Dopamine D2-like Receptor Signaling Pathway

Activation of D2-like receptors by dopamine leads to the activation of Gαi/o proteins. This has two primary effects: the inhibition of adenylyl cyclase, which decreases cAMP production, and the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound, by blocking the D2 receptor, prevents these inhibitory effects, leading to a disinhibition of adenylyl cyclase and a return to basal cAMP levels.

D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Coclaurine (+)-Coclaurine HCl Coclaurine->D2R Blocks G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Dopamine D2 Receptor Signaling Antagonism by (+)-Coclaurine HCl

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with dopamine signaling pathways are provided below.

In Vitro Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for D1 and D2 dopamine receptors.

Materials:

  • HEK293 cells stably expressing human D1 or D2 dopamine receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors)

  • Non-specific binding determinator: 10 µM SKF-83566 (for D1) or 10 µM Haloperidol (for D2)

  • This compound

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding determinator, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Workflow start Start: Prepare Cell Membranes setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding with (+)-Coclaurine HCl start->setup incubate Incubate at RT setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End: Determine Binding Affinity analyze->end

Radioligand Binding Assay Workflow
In Vitro Functional Assay (FLIPR Calcium Flux)

This protocol describes how to assess the functional antagonist activity of this compound at D2 receptors using a FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay. This is suitable for Gq-coupled receptors or, as in this case, Gi-coupled receptors co-expressed with a promiscuous G-protein (like Gα15) that couples to the phospholipase C pathway.

Materials:

  • HEK293 cells stably co-expressing the human D2 dopamine receptor and a promiscuous G-protein (e.g., Gα15).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Dopamine (agonist).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight to allow for adherence.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement (using FLIPR):

    • Prepare a plate with varying concentrations of this compound.

    • Prepare a separate plate with a fixed concentration of dopamine (typically the EC80 concentration).

    • Place the cell plate and compound plates into the FLIPR instrument.

    • The instrument will first add the this compound solutions to the cell plate and incubate for a set period (e.g., 15-30 minutes).

    • The instrument will then add the dopamine solution to all wells to stimulate the receptors.

    • Fluorescence is measured in real-time before and after the addition of dopamine to monitor changes in intracellular calcium.

  • Data Analysis:

    • The antagonist effect is quantified by the reduction in the dopamine-induced calcium signal.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

FLIPR_Workflow start Start: Plate D2R-expressing cells dye_load Load cells with calcium-sensitive dye start->dye_load pre_incubate Pre-incubate with (+)-Coclaurine HCl dye_load->pre_incubate stimulate Stimulate with Dopamine (EC80) pre_incubate->stimulate measure Measure Calcium Flux (FLIPR) stimulate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End: Determine Functional Antagonism analyze->end

FLIPR Calcium Flux Assay Workflow
In Vivo Microdialysis

This protocol outlines the procedure for measuring the effect of this compound on extracellular dopamine levels in the striatum of a freely moving rat.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Surgical tools.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • Microinfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the striatum.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to stabilize for 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.

  • Dopamine Quantification:

    • Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the mean percentage change in dopamine over time to visualize the effect of this compound.

Microdialysis_Workflow start Start: Implant guide cannula in rat striatum probe_insertion Insert microdialysis probe start->probe_insertion perfusion Perfuse with aCSF and stabilize probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer (+)-Coclaurine HCl baseline->drug_admin post_admin_collection Collect post-administration samples drug_admin->post_admin_collection hplc Analyze Dopamine levels (HPLC-ED) post_admin_collection->hplc analyze Data Analysis: - Calculate % change from baseline hplc->analyze end End: Determine effect on extracellular Dopamine analyze->end

In Vivo Microdialysis Experimental Workflow

Conclusion

This compound is a potent antagonist of both D1-like and D2-like dopamine receptors. Its well-characterized in vitro activity, combined with its utility in in vivo models, makes it an invaluable tool for researchers in neuroscience and drug development. The protocols and data presented here provide a solid foundation for employing this compound to investigate the multifaceted roles of dopamine signaling in health and disease. By utilizing these methodologies, researchers can further elucidate the therapeutic potential of targeting specific dopamine receptor subtypes.

References

Application Notes & Protocols: Enhancing Cisplatin Sensitivity in Cancer Research with (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for various cancers; however, its efficacy is often limited by intrinsic or acquired resistance.[1][2] Emerging research has identified (+)-Coclaurine hydrochloride, a tetrahydroisoquinoline alkaloid, as a promising agent to sensitize cancer cells to cisplatin, particularly in non-small cell lung carcinoma (NSCLC).[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the synergistic effects of this compound and cisplatin.

The primary mechanism of action involves the inhibition of EF-hand domain-containing protein D2 (EFHD2).[3][4] (+)-Coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[4][5][6] This downregulates the EFHD2-related NOX4-ROS-ABCC1 signaling pathway, which is implicated in cisplatin resistance by reducing intracellular cisplatin levels.[3][7] By inhibiting this pathway, (+)-Coclaurine enhances the cytotoxic effects of cisplatin.

Quantitative Data Summary

The combination of this compound with cisplatin has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of cisplatin in NSCLC cell lines.

Cell LineTreatmentIC50 (μM)Fold-SensitizationReference
H1299 Cisplatin alone69.7-[3][7]
Cisplatin + 200 μM (+)-Coclaurine47.41.47[3][7]
A549 Cisplatin alone75.7-[3][7]
Cisplatin + 200 μM (+)-Coclaurine57.31.32[3][7]

Note: (+)-Coclaurine alone exhibits low cytotoxicity with IC50 values of 0.95 mM and 2 mM in H1299 and A549 cells, respectively.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by (+)-Coclaurine and a general experimental workflow for investigating its synergistic effects with cisplatin.

G cluster_0 Mechanism of (+)-Coclaurine Action Coclaurine (+)-Coclaurine hydrochloride FOXG1 FOXG1 (Transcription Factor) Coclaurine->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 Transcription EFHD2_promoter->EFHD2 activates NOX4 NOX4 EFHD2->NOX4 ROS ROS NOX4->ROS ABCC1 ABCC1 (Efflux Pump) ROS->ABCC1 Cisplatin_efflux Cisplatin Efflux ABCC1->Cisplatin_efflux

Caption: Mechanism of (+)-Coclaurine in sensitizing cells to cisplatin.

G cluster_1 Experimental Workflow start Cell Culture (e.g., A549, H1299) treatment Treatment Groups: 1. Vehicle Control 2. Cisplatin alone 3. (+)-Coclaurine alone 4. Cisplatin + (+)-Coclaurine start->treatment viability Cell Viability Assay (MTT) treatment->viability protein Protein Expression Analysis (Western Blot) treatment->protein ros ROS Detection Assay treatment->ros data Data Analysis: - IC50 Calculation - Protein Quantification - ROS Levels viability->data protein->data ros->data

Caption: General workflow for in vitro testing of (+)-Coclaurine and cisplatin.

Experimental Protocols

Cell Culture
  • Cell Lines: Human non-small cell lung carcinoma lines H1299 and A549.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Microplate reader

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Prepare serial dilutions of cisplatin, this compound, and the combination in culture medium.

    • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for detecting changes in protein expression levels within the targeted signaling pathway.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-EFHD2, anti-NOX4, anti-ABCC1, anti-FOXG1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Plate cells and treat with the compounds as described for the viability assay.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol measures changes in intracellular ROS levels, a key component of the downstream signaling pathway.

  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with the compounds in a 6-well plate.

    • After the treatment period, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Analyze the fluorescence intensity immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Conclusion

This compound presents a compelling strategy for overcoming cisplatin resistance in cancer cells. The protocols outlined above provide a framework for a systematic in vitro evaluation of its efficacy and mechanism of action. By inhibiting the FOXG1/EFHD2/NOX4/ABCC1 pathway, (+)-Coclaurine restores cellular sensitivity to cisplatin, offering a potential adjuvant therapy to improve clinical outcomes in cancer treatment. Further in vivo studies are warranted to validate these promising preclinical findings.

References

Application Notes and Protocols for In Vitro Assay Development for (+)-Coclaurine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride is a benzyltetrahydroisoquinoline alkaloid found in various plant species.[1][[“]] Preliminary research suggests that this compound may possess neuromodulatory and anti-aging properties.[1][[“]][3] In vivo studies have indicated that this compound may act as an antagonist at postsynaptic dopamine (B1211576) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3][4][5][6] Additionally, its structural characteristics and reported antioxidative properties suggest potential interactions with enzymes such as monoamine oxidase (MAO).[7]

These application notes provide a comprehensive guide for the in vitro characterization of this compound. The following protocols detail key assays to investigate its activity at dopamine D2 receptors, nicotinic acetylcholine receptors, and monoamine oxidase B (MAO-B), as well as its effects on intracellular calcium levels.

Dopamine D2 Receptor Activity

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system.[1][3] Its modulation is implicated in various neurological and psychiatric conditions. The following assays are designed to determine the binding affinity and functional antagonism of this compound at the human dopamine D2 receptor.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of this compound to the D2 receptor by measuring its ability to displace a known radioligand.

Experimental Protocol:

Materials:

  • Cell Membranes: Prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Microplate reader (scintillation counter).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding: 25 µL of 10 µM Haloperidol.

    • Test Compound: 25 µL of varying concentrations of this compound.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Membrane Addition: Add 150 µL of the D2 receptor-expressing cell membrane preparation (5-10 µg protein/well) to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (µM)Ki (µM)
This compound
Haloperidol (Control)
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional antagonism of this compound at the D2 receptor by assessing its ability to counteract the dopamine-induced inhibition of cyclic AMP (cAMP) production.[8][9][10]

Experimental Protocol:

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell Culture Medium.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Forskolin (B1673556): To stimulate adenylate cyclase.

  • Dopamine (Agonist).

  • Test Compound: this compound.

  • cAMP Detection Kit: (e.g., HTRF-based or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and culture overnight.

  • Antagonist Treatment: Wash the cells with Assay Buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) to the wells. Concurrently, add forskolin to all wells (except basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the reversal of dopamine-induced cAMP inhibition.

Data Presentation:

CompoundIC50 (µM) for cAMP Inhibition Reversal
This compound
Haloperidol (Control)

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Coclaurine (+)-Coclaurine hydrochloride Coclaurine->D2R Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow: D2 Receptor Functional Assay

D2_Workflow A Seed D2R-expressing cells in 96-well plate B Wash cells with Assay Buffer A->B C Add this compound (various concentrations) B->C D Incubate 15-30 min at 37°C C->D E Add Dopamine (EC80) + Forskolin D->E F Incubate 30 min at 37°C E->F G Lyse cells F->G H Measure cAMP levels (HTRF or ELISA) G->H I Data Analysis: Plot [Compound] vs. cAMP Calculate IC50 H->I

Caption: Workflow for D2 receptor functional assay.

Nicotinic Acetylcholine Receptor (nAChR) Activity

nAChRs are ligand-gated ion channels involved in synaptic transmission.[11] Antagonism of these receptors can have significant effects on neuronal signaling.[4]

nAChR Functional Antagonist Assay (Calcium Influx)

This high-throughput assay measures the ability of this compound to inhibit the increase in intracellular calcium that occurs upon nAChR activation by an agonist.[4][12]

Experimental Protocol:

Materials:

  • Cells: A stable cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 and α4β2, or transfected CHO/HEK293 cells for specific subtypes).[12]

  • Culture Medium.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fluo-8, or Indo-1).[6][13][14]

  • Agonist: Acetylcholine or Nicotine.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Replace the culture medium with the dye solution and incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Initiate kinetic reading and, after establishing a baseline, add the nAChR agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

  • Data Analysis: Measure the change in fluorescence intensity over time. Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Data Presentation:

CompoundnAChR SubtypeIC50 (µM) for Calcium Influx Inhibition
This compoundα7
This compoundα4β2
Mecamylamine (Control)α7
Mecamylamine (Control)α4β2

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (Ion Channel) Na_ion Na+ nAChR->Na_ion Influx Ca_ion Ca2+ nAChR->Ca_ion Influx ACh Acetylcholine ACh->nAChR Coclaurine (+)-Coclaurine hydrochloride Coclaurine->nAChR Antagonist Depolarization Membrane Depolarization Na_ion->Depolarization Ca_downstream Ca2+-dependent signaling Ca_ion->Ca_downstream Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_downstream->Cellular_Response

Caption: Nicotinic acetylcholine receptor signaling pathway.

Monoamine Oxidase B (MAO-B) Inhibition Assay

MAO-B is an enzyme involved in the metabolism of monoamine neurotransmitters.[15][16] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain.

Fluorometric MAO-B Inhibition Assay

This assay quantifies the inhibitory activity of this compound on MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[15][17][18]

Experimental Protocol:

Materials:

  • MAO-B Enzyme: Recombinant human MAO-B.

  • MAO-B Substrate: Tyramine or Benzylamine.

  • Fluorescent Probe: (e.g., Amplex Red or equivalent).

  • Developer Enzyme: Horseradish peroxidase (HRP).

  • Test Compound: this compound.

  • Inhibitor Control: Selegiline.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Enzyme Control (100% activity): 10 µL Assay Buffer.

    • Blank (no enzyme): 10 µL Assay Buffer.

    • Test Compound: 10 µL of varying concentrations of this compound.

    • Inhibitor Control: 10 µL of varying concentrations of Selegiline.

  • Enzyme Addition: Add 40 µL of MAO-B enzyme working solution to all wells except the "Blank" wells. Add 40 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.

  • Reaction Initiation: Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and HRP in Assay Buffer. Add 50 µL of the Reaction Mix to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well. Determine the percentage of inhibition for each concentration of this compound relative to the Enzyme Control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) for MAO-B Inhibition
This compound
Selegiline (Control)

MAO-B Catalytic Pathway and Inhibition

MAOB_Pathway cluster_reaction Enzymatic Reaction MAOB MAO-B Enzyme Products Aldehyde + NH3 + H2O2 MAOB->Products Substrate Monoamine Substrate Substrate->MAOB H2O2 H2O2 Coclaurine (+)-Coclaurine hydrochloride Coclaurine->MAOB Inhibitor Probe Fluorescent Probe + HRP H2O2->Probe Signal Fluorescent Signal Probe->Signal

Caption: MAO-B catalytic pathway and inhibition.

Disclaimer

These protocols provide a general framework for the in vitro evaluation of this compound. Optimization of specific assay conditions, such as cell densities, reagent concentrations, and incubation times, may be necessary for optimal results. All experiments should be conducted with appropriate controls. This information is intended for research use only.

References

Application Notes and Protocols for Enhanced (+)-Coclaurine Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid with demonstrated anti-aging properties, presents a significant challenge in drug development due to its presumed poor oral bioavailability. This document provides detailed application notes and experimental protocols for the design and evaluation of three advanced drug delivery systems aimed at enhancing its systemic absorption: Liposomes , Solid Lipid Nanoparticles (SLNs) , and Self-Emulsifying Drug Delivery Systems (SEDDS) . While specific pharmacokinetic data for this compound formulations is not publicly available, the following protocols are based on established methodologies for similar poorly soluble compounds and serve as a comprehensive guide for formulation development and preclinical assessment.

Introduction: The Challenge of this compound Delivery

(+)-Coclaurine is a natural alkaloid with promising therapeutic potential. However, like many natural compounds, its clinical utility is often hampered by low aqueous solubility and poor membrane permeability, leading to low and variable oral bioavailability. Overcoming these hurdles is critical for achieving consistent therapeutic concentrations and predictable clinical outcomes. Advanced drug delivery systems offer a viable strategy to improve the pharmacokinetic profile of this compound.

Potential mechanisms for bioavailability enhancement by the proposed delivery systems include:

  • Increased Solubilization: Encapsulating the drug in a lipid-based carrier maintains it in a solubilized state within the gastrointestinal (GI) tract.

  • Protection from Degradation: The carrier systems can protect the drug from enzymatic and pH-dependent degradation in the GI lumen.

  • Enhanced Permeation: Nanocarriers can facilitate transport across the intestinal epithelium via various mechanisms, including transcellular and paracellular pathways.

  • Lymphatic Uptake: Lipid-based formulations can promote absorption through the lymphatic system, bypassing first-pass metabolism in the liver.

Comparative Overview of Delivery Systems

The selection of an appropriate delivery system depends on various factors, including the physicochemical properties of the drug, desired release profile, and manufacturing scalability. Below is a hypothetical comparison of potential pharmacokinetic outcomes for different this compound formulations.

Disclaimer: The following table presents hypothetical data for illustrative purposes, as no specific in vivo studies on this compound delivery systems are publicly available. Researchers must conduct their own preclinical studies to determine the actual pharmacokinetic parameters.

Delivery SystemHypothetical Cmax (ng/mL)Hypothetical Tmax (h)Hypothetical AUC (ng·h/mL)Hypothetical Relative Bioavailability (%)
Unformulated (+)-Coclaurine HCl1001.0400100 (Reference)
Liposomal Formulation2504.01600400
Solid Lipid Nanoparticles (SLNs)3003.01800450
Self-Emulsifying Drug Delivery System (SEDDS)4502.02000500

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of each delivery system, as well as for in vivo pharmacokinetic studies.

Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and lipophilic drugs.

3.1.1. Materials

  • This compound

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

3.1.2. Protocol: Thin-Film Hydration Method

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Add this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid's transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Separate the liposome-encapsulated drug from the unencapsulated drug by ultracentrifugation or size exclusion chromatography.

3.1.3. Characterization

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the liposomes.

  • Encapsulation Efficiency (%EE):

    • %EE = (Total Drug - Free Drug) / Total Drug * 100

    • Free drug is quantified in the supernatant after centrifugation. Total drug is quantified after disrupting the liposomes with a suitable solvent (e.g., methanol).

Workflow for Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Preparation cluster_char Characterization dissolve Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size_reduce Size Reduction (Sonication/Extrusion) hydrate->size_reduce purify Purify (Centrifugation) size_reduce->purify dls Particle Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee

Caption: Workflow for liposomal formulation of this compound.

Solid Lipid Nanoparticles (SLNs) of this compound

SLNs are colloidal carriers with a solid lipid core, offering good biocompatibility and the potential for controlled release.[1][2][3]

3.2.1. Materials

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

3.2.2. Protocol: High-Pressure Homogenization (HPH)

  • Lipid Phase Preparation:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

3.2.3. Characterization

  • Particle Size, PDI, and Zeta Potential: As described for liposomes.

  • Entrapment Efficiency (%EE) and Drug Loading (%DL):

    • %DL = (Weight of Drug in SLNs) / (Total Weight of SLNs) * 100

    • Determined by separating the SLNs from the aqueous phase via ultracentrifugation and quantifying the drug in the pellet and supernatant.

  • Crystallinity and Thermal Behavior: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Workflow for SLN Preparation and Characterization

SLN_Workflow cluster_prep Preparation cluster_char Characterization melt Melt Lipid & Dissolve Drug pre_emulsion Form Pre-emulsion (High-Speed Stirring) melt->pre_emulsion heat_aq Heat Aqueous Surfactant Solution heat_aq->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize cool Cool to Form SLNs homogenize->cool dls_zeta Size, PDI, Zeta Potential cool->dls_zeta ee_dl Entrapment Efficiency & Drug Loading cool->ee_dl dsc_xrd DSC & XRD cool->dsc_xrd

Caption: Workflow for the preparation of this compound-loaded SLNs.

Self-Emulsifying Drug Delivery System (SEDDS) of this compound

SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[4]

3.3.1. Materials

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 20)

  • Co-surfactant (e.g., Transcutol® HP, Propylene glycol)

3.3.2. Protocol: Formulation Development

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of the Final Formulation:

    • Select the optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve this compound in this mixture with the aid of gentle heating and vortexing to form a clear, homogenous liquid.

3.3.3. Characterization

  • Self-Emulsification Time and Droplet Size:

    • Add a small amount of the SEDDS formulation to a specified volume of water or simulated gastric/intestinal fluid with gentle stirring.

    • Measure the time taken for the emulsion to form and determine the resulting droplet size and PDI using DLS.

  • Thermodynamic Stability:

    • Subject the formulation to heating-cooling cycles and freeze-thaw cycles to assess its physical stability.

  • In Vitro Drug Release:

    • Perform dissolution studies using a standard dissolution apparatus (e.g., USP Type II) to evaluate the rate and extent of drug release from the emulsified system.

Signaling Pathway for SEDDS Bioavailability Enhancement

SEDDS_Mechanism SEDDS SEDDS Formulation (Oral Administration) GI_Fluid Dispersion in GI Fluid SEDDS->GI_Fluid Gentle Agitation Emulsion Formation of Fine O/W Emulsion GI_Fluid->Emulsion Solubilized_Drug Drug Remains Solubilized Emulsion->Solubilized_Drug Absorption Enhanced Absorption across Intestinal Epithelium Solubilized_Drug->Absorption Lymphatic Potential Lymphatic Uptake Absorption->Lymphatic Bypasses First-Pass Metabolism Systemic_Circulation Systemic Circulation (Increased Bioavailability) Absorption->Systemic_Circulation Lymphatic->Systemic_Circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

In Vivo Pharmacokinetic Study

3.4.1. Animal Model

  • Sprague-Dawley or Wistar rats are commonly used for oral bioavailability studies.[1][5]

  • Animals should be fasted overnight before drug administration with free access to water.

3.4.2. Study Design

  • Divide the animals into groups (e.g., n=6 per group):

    • Group 1: Control (unformulated this compound suspension)

    • Group 2: Liposomal formulation

    • Group 3: SLN formulation

    • Group 4: SEDDS formulation

    • Group 5: Intravenous (IV) solution of this compound (for absolute bioavailability calculation)

  • Administer the formulations orally by gavage at a predetermined dose. Administer the IV solution via the tail vein.

  • Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

3.4.3. Bioanalytical Method: HPLC

  • Sample Preparation:

    • Perform protein precipitation or liquid-liquid extraction to isolate this compound and an internal standard from the plasma matrix.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) in an isocratic or gradient elution mode.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the maximum absorbance wavelength of this compound.

  • Method Validation:

    • Validate the HPLC method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Data Analysis:

    • Calculate the plasma concentration of this compound at each time point.

    • Determine pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate the relative bioavailability of each formulation compared to the control suspension and the absolute bioavailability compared to the IV administration.

Conclusion and Future Directions

The development of advanced drug delivery systems holds significant promise for overcoming the bioavailability challenges of this compound. The protocols outlined in this document provide a robust framework for the formulation and preclinical evaluation of liposomes, SLNs, and SEDDS. While the absence of specific data for this compound necessitates a foundational and systematic approach, the principles and methodologies described herein are well-established and widely applicable. Future research should focus on the systematic screening of lipids and surfactants, optimization of formulation parameters, and comprehensive in vivo studies to identify the most effective delivery strategy for unlocking the full therapeutic potential of this compound.

References

Application Notes: Quantitative Analysis of (+)-Coclaurine Hydrochloride in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of (+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid, in plant extracts. (+)-Coclaurine is a key intermediate in the biosynthesis of numerous pharmacologically important alkaloids and possesses its own therapeutic potential, including anti-aging activities.[1][2] Accurate quantification in plant sources, such as those from the Lauraceae family (e.g., Lindera aggregata), is crucial for quality control, standardization of herbal products, and drug discovery pipelines.[1] Three validated analytical methods are presented: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry.

Physicochemical Properties of this compound

Proper sample preparation and analysis require a fundamental understanding of the analyte's properties. The hydrochloride salt form of (+)-Coclaurine generally offers enhanced water solubility and stability compared to its free base form.[1]

PropertyValueReference
Chemical Name (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride[2]
Molecular Formula C₁₇H₂₀ClNO₃[2][3]
Molecular Weight 321.80 g/mol [2][3]
CAS Number 19894-19-0[2][3]
Appearance White to off-white solid[2][3]
Solubility H₂O: 5 mg/mL (with sonication) DMSO: 50 mg/mL (with sonication)[3]
Storage (Powder) 4°C, protect from light[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[2][3]

Experimental Workflows & Principles

The overall process involves extraction of the alkaloid from the plant matrix, followed by chromatographic separation and detection.

Workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing p1 Plant Material (e.g., Dried Roots) p2 Grinding & Sieving p1->p2 p3 Alkaloid Extraction (Acid-Base) p2->p3 p4 Filtration & Concentration p3->p4 p5 Final Extract in Analysis Solvent p4->p5 a1 Chromatographic Separation (HPLC / HPTLC) p5->a1 a2 Detection (PDA / MS / Densitometry) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration & Calibration a3->d1 d2 Concentration Calculation d1->d2 d3 Reporting d2->d3

Figure 1. General workflow for quantitative analysis.

A cornerstone of isolating alkaloids is the acid-base extraction method. This technique leverages the differential solubility of alkaloids in their salt and free-base forms.

ExtractionPrinciple cluster_acid Acidic Extraction (pH ~2) cluster_base Basification & Extraction (pH ~9-10) start Powdered Plant Material (Coclaurine + Lipids + Pigments) acid_step Add 0.1 M HCl start->acid_step acid_filter Filter & Defat with Hexane (B92381) acid_step->acid_filter acid_state Coclaurine-HCl (Salt) (Water Soluble) base_step Add NH4OH & Dichloromethane (B109758) acid_state->base_step acid_waste Lipids & Pigments (Insoluble) acid_filter->acid_state Aqueous Phase acid_filter->acid_waste Discard base_separate Separate Layers base_step->base_separate base_state Coclaurine (Free Base) (Organic Soluble) end_node Organic Phase with Purified Coclaurine base_state->end_node base_waste Aqueous Layer (Salts, Polar Impurities) base_separate->base_state Organic Phase base_separate->base_waste Discard

Figure 2. Principle of acid-base alkaloid extraction.

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general acid-base liquid-liquid extraction suitable for isolating (+)-Coclaurine from dried plant material, such as the roots of Lindera aggregata.

Materials:

  • Dried, powdered plant material (sieved, 40-mesh)

  • Methanol (B129727) (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) (HPLC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • pH indicator strips

  • Rotary evaporator

Procedure:

  • Maceration: Accurately weigh 10 g of powdered plant material and transfer to a flask. Add 100 mL of methanol and macerate with agitation for 24 hours at room temperature.

  • Filtration: Filter the mixture through cotton or filter paper. Evaporate the methanol filtrate to dryness under reduced pressure using a rotary evaporator.

  • Acidification: Resuspend the dried extract in 50 mL of 0.1 M HCl. This converts the basic alkaloid into its water-soluble hydrochloride salt.

  • Defatting: Transfer the acidic solution to a separatory funnel. Extract twice with 50 mL portions of dichloromethane or hexane to remove non-polar compounds like fats and chlorophyll. Discard the organic layers.

  • Basification: Collect the aqueous phase and adjust the pH to 9-10 using ammonium hydroxide solution. This converts the alkaloid salt back to its free base form, which is soluble in organic solvents.

  • Extraction of Free Base: Extract the basified solution three times with 50 mL portions of dichloromethane. The free base alkaloid will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to dryness under reduced pressure.

  • Final Preparation: Reconstitute the dried, purified extract in a known volume (e.g., 5.0 mL) of the initial mobile phase for the chosen analytical method. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Quantitative Analysis by HPLC-PDA

This method is suitable for routine quality control, offering good precision and accuracy.

HPLC_System mobile_phase Mobile Phase A Mobile Phase B pump HPLC Pump (Gradient Mixer) mobile_phase->pump injector Autosampler (Injects Sample) pump->injector column Column Oven C18 Column injector->column:f0 detector PDA Detector (Measures Absorbance) column:f1->detector data_system Data System (Chromatogram) detector->data_system waste Waste detector->waste

Figure 3. Schematic of an HPLC-PDA system.

Instrumentation and Conditions:

ParameterSpecification
Instrument UPLC/HPLC system with Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH adjusted to 3.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
Detection Wavelength 227 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Analysis: Inject the prepared standards and plant extract samples into the HPLC system.

  • Quantification: Identify the (+)-Coclaurine peak in the sample chromatograms by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

This method provides superior sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte or for analyzing complex matrices.

Instrumentation and Conditions:

ParameterSpecification
Instrument UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Chromatography Same as HPLC-PDA method described above.
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Quantifier: m/z 286.1 → 177.1 Qualifier: m/z 286.1 → 137.1

Note: The precursor ion for (+)-Coclaurine (free base) is m/z 286.1 [C₁₇H₁₉NO₃+H]⁺. MRM transitions should be optimized empirically.

Procedure: The procedure is similar to the HPLC-PDA method, but quantification is based on the peak area of the specific MRM transition for the quantifier ion. The qualifier ion is used for identity confirmation. This method can achieve significantly lower limits of detection.[3]

Protocol 4: Quantitative Analysis by HPTLC-Densitometry

HPTLC is a powerful technique for parallel analysis of multiple samples, offering high throughput and cost-effectiveness.

Instrumentation and Conditions:

ParameterSpecification
Instrument HPTLC system with automatic sampler, developing chamber, and densitometric scanner
Stationary Phase Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates
Sample Application Apply 5 µL of standards and samples as 8 mm bands
Mobile Phase Toluene : Ethyl Acetate : Formic Acid : Methanol (9:9:3:1, v/v/v/v)[4]
Development Ascending development to 80 mm in a saturated twin-trough chamber
Densitometric Scan Mode: Absorbance/Reflection Wavelength: 285 nm

Procedure:

  • Standard & Sample Application: Apply a series of calibration standards and prepared plant extract samples onto the HPTLC plate.

  • Chromatogram Development: Place the plate in the developing chamber saturated with the mobile phase and allow it to develop.

  • Drying: After development, dry the plate in a stream of warm air.

  • Scanning: Scan the plate using the densitometer at the specified wavelength.

  • Quantification: A calibration curve is generated by plotting the peak area against the amount of standard applied. The amount of (+)-Coclaurine in the sample is calculated from this curve. The Rf value for the analyte should be confirmed against the standard (e.g., Rf ≈ 0.58).[4]

Method Validation and Data Presentation

All analytical methods must be validated to ensure reliability. Validation should be performed according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Typical Method Validation Parameters (Note: These are representative values based on similar alkaloid quantification methods and should be established for each specific application.)

ParameterHPLC-PDALC-MS/MSHPTLC-Densitometry
Linearity Range 1 - 100 µg/mL1 - 500 ng/mL10 - 100 ng/band[4]
Correlation (r²) > 0.999[5]> 0.999> 0.999[4]
LOD ~1 µg/mL[5]~0.5 ng/mL~2.8 ng/band[4]
LOQ ~3 µg/mL[5]~1.5 ng/mL~9.3 ng/band[4]
Precision (%RSD) < 2%[5]< 5%< 2%
Accuracy (% Recovery) 98 - 102%97 - 103%98.5 - 100.6%[4]

Table 2: Example of Quantitative Results

Sample IDPlant SourceExtraction Yield (%)(+)-Coclaurine HCl (mg/g of dry plant material)
LA-001Lindera aggregata Root5.21.45
LA-002Lindera aggregata Root5.51.62
UNK-001Unknown Species3.8Not Detected

This structured approach ensures that the quantification of this compound in plant extracts is performed accurately, reproducibly, and in a manner suitable for regulatory and research purposes.

References

Application Notes and Protocols for (+)-Coclaurine Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (+)-Coclaurine hydrochloride in high-throughput screening (HTS) assays. Detailed protocols for relevant experimental setups are provided to facilitate the discovery and characterization of novel therapeutic agents.

Introduction

This compound is a benzyltetrahydroisoquinoline alkaloid with a range of biological activities that make it a compound of interest in drug discovery. Its primary mechanisms of action include the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) and the inhibition of EF-hand domain-containing protein D2 (EFHD2).[1] These activities confer upon this compound the potential to modulate cholinergic signaling and to sensitize cancer cells to chemotherapeutic agents like cisplatin (B142131).[1][2] High-throughput screening assays are essential tools for identifying and characterizing compounds that modulate these pathways.

Mechanism of Action

This compound exhibits a dual mechanism of action relevant to HTS assays:

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism : As a competitive antagonist, this compound binds to nAChRs, preventing the binding of the endogenous agonist acetylcholine. This inhibition blocks the conformational change required for ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell membrane depolarization.[1]

  • EFHD2 Inhibition and Cisplatin Sensitization : this compound inhibits the expression of EFHD2. Mechanistically, it disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to reduced EFHD2 transcription.[1] EFHD2 is known to activate the NOX4-ROS-ABCC1 signaling pathway, which contributes to cisplatin resistance in non-small cell lung carcinoma (NSCLC) cells.[2] By inhibiting EFHD2, this compound downregulates this pathway, leading to increased sensitivity of cancer cells to cisplatin.[1][2]

Signaling Pathways

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR nAChR IonChannel Ion Channel (Closed) nAChR->IonChannel Agonist (e.g., Acetylcholine) Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na⁺, Ca²⁺) Agonist Agonist Agonist->nAChR Coclaurine (+)-Coclaurine HCl Coclaurine->nAChR Antagonism Signaling Downstream Signaling Depolarization->Signaling

Caption: nAChR antagonism by this compound.

EFHD2-Mediated Cisplatin Resistance Pathway

EFHD2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane FOXG1 FOXG1 EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter Binds EFHD2 EFHD2 EFHD2_promoter->EFHD2 Transcription NOX4 NOX4 EFHD2->NOX4 Activates ROS ROS NOX4->ROS Generates ABCC1 ABCC1 ROS->ABCC1 Activates Cisplatin_out Cisplatin Efflux ABCC1->Cisplatin_out Cisplatin_in Cisplatin Coclaurine (+)-Coclaurine HCl Coclaurine->FOXG1 Inhibits Interaction Cisplatin_in->ABCC1 Cell_Death Apoptosis Cisplatin_in->Cell_Death

Caption: Inhibition of the EFHD2 pathway by this compound.

Data Presentation

The following table summarizes quantitative data for this compound and related compounds in relevant assays.

Compound/ActivityAssay TypeCell LineTarget/EndpointIC50/EC50Reference
(+)-CoclaurineCytotoxicity (MTT)H1299 (NSCLC)Cell Viability0.95 mM[2]
(+)-CoclaurineCytotoxicity (MTT)A549 (NSCLC)Cell Viability2 mM[2]
(+)-Coclaurine + CisplatinCisplatin SensitizationH1299 (NSCLC)Cell Viability47.4 µM (for Cisplatin)[2]
(+)-Coclaurine + CisplatinCisplatin SensitizationA549 (NSCLC)Cell Viability57.3 µM (for Cisplatin)[2]
Mecamylamine (nAChR Antagonist)Membrane PotentialHα4β2 nAChR expressing cellsnAChR Inhibition0.5 µM[3]
Tubocurarine (nAChR Antagonist)Membrane PotentialHα4β2 nAChR expressing cellsnAChR Inhibition2.3 µM[3]
Topotecan (Cisplatin sensitizer)Cell ViabilityDLD-1 (Colorectal)Cisplatin SynergyN/A[4]

Experimental Protocols

Protocol 1: HTS for nAChR Antagonists using a Fluorescence-Based Membrane Potential Assay

This protocol is designed to identify antagonists of nAChRs in a high-throughput format.

Experimental Workflow

nAChR_HTS_Workflow A Plate cells expressing nAChRs in 384-well plates B Incubate cells overnight A->B C Add membrane potential-sensitive dye B->C D Incubate to allow dye loading C->D E Add (+)-Coclaurine HCl or library compounds D->E F Add nAChR agonist (e.g., nicotine) E->F G Measure fluorescence intensity F->G H Analyze data to identify antagonists G->H

Caption: Workflow for nAChR antagonist HTS assay.

Methodology

  • Cell Plating : Seed a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 nAChRs) into black, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

  • Incubation : Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading : Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the culture medium from the wells and add 20 µL of the dye loading buffer.

  • Dye Incubation : Incubate the plates at 37°C for 60 minutes to allow for dye loading into the cells.

  • Compound Addition : Prepare serial dilutions of this compound (as a positive control) and library compounds in assay buffer. Add 10 µL of the compound solutions to the appropriate wells. For negative controls, add assay buffer alone.

  • Agonist Stimulation : Prepare a solution of an nAChR agonist (e.g., nicotine) at a concentration that elicits a submaximal response (EC₈₀). Using a fluorescent imaging plate reader (e.g., FLIPR), add 10 µL of the agonist solution to all wells simultaneously.

  • Fluorescence Measurement : Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength pair for the chosen dye. Continue to measure the fluorescence every 1-2 seconds for 2-3 minutes to capture the kinetic response.

  • Data Analysis : The antagonist activity is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control wells (agonist only). Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for active compounds.

Protocol 2: HTS for EFHD2-FOXG1 Interaction Inhibitors using a Fluorescence Polarization Assay

This protocol provides a method to screen for inhibitors of the EFHD2-FOXG1 protein-promoter interaction.

Experimental Workflow

PPI_HTS_Workflow A Prepare fluorescently labeled EFHD2 promoter DNA probe B Dispense probe into 384-well plates A->B C Add (+)-Coclaurine HCl or library compounds B->C D Add purified FOXG1 protein C->D E Incubate to allow binding D->E F Measure fluorescence polarization E->F G Analyze data to identify inhibitors F->G

Caption: Workflow for EFHD2-FOXG1 interaction HTS assay.

Methodology

  • Reagent Preparation :

    • Synthesize and purify a fluorescently labeled (e.g., with fluorescein) single-stranded DNA probe corresponding to the FOXG1 binding site on the EFHD2 promoter.

    • Express and purify recombinant FOXG1 protein.

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Assay Plate Preparation : Dispense 10 µL of the fluorescent DNA probe (at a final concentration of 1-5 nM) into the wells of a black 384-well microplate.

  • Compound Addition : Add 100 nL of this compound (positive control) or library compounds dissolved in DMSO to the wells. For controls, add DMSO only.

  • Protein Addition : Add 10 µL of purified FOXG1 protein (at a concentration that gives a significant polarization shift upon binding to the probe) to all wells except for the "probe only" controls.

  • Incubation : Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement : Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis : Inhibitors of the FOXG1-EFHD2 promoter interaction will prevent the binding of FOXG1 to the fluorescent probe, resulting in a decrease in the fluorescence polarization signal. Calculate the percentage of inhibition and determine the IC₅₀ values for hit compounds.

Protocol 3: HTS for Cisplatin Sensitizers using a Cell Viability Assay

This protocol is designed to identify compounds that enhance the cytotoxic effects of cisplatin on cancer cells.

Experimental Workflow

Cisplatin_HTS_Workflow A Plate cancer cells (e.g., A549) in 384-well plates B Incubate cells overnight A->B C Add (+)-Coclaurine HCl or library compounds B->C D Add a sub-lethal concentration of Cisplatin C->D E Incubate for 48-72 hours D->E F Add cell viability reagent (e.g., CellTiter-Glo®) E->F G Measure luminescence F->G H Analyze data to identify sensitizers G->H

Caption: Workflow for Cisplatin sensitizer (B1316253) HTS assay.

Methodology

  • Cell Plating : Seed a cancer cell line known for cisplatin resistance (e.g., A549 NSCLC cells) into white, solid-bottom 384-well microplates at a density of 1,000-2,000 cells per well in 20 µL of culture medium.

  • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition : Add 10 µL of this compound (positive control) or library compounds at various concentrations to the wells.

  • Cisplatin Treatment : Add 10 µL of cisplatin solution to achieve a final concentration that causes minimal cell death on its own (e.g., IC₁₀-IC₂₀).

  • Extended Incubation : Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement : Equilibrate the plates to room temperature. Add a cell viability reagent that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's protocol.

  • Luminescence Reading : Measure the luminescence signal using a plate reader.

  • Data Analysis : A decrease in luminescence compared to cells treated with cisplatin alone indicates a sensitizing effect. Identify compounds that significantly enhance cisplatin-induced cell death and determine their effective concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Coclaurine Hydrochloride Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (+)-Coclaurine hydrochloride for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice or rats?

A1: There is limited published data on the systemic administration of this compound in rodents, making it difficult to recommend a specific starting dose. An early study reported that an intracerebroventricular injection of 50 μg of d-coclaurine in mice influenced dopamine (B1211576) metabolite levels in the striatum[1][2]. For systemic administration, a dose-ranging or maximum tolerated dose (MTD) study is essential to determine a safe and effective starting dose[3][4][5]. It is advisable to begin with a low dose range and escalate until a biological effect is observed or signs of toxicity appear.

Q2: How can I improve the solubility of this compound for in vivo administration?

A2: this compound is known to have low water solubility, which can present challenges for in vivo studies. The hydrochloride salt form generally offers improved water solubility and stability compared to the free base. For parenteral and oral formulations, various vehicles can be employed to enhance solubility. Common approaches include the use of co-solvents such as DMSO, PEG 300, or PEG 400, and surfactants like Tween 80[1]. It is crucial to conduct pilot studies to determine the optimal vehicle that ensures the compound remains in solution and is non-toxic to the animals.

Q3: What are the appropriate routes of administration for this compound in animal studies?

A3: The choice of administration route depends on the experimental objectives, such as the desired speed of onset and duration of action. Common routes for preclinical studies include:

  • Oral (PO): Administration by gavage is a precise method for delivering a specific dose to the gastrointestinal tract[6].

  • Intravenous (IV): This route ensures 100% bioavailability and rapid onset of action. However, it requires careful formulation to prevent precipitation of the compound in the bloodstream[7].

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.

  • Subcutaneous (SC): This route provides a slower and more sustained release of the compound.

The volume and frequency of administration should be in accordance with institutional animal care and use committee (IACUC) guidelines[8][9].

Q4: What are the known signaling pathways affected by this compound?

A4: (+)-Coclaurine has been reported to act as an antagonist at both dopamine D2 receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][10][11]. As a D2 receptor antagonist, it is presumed to inhibit the Gαi/o-coupled signaling pathway, which leads to a decrease in the inhibition of adenylyl cyclase and an increase in intracellular cAMP levels[12][13][14]. As a nicotinic acetylcholine receptor antagonist, it may block the influx of cations (Na+ and Ca2+) through these ligand-gated ion channels, thereby modulating neurotransmitter release and neuronal excitability[15][16][17].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Bioavailability after Oral Administration Poor aqueous solubility limiting dissolution in the GI tract. Extensive first-pass metabolism in the liver.Optimize the formulation using solubility-enhancing excipients (e.g., co-solvents, surfactants). Consider using a different administration route (e.g., IV, IP) to bypass first-pass metabolism for initial efficacy studies.
Precipitation of Compound in Formulation The compound's solubility limit in the chosen vehicle has been exceeded. The formulation is unstable at the storage or administration temperature.Test a range of pharmaceutically acceptable vehicles. Prepare fresh formulations before each experiment. Visually inspect the formulation for any precipitation before administration.
High Variability in Animal Response Inconsistent dosing technique. Genetic variability within the animal strain. Differences in animal health status or gut microbiota.Ensure all personnel are properly trained and follow a standardized dosing procedure. Use animals from a reliable vendor within a narrow age and weight range. Acclimatize animals properly before the study.
Unexpected Animal Toxicity or Adverse Effects The administered dose is above the maximum tolerated dose (MTD). The vehicle itself may be causing toxicity at the administered volume.Conduct a thorough dose-ranging study to determine the MTD. Include a vehicle-only control group to assess the toxicity of the formulation excipients.
Lack of Efficacy The administered dose is too low. The compound has poor absorption or rapid metabolism. The chosen animal model is not appropriate for the studied indication.Perform a dose-escalation study to find an effective dose. Conduct pharmacokinetic studies to understand the compound's ADME profile. Validate the animal model with a known positive control.

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

A dose-ranging study is a critical first step to establish a safe and effective dose for subsequent efficacy studies.[3][4][5]

Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for efficacy studies.

Methodology:

  • Animal Model: Select a suitable rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Divide animals into groups of at least 3-5 per sex. Include a vehicle control group and at least three dose groups (low, medium, high).

  • Dose Selection: The starting doses should be selected based on any available in vitro data or literature on similar compounds. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common approach.

  • Administration: Administer this compound via the intended route of administration (e.g., oral gavage or intravenous injection).

  • Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes at regular intervals for a predetermined period (e.g., 7-14 days).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., more than 10-15% body weight loss) or mortality.

Pharmacokinetic (PK) Study

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability.

Methodology:

  • Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to facilitate repeated blood sampling.

  • Group Allocation: Include at least two groups for intravenous (IV) and oral (PO) administration (n=3-5 animals per group).

  • Dosing:

    • IV group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg).

    • PO group: Administer a single oral gavage dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Analysis: Separate plasma by centrifugation and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate the relevant parameters. Bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Quantitative Data

As there is a lack of published pharmacokinetic and dose-response data specifically for this compound, the following tables provide examples of the types of data that should be generated from the aforementioned studies.

Table 1: Example Pharmacokinetic Parameters of a Hypothetical Benzylisoquinoline Alkaloid in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500 ± 250350 ± 75
Tmax (h) 0.081.5 ± 0.5
AUC (0-inf) (ng*h/mL) 2500 ± 4001800 ± 300
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
Bioavailability (%) -7.2

Data are presented as mean ± SD and are for illustrative purposes only.

Table 2: Example Dose-Response of a Hypothetical Compound in a Carrageenan-Induced Paw Edema Model in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4h
Vehicle Control -0
Compound X 1015.2 ± 3.5
Compound X 3035.8 ± 5.1*
Compound X 10058.4 ± 6.7
Positive Control (Indomethacin) 1065.1 ± 4.9

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizations

Signaling Pathways

G cluster_D2R Dopamine D2 Receptor Antagonism cluster_nAChR Nicotinic Acetylcholine Receptor Antagonism Coclaurine_D2 (+)-Coclaurine hydrochloride D2R Dopamine D2 Receptor Coclaurine_D2->D2R blocks G_alpha_i_o Gαi/o D2R->G_alpha_i_o activates AC Adenylyl Cyclase G_alpha_i_o->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Coclaurine_nAChR (+)-Coclaurine hydrochloride nAChR Nicotinic Acetylcholine Receptor (e.g., α7) Coclaurine_nAChR->nAChR blocks Ion_channel Ion Channel nAChR->Ion_channel is a Ca_influx Ca²⁺ Influx Ion_channel->Ca_influx prevents Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release triggers

Caption: Putative signaling pathways of this compound.

Experimental Workflow

G cluster_preliminary Preliminary Steps cluster_pk Pharmacokinetics cluster_efficacy Efficacy Studies cluster_toxicology Toxicology Formulation Formulation Development (Solubility & Stability Testing) MTD Dose-Ranging / MTD Study (Determine Safe Dose Range) Formulation->MTD PK_study Pharmacokinetic (PK) Study (IV and PO Administration) MTD->PK_study Efficacy_study Dose-Response Efficacy Study (Select Relevant Animal Model) MTD->Efficacy_study ADME Determine Cmax, Tmax, Half-life, Bioavailability PK_study->ADME ADME->Efficacy_study ED50 Determine ED50 and Therapeutic Window Efficacy_study->ED50 Tox_study Further Toxicology Studies (as needed) ED50->Tox_study

Caption: General experimental workflow for dosage optimization.

References

(+)-Coclaurine hydrochloride stability and storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Coclaurine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid this compound upon receipt?

A1: For long-term storage of solid this compound, it is recommended to store it at -20°C, where it can be stable for up to three years. For shorter-term storage, 4°C is acceptable for up to two years.[1] It is crucial to protect the compound from light and moisture.[1][2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Once dissolved in a solvent, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For maximum stability, store these solutions at -80°C for up to 6 months or at -20°C for up to one month.[1][3] Always protect solutions from light.[3]

Q3: Can I store this compound at room temperature?

A3: While the product is stable at ambient temperature for a few days during shipping, long-term storage at room temperature is not recommended.[1] For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.

Q4: My experimental results are inconsistent. Could my this compound have degraded?

A4: Inconsistent results can be a sign of compound degradation. Several factors can contribute to the degradation of this compound, including improper storage temperature, exposure to light, and multiple freeze-thaw cycles of solutions. Review your storage and handling procedures against the recommendations. If you suspect degradation, it is advisable to use a fresh stock of the compound.

Q5: What are the signs of degradation?

A5: Visual signs of degradation in the solid form can include a change in color from white/off-white or clumping due to moisture absorption.[2] For solutions, precipitation upon thawing or a change in color could indicate degradation or solubility issues. However, chemical degradation can occur without any visible changes. Analytical methods like HPLC are required to definitively assess purity and degradation.

Q6: Why is the hydrochloride salt form of Coclaurine used?

A6: The hydrochloride salt form of an alkaloid is generally more stable and has better water solubility compared to its freebase form.[4][5] This enhances its utility in biological experiments.

Data Presentation: Storage Conditions Summary

FormStorage TemperatureDurationImportant Considerations
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.[1][2]
4°CUp to 2 yearsProtect from light and moisture.[1]
In Solvent -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3] Protect from light.[3]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3] Protect from light.[3]

Troubleshooting Guide

If you suspect degradation of your this compound, follow this troubleshooting workflow.

troubleshooting_workflow Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_handling Review Handling Procedures: - Aliquoted? - Freeze-thaw cycles? - Solvent purity? handling_ok Handling Procedures Correct? check_handling->handling_ok storage_ok->check_handling Yes correct_storage Action: Correct Storage (e.g., move to -20°C, use desiccator) storage_ok->correct_storage No analytical_check Perform Analytical Check: - HPLC for purity - Compare with new standard handling_ok->analytical_check Yes correct_handling Action: Correct Handling (e.g., prepare fresh aliquots) handling_ok->correct_handling No degraded Degradation Confirmed analytical_check->degraded Purity Reduced not_degraded Compound is Stable analytical_check->not_degraded Purity Unchanged other_factors Investigate Other Experimental Variables (e.g., assay conditions, reagents, cell lines) not_degraded->other_factors correct_storage->start correct_handling->start

Caption: Troubleshooting workflow for inconsistent results.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, alkaloids with phenolic hydroxyl and tertiary amine groups are susceptible to oxidation. The following diagram illustrates a hypothetical oxidative degradation pathway.

degradation_pathway Hypothetical Oxidative Degradation of (+)-Coclaurine coclaurine (+)-Coclaurine Structure (Benzyltetrahydroisoquinoline) oxidation_product Oxidized Products (e.g., Quinone-type structures, N-oxide) coclaurine->oxidation_product Oxidation of phenolic groups or tertiary amine oxidizing_agent Oxidizing Agent (e.g., O2, light, metal ions) oxidizing_agent->oxidation_product loss_of_activity Loss of Biological Activity oxidation_product->loss_of_activity

Caption: Potential oxidative degradation pathway.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol outlines a general method to assess the purity and detect degradation products of this compound.

hplc_workflow HPLC-Based Stability Assessment Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis prep_standard Prepare Standard Solution: Dissolve fresh (+)-Coclaurine HCl in mobile phase. inject_samples Inject Standard and Test Samples prep_standard->inject_samples prep_sample Prepare Test Sample: Dissolve aged/suspected sample in mobile phase. prep_sample->inject_samples hplc_system HPLC System Setup: - C18 Column - UV Detector (e.g., 227 nm or 285 nm) - Gradient elution (e.g., Acetonitrile/Water with buffer) hplc_system->inject_samples compare_chromatograms Compare Chromatograms: - Retention time of the main peak - Peak area of the main peak inject_samples->compare_chromatograms identify_degradation Identify Degradation Products: Look for new peaks in the test sample chromatogram. compare_chromatograms->identify_degradation calculate_purity Calculate Purity: (Area of Main Peak / Total Area) * 100 identify_degradation->calculate_purity

Caption: Workflow for HPLC stability assessment.

Methodology:

  • Preparation of Solutions:

    • Standard Solution (Time Zero): Accurately weigh and dissolve a fresh sample of this compound in an appropriate solvent (e.g., a mixture of water and methanol, or the mobile phase) to a known concentration (e.g., 1 mg/mL). This serves as your reference.

    • Test Solution: Prepare a solution of the this compound sample you wish to test for stability at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 227 nm or 285 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standard solution to determine the retention time and peak area of pure this compound.

    • Inject the test solution.

  • Data Analysis:

    • Compare the chromatogram of the test sample to the standard.

    • A significant decrease in the peak area of the main compound or the appearance of new peaks in the test sample indicates degradation.

    • The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Common challenges in working with (+)-Coclaurine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Coclaurine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for dissolving this compound?

This compound can be dissolved in various solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 50 mg/mL, though ultrasonication may be required to achieve this concentration.[1] For aqueous solutions, the solubility is lower, at approximately 5 mg/mL in water, and may also require sonication to fully dissolve.[1] It's important to note that using newly opened, anhydrous DMSO is recommended as the compound is hygroscopic and absorbed moisture in the solvent can impact solubility.[1] The hydrochloride salt form generally offers improved water solubility and stability compared to the free base form.[2]

2. How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the integrity of this compound. The solid powder should be stored at -20°C and protected from light and moisture.[3][4] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect solutions from light.[1][4]

3. I'm observing inconsistent results in my experiments. What could be the cause?

Inconsistent results can stem from several factors related to the handling and stability of this compound. Given that the compound is sensitive to air and light, degradation may occur if not handled properly.[5] Ensure that the compound is stored under an inert gas and tightly sealed.[5] Additionally, as with other hydrochloride salts of similar compounds, there is a potential for decomposition when exposed to air over time.[6] It is also crucial to ensure the accurate preparation of stock solutions and their proper storage, as discussed above.

4. Can I use this compound for in vivo animal studies?

Yes, this compound has been used in animal studies, such as intracerebroventricular injections in mice.[1][2][4] For in vivo administration, preparing a suitable formulation is key. A common approach involves first dissolving the compound in DMSO and then creating a suspension or emulsion with a vehicle like corn oil.[4] Other potential formulation strategies for oral administration include using PEG400, or suspending the compound in solutions containing Carboxymethyl cellulose (B213188) or Tween 80.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty Dissolving the Compound The compound may not be readily soluble at the desired concentration.Use ultrasonication to aid dissolution. For high concentrations, consider using DMSO.[1] If using water, ensure the concentration does not exceed 5 mg/mL.[1]
Precipitate Forms in Solution After Storage The solution may be supersaturated, or the compound may be degrading.Try warming the solution gently before use. If precipitation persists, prepare a fresh stock solution at a slightly lower concentration. Ensure proper storage conditions are met.
Loss of Biological Activity Over Time The compound may be degrading due to improper storage or handling.Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and air.[1][4][5] Store at recommended temperatures (-80°C for long-term solution storage).[1]
Variability Between Experimental Repeats Inconsistent solution preparation or degradation of the compound.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure accurate pipetting and mixing.

Quantitative Data Summary

Property Value Source
Molecular Formula C17H20ClNO3[4]
Molecular Weight 321.80 g/mol [4]
Appearance White to off-white solid powder[4][7]
Melting Point 153 - 155 °C[5]
Solubility in DMSO 50 mg/mL (155.38 mM)[1]
Solubility in H2O 5 mg/mL (15.54 mM)[1]
Powder Storage -20°C for 3 years, 4°C for 2 years[4]
Solution Storage -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 321.80 g/mol . To prepare a 10 mM (0.01 mol/L) solution, you will need 3.218 mg per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube until the powder is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. d. Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Workflow for Cell-Based Assays

This protocol provides a general workflow. Specific details such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration using sterile cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the predetermined experimental duration.

  • Downstream Analysis: Following incubation, proceed with your specific downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).

Visualizations

G Troubleshooting Logic for Solubility Issues start Start: Dissolving (+)-Coclaurine HCl solvent_choice Choose Solvent: DMSO or Water? start->solvent_choice dmso Using DMSO solvent_choice->dmso DMSO water Using Water solvent_choice->water Water ultrasonicate Apply Ultrasonication? dmso->ultrasonicate water->ultrasonicate dissolved Compound Dissolved ultrasonicate->dissolved Yes not_dissolved Compound Not Dissolved ultrasonicate->not_dissolved No end Proceed with Experiment dissolved->end check_concentration Check Concentration not_dissolved->check_concentration high_conc Concentration > 50 mg/mL (DMSO) or > 5 mg/mL (H2O)? check_concentration->high_conc lower_conc Lower Concentration high_conc->lower_conc Yes end_fail Re-evaluate Protocol high_conc->end_fail No lower_conc->start

Caption: Troubleshooting workflow for dissolving this compound.

G Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_exp Experiment stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) working_prep Prepare Working Solution in Culture Medium stock_prep->working_prep cell_treatment Treat Cells with Working Solution working_prep->cell_treatment cell_seeding Seed Cells cell_seeding->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation analysis Downstream Analysis incubation->analysis

Caption: General experimental workflow for using this compound in cell-based assays.

G Signaling Pathway Inhibition Example dopamine (B1211576) Dopamine postsynaptic_receptor Postsynaptic Dopamine Receptor dopamine->postsynaptic_receptor signaling_cascade Downstream Signaling Cascade postsynaptic_receptor->signaling_cascade coclaurine (+)-Coclaurine HCl coclaurine->postsynaptic_receptor cellular_response Cellular Response signaling_cascade->cellular_response

Caption: Inhibition of postsynaptic dopamine receptors by this compound.[1][2][4]

References

How to overcome poor solubility of (+)-Coclaurine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Coclaurine hydrochloride. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers overcome solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro assays?

(+)-Coclaurine is a naturally occurring benzyltetrahydroisoquinoline alkaloid.[1] It is supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility compared to its free base form.[2] Despite this, like many small organic molecules, it has limited solubility in the neutral pH, high-salt aqueous environments of typical cell culture media.[1][3] When a concentrated stock solution (usually in an organic solvent) is diluted into the assay medium, the compound can crash out of solution, leading to precipitation. This can cause significant issues in experiments, including inaccurate concentration measurements, variable results, and underestimated biological activity.[4]

Q2: I see precipitate in my cell culture plate after adding the compound. What are the common causes?

Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds.[3] The primary causes are:

  • Supersaturation: The final concentration of the compound in the assay medium exceeds its solubility limit in that specific buffer.

  • Solvent Shock: When a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the local concentration of the compound is transiently very high, causing it to precipitate before it can be properly dispersed.[4]

  • Low Stock Concentration: Counterintuitively, using a very high concentration stock can sometimes lead to precipitation upon dilution. It may be better to use a slightly lower stock concentration and a larger volume addition, as long as the final solvent concentration remains non-toxic to the cells.[3]

Q3: What is the best solvent to prepare a stock solution of this compound?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6] Other organic solvents like ethanol (B145695) and Dimethylformamide (DMF) can also be used.[1][5] It is crucial to use anhydrous, high-purity solvents to prevent compound degradation.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

High concentrations of DMSO can be toxic to cells.[3] For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.5%.[3] However, the optimal concentration should be determined for your specific cell line, as sensitivity can vary. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How can I determine the solubility limit of this compound in my specific assay medium?

You can perform a simple turbidity test.[7] Prepare a series of dilutions of your compound in the assay medium at various concentrations. Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂). After the incubation period, visually inspect for any cloudiness or precipitate. You can also measure the light scattering at a high wavelength (e.g., >500 nm) using a plate reader to quantify turbidity.[7] The highest concentration that remains a clear solution is your approximate solubility limit.

Troubleshooting Guide: Overcoming Precipitation

This guide provides a step-by-step approach to resolving solubility issues with this compound.

Problem: My compound precipitates when I dilute my stock solution into the cell culture medium.

Follow this workflow to troubleshoot the issue:

G start Start: Precipitation Observed step1 Step 1: Optimize Dilution Technique - Prepare intermediate dilutions in pure solvent. - Add compound solution to pre-warmed medium dropwise while vortexing. - Avoid adding medium directly to concentrated stock. start->step1 Does precipitation persist? step2 Step 2: Adjust Stock Concentration - Try lowering the stock concentration. - This reduces 'solvent shock' upon dilution. step1->step2 Yes end_node Result: Clear Solution & Reliable Data step1->end_node No, problem solved step3 Step 3: Use Physical Methods - Gently warm the final solution to 37°C. - Briefly sonicate the solution in a water bath. - Note: Precipitation may recur upon cooling. step2->step3 Yes step2->end_node No, problem solved step4 Step 4: Consider Co-solvents or Excipients - Test alternative solvents (e.g., Ethanol, DMF). - Use a co-solvent system (e.g., DMSO:Ethanol). - Use solubilizing agents like cyclodextrins. step3->step4 Yes step3->end_node No, problem solved step5 Step 5: pH Adjustment (Use with Caution) - Test solubility in buffers with slightly acidic pH (e.g., pH 6.5). - Ensure the final pH is compatible with your cell line. step4->step5 Yes step4->end_node No, problem solved step5->end_node Problem Solved

Caption: A logical workflow for troubleshooting precipitation issues.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solutions

This table provides a general guide to solvents that can be used for preparing stock solutions of poorly soluble compounds. Always verify compatibility with your specific compound and cell line.[8]

SolventTypeTypical Starting Stock ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at >0.5%; may precipitate upon aqueous dilution.[3]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.
DMF Polar Aprotic1-20 mMGood solubilizing power.Higher toxicity than DMSO; use with caution.[3]
PBS (pH 7.4) Aqueous Buffer<1 mMPhysiologically relevant.Very low solubility for most poorly soluble compounds.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out a precise amount of this compound (MW: 321.80 g/mol )[5]. For example, weigh 3.22 mg.

  • Calculate Solvent Volume: To make a 10 mM solution with 3.22 mg of the compound, you will need 1 mL of DMSO.

    • Calculation: (Mass / Molecular Weight) / Target Concentration = Volume

    • (0.00322 g / 321.80 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[7][8] Ensure the final solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] The product should be protected from light.[5]

Protocol 2: Serial Dilution for Preparing Working Solutions

This method helps prevent precipitation by avoiding "solvent shock."

G cluster_0 In Pure DMSO cluster_1 Final Dilution into Assay Medium stock 10 mM Stock in 100% DMSO intermediate1 1 mM Intermediate in 100% DMSO stock->intermediate1 1:10 dilution intermediate2 100 µM Intermediate in 100% DMSO intermediate1->intermediate2 1:10 dilution working 1 µM Working Solution in Medium (<0.5% DMSO) intermediate2->working 1:100 dilution (e.g., 5 µL into 495 µL medium)

Caption: Serial dilution workflow to minimize precipitation.

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[8]

  • Pre-warm Medium: Warm your cell culture medium or assay buffer to the experimental temperature (usually 37°C).

  • Final Dilution: Add a small volume of the appropriate DMSO intermediate to the pre-warmed medium while gently vortexing or swirling. For example, to make a 1 µM final solution from a 100 µM intermediate stock, you would perform a 1:100 dilution (e.g., add 5 µL of stock to 495 µL of medium). This ensures the final DMSO concentration remains low.

  • Immediate Use: Use the freshly prepared working solution immediately to prevent any potential for delayed precipitation.

Signaling Pathway Visualization

(+)-Coclaurine has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and an inhibitor of EFHD2, which can affect downstream signaling related to cancer cell properties.[6][9]

G Coclaurine (+)-Coclaurine nAChR Nicotinic Acetylcholine Receptor (nAChR) Coclaurine->nAChR Antagonizes FOXG1 FOXG1 (Transcription Factor) Coclaurine->FOXG1 Disrupts Interaction Channel_Block Ion Channel Blockade nAChR->Channel_Block Leads to EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter Binds to & Activates EFHD2 EFHD2 Protein EFHD2_promoter->EFHD2 Transcription NOX4 NOX4 EFHD2->NOX4 Upregulates Cell_Effects Inhibition of Stemness & Metastatic Properties EFHD2->Cell_Effects Promotes ABCC1 ABCC1 NOX4->ABCC1 Upregulates ABCC1->Cell_Effects Promotes

Caption: Potential signaling pathways affected by (+)-Coclaurine.

References

Technical Support Center: (+)-Coclaurine Hydrochloride Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Coclaurine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity profiling and identification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the analysis of this compound and its impurities.

Q1: I am observing broad or tailing peaks for (+)-Coclaurine and its impurities during HPLC analysis. What are the possible causes and solutions?

A: Peak broadening or tailing can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

  • Column Overload: The sample concentration may be too high. Try diluting your sample and reinjecting.

  • Incompatible Injection Solvent: The solvent used to dissolve the sample may be stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: The column's stationary phase may be degrading, or the inlet frit could be partially blocked. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[1][2]

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column can interact with the basic nitrogen in coclaurine, leading to peak tailing. Ensure your mobile phase contains a suitable modifier like 0.1% formic acid or trifluoroacetic acid to suppress these interactions.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for sharp, symmetrical peaks.

Q2: My retention times are shifting between injections. How can I stabilize my HPLC method?

A: Unstable retention times are a common issue in HPLC. Consider the following causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a system shutdown. Allow at least 10-20 column volumes of mobile phase to pass through.

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, check the pump's proportioning valves for proper function.[3][4]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times. Using a column oven to maintain a constant temperature is highly recommended.[3]

  • Pump Issues: Leaks in the pump, worn seals, or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times. Inspect the pump for any visible leaks or salt buildup and perform regular maintenance.[1][3]

Q3: I am having trouble detecting impurities at low levels using LC-MS. How can I improve sensitivity?

A: Low sensitivity in LC-MS can be a complex issue. Here are some key areas to investigate:

  • Ionization Efficiency: (+)-Coclaurine and its related alkaloids are basic compounds that ionize well in positive ion mode using electrospray ionization (ESI). Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid or 10 mM ammonium (B1175870) formate) to promote protonation ([M+H]+).[5]

  • Source Contamination: A contaminated ion source can lead to signal suppression. Regularly clean the ion source components as per the manufacturer's instructions.[5]

  • Matrix Effects: Components from your sample matrix can co-elute with your impurities and suppress their ionization. Improve your sample preparation procedure (e.g., using solid-phase extraction) to remove interfering substances.[6]

  • MS Parameter Optimization: Optimize key MS parameters such as capillary voltage, cone voltage (or fragmentor voltage), and gas flow rates for your specific analytes. This can be done by infusing a standard solution of a representative impurity.

Q4: I have detected an unknown peak in my chromatogram. What is the general workflow for identifying this unknown impurity?

A: The identification of unknown impurities is a multi-step process. The following workflow is a standard approach:

  • Obtain High-Resolution Mass Spectrometry (HRMS) Data: Analyze the sample using LC-HRMS (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the unknown impurity. This will allow you to propose a molecular formula.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the impurity to obtain its fragmentation pattern. This pattern provides structural clues and can be compared to the fragmentation of the parent compound, this compound.

  • Propose Potential Structures: Based on the molecular formula, fragmentation data, and knowledge of the synthetic process or potential degradation pathways, propose one or more candidate structures for the impurity.

  • Isolate the Impurity: If necessary, use preparative HPLC to isolate a sufficient quantity of the unknown impurity for further analysis.[7]

  • Confirm Structure by NMR: The definitive structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A standard set of experiments includes 1D ¹H, 2D COSY, HSQC, and HMBC, which will allow you to elucidate the complete chemical structure.[8][9]

Quantitative Data Summary

The following table summarizes common process-related and degradation impurities of this compound, along with their typical analytical data. Note that retention times (RT) are approximate and can vary based on the specific HPLC conditions used.

Impurity NameMolecular Formula[M+H]⁺ (m/z)Typical RT (min)Potential Origin
(+)-CoclaurineC₁₇H₁₉NO₃286.14385.2Active Pharmaceutical Ingredient
NorcoclaurineC₁₆H₁₇NO₃272.12814.8Biosynthetic Precursor
N-MethylcoclaurineC₁₈H₂₁NO₃300.15945.5Process-Related
ReticulineC₁₉H₂₃NO₄330.16995.0Biosynthetic Precursor
N-Nitroso CoclaurineC₁₇H₁₈N₂O₄315.13396.1Degradation Product

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its related impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-18 min: 40% to 90% B

    • 18-20 min: 90% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

LC-MS Method for Impurity Identification

This method is suitable for obtaining mass spectral data for the identification of impurities.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Perform full scan MS to detect all ions. For structural information, use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the most abundant ions.

NMR Spectroscopy for Structural Elucidation

This protocol outlines the standard experiments for confirming the chemical structure of an isolated impurity.

  • Instrumentation: NMR Spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by identifying protons that are close in space.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound.

impurity_troubleshooting_workflow start Problem Observed (e.g., Broad Peaks, Shifting RT) check_mobile_phase Check Mobile Phase (Preparation, Age, pH) start->check_mobile_phase check_equilibration Verify Column Equilibration start->check_equilibration check_temp Check Column Temperature Control start->check_temp check_system Inspect HPLC System (Leaks, Pump, Injector) start->check_system check_column Evaluate Column (Age, Contamination) start->check_column check_sample Review Sample Prep (Solvent, Concentration) start->check_sample resolve_mp Remake Mobile Phase check_mobile_phase->resolve_mp resolve_equilibration Increase Equilibration Time check_equilibration->resolve_equilibration resolve_temp Set Constant Temp with Column Oven check_temp->resolve_temp resolve_system Perform Maintenance (Replace Seals, Tighten Fittings) check_system->resolve_system resolve_column Flush or Replace Column check_column->resolve_column resolve_sample Adjust Sample Solvent or Dilute Sample check_sample->resolve_sample end_node Problem Resolved resolve_mp->end_node resolve_equilibration->end_node resolve_temp->end_node resolve_system->end_node resolve_column->end_node resolve_sample->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

coclaurine_biosynthesis cluster_0 Biosynthetic Pathway of (+)-Coclaurine tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenyl- acetaldehyde tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine NCS four_hpaa->norcoclaurine NCS coclaurine (+)-Coclaurine norcoclaurine->coclaurine 6OMT n_methylcoclaurine N-Methylcoclaurine coclaurine->n_methylcoclaurine CNMT reticuline (S)-Reticuline n_methylcoclaurine->reticuline CYP80B1

Caption: Biosynthetic pathway of (+)-Coclaurine and related alkaloids.

References

Light sensitivity of (+)-Coclaurine hydrochloride and proper handling techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity of (+)-Coclaurine hydrochloride and the proper techniques for its handling and use in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound, focusing on problems related to its light sensitivity.

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to light exposure.Strict adherence to light-protection protocols is crucial. Always work in a dimly lit environment or under red light. Use amber-colored vials or wrap containers with aluminum foil. Prepare solutions fresh and use them promptly. Store stock solutions and solid compound in the dark at recommended temperatures.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Formation of photodegradation products.Review handling and storage procedures to identify any potential light exposure. Implement a forced degradation study under controlled light conditions to identify potential degradation products. Use a stability-indicating analytical method capable of separating the parent compound from its degradants.
Discoloration of the solid compound or solutions. Light-induced chemical changes.Discard the discolored material as its purity is compromised. Re-evaluate storage and handling procedures to ensure complete protection from light. Ensure storage containers are properly sealed and opaque.
Failure to reproduce literature results. The original experiment may have been conducted under stringent light-controlled conditions that were not replicated. The compound may have degraded prior to use.Contact the authors of the original study for specific details on their handling procedures if possible. Always use fresh, properly stored this compound. Perform a qualification test of the material before starting critical experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive?

A1: Yes, this compound is a light-sensitive compound. Several suppliers explicitly state the need to protect it from light during storage and handling to prevent degradation.[1][2][3][4]

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the integrity of the compound. Recommendations from various suppliers are summarized in the table below. The consistent requirement is protection from light.

Storage Condition Solid Compound In Solvent
Temperature 4°C or -20°C-20°C or -80°C
Light Protect from lightProtect from light
Moisture Protect from moistureAliquot to avoid repeated freeze-thaw cycles

Data compiled from multiple sources.[1][2][3][5]

Q3: What are the best laboratory practices for handling this compound?

A3: To minimize light-induced degradation, the following practices are recommended:

  • Work Area: Conduct all manipulations in a dimly lit laboratory or a darkroom. The use of red light, which is lower in energy, can be a suitable alternative to complete darkness.[6][7][8]

  • Containers: Use amber glass vials or opaque containers for storing both solid and solution forms of the compound.[6][7][9] If these are not available, wrap standard clear glass or plastic containers securely with aluminum foil.[6][7]

  • Solution Preparation: Prepare solutions of this compound immediately before use. If stock solutions need to be stored, they should be aliquoted into light-protected containers and stored at low temperatures (-20°C or -80°C) to minimize both photodegradation and degradation from repeated freeze-thaw cycles.[2]

  • During Experiments: Keep samples covered with aluminum foil or in light-proof boxes as much as possible during experimental procedures.[6]

Q4: What are the potential consequences of exposing this compound to light?

A4: Exposure to light, particularly UV and high-energy visible light, can lead to the degradation of the molecule.[7] This can result in a loss of purity, a decrease in biological activity, and the formation of unknown impurities or degradation products.[7][8] These degradation products can interfere with experimental assays and lead to inaccurate and unreliable results.

Q5: How can I assess the photostability of my this compound sample?

A5: A forced degradation study, also known as photostability testing, can be performed. This involves exposing the compound to controlled light conditions and analyzing for degradation over time. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol for such studies. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol: Photostability Testing of this compound (Based on ICH Q1B Guidelines)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the photostability of this compound.

1. Sample Preparation:

  • Solid State: Spread a thin layer of solid this compound (not more than 3 mm thick) in a chemically inert, transparent container (e.g., a petri dish).

  • Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer). Transfer the solution to a chemically inert, transparent container.

  • Dark Control: Prepare an identical set of samples (both solid and solution) and wrap them securely in aluminum foil to serve as dark controls. These will be stored under the same temperature and humidity conditions as the light-exposed samples.

2. Light Exposure:

  • Place the unwrapped samples in a photostability chamber equipped with a light source that conforms to the ICH Q1B guideline, which specifies an output similar to the D65/ID65 emission standard (simulating daylight).

  • The light source should provide a combined visible and UV output. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Place the dark control samples in the same chamber to ensure identical temperature and humidity conditions, but shielded from light.

3. Sample Analysis:

  • At predetermined time points during the light exposure, withdraw aliquots from the light-exposed and dark control samples.

  • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be able to separate this compound from its potential degradation products.

  • Monitor for changes in physical appearance (e.g., color), purity (assay), and the formation of degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the light-exposed samples with those of the dark control and the initial (time zero) sample.

  • Quantify the decrease in the peak area of this compound and the increase in the peak areas of any new impurities.

  • A significant difference in the degradation between the light-exposed and dark control samples indicates that the compound is light-sensitive.

Visualizations

Experimental_Workflow_for_Handling_Light_Sensitive_Compound Workflow for Handling this compound cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimentation storage_solid Solid Compound (-20°C or 4°C, Dark) weighing Weighing (Dim/Red Light) storage_solid->weighing storage_solution Stock Solution (-20°C or -80°C, Dark, Aliquoted) dilution Working Solution Prep (Fresh, Light Protected) storage_solution->dilution dissolution Dissolution (Amber Vial/Foil Wrapped) weighing->dissolution dissolution->dilution incubation Incubation/Reaction (Covered with Foil) dilution->incubation analysis Analysis (e.g., HPLC, Minimize Exposure) incubation->analysis

Caption: Workflow for handling light-sensitive this compound.

Hypothetical_Photodegradation_Pathway Hypothetical Photodegradation of (+)-Coclaurine coclaurine This compound light Light (hv) coclaurine->light oxidized_intermediate Oxidized Intermediate light->oxidized_intermediate Oxidation ring_opened_product Ring-Opened Product oxidized_intermediate->ring_opened_product Further Reactions polymeric_products Polymeric Products oxidized_intermediate->polymeric_products Polymerization

References

Enhancing the stability of (+)-Coclaurine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the stability of (+)-Coclaurine hydrochloride stock solutions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For optimal stability, this compound in solid form should be stored at -20°C, protected from light and moisture. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[1][2]

Q2: What are the best solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents for preparing stock solutions.[1] The solubility in DMSO is significantly higher (up to 50 mg/mL) than in water (up to 5 mg/mL).[1] When using DMSO, it is crucial to use a newly opened, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[1] For aqueous solutions, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[1]

Q3: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A3: Discoloration often indicates degradation, likely due to oxidation or exposure to light. The phenolic hydroxyl groups in the (+)-Coclaurine structure are susceptible to oxidation, which can lead to the formation of colored byproducts. It is recommended to discard discolored solutions, as the presence of degradation products can affect experimental outcomes. To prevent this, always store solutions protected from light and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?

A4: Precipitation upon thawing can be due to several factors, including the solution being prepared at a concentration near its solubility limit, temperature fluctuations, or changes in pH. First, try to redissolve the precipitate by gently warming the solution to 37°C and sonicating for a short period. If the precipitate does not dissolve, the concentration may be too high for the storage conditions. In this case, the solution may need to be remade at a lower concentration. To prevent this, ensure the compound is fully dissolved during preparation and avoid repeated freeze-thaw cycles by storing it in single-use aliquots.

Q5: What are the known impurities of this compound?

A5: Common impurities can be process-related from synthesis or arise from degradation. These may include N-methylcoclaurine, norcoclaurine, and reticuline.[1] Oxidative conditions may lead to the formation of N-oxide derivatives, while nitrosation can form N-nitroso coclaurine.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Potential Cause(s) Recommended Action(s)
Cloudy Solution or Precipitation 1. Concentration Exceeds Solubility: The concentration of the stock solution is too high for the chosen solvent and storage temperature. 2. pH Shift: The pH of the aqueous solution has shifted to a range where the compound is less soluble. 3. Improper Storage: The solution was not stored at the recommended temperature or has undergone multiple freeze-thaw cycles.1. Gently warm the solution to 37°C and sonicate to attempt redissolution. If unsuccessful, prepare a new, more dilute stock solution. 2. For aqueous solutions, verify the pH and adjust if necessary with a suitable buffer. (+)-Coclaurine, as a tetrahydroisoquinoline alkaloid, is generally more stable in slightly acidic conditions. 3. Discard the solution. Prepare fresh stock and aliquot into single-use vials to minimize freeze-thaw cycles. Ensure storage at -80°C for long-term stability.[1]
Discoloration (Yellowing/Browning) 1. Oxidation: The phenolic groups are susceptible to oxidation, especially when exposed to air. 2. Light Exposure: The compound is light-sensitive and can degrade upon exposure to light.[2]1. Discard the solution as it likely contains degradation products. When preparing new solutions, use deoxygenated solvents and consider flushing the vial with an inert gas (e.g., nitrogen or argon) before sealing. 2. Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2]
Loss of Potency or Inconsistent Results 1. Chemical Degradation: The compound has degraded due to improper storage (temperature, light exposure) or chemical instability (e.g., hydrolysis, oxidation). 2. Inaccurate Concentration: Errors in initial weighing or dissolution.1. Prepare a fresh stock solution from the solid compound, adhering strictly to recommended storage and handling procedures. 2. Verify the concentration of the stock solution using a validated analytical method, such as HPLC-UV (see Experimental Protocols section).

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

ParameterValueReference(s)
Solubility in DMSO 50 mg/mL (155.38 mM)[1]
Solubility in H₂O 5 mg/mL (15.54 mM)[1]
Solid Storage 4°C (short-term), -20°C (long-term, protected from light and moisture)[2]
Solution Storage (-20°C) 1 month (protected from light)[1]
Solution Storage (-80°C) 6 months (protected from light)[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of powder using a calibrated analytical balance. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder). d. To aid dissolution, vortex the solution and use an ultrasonic bath until the solid is completely dissolved.[1] e. Aliquot the stock solution into single-use, light-protecting vials. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation peaks.

Protocol 3: Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound in the presence of its impurities and degradation products. This is a general method for benzylisoquinoline alkaloids and may require optimization.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., %RSD of peak area < 2%, tailing factor < 1.5, theoretical plates > 2000).

  • Analysis: Inject the prepared samples and integrate the peak areas to determine the concentration and purity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting cluster_analysis Stability Analysis start Weigh (+)-Coclaurine HCl dissolve Dissolve in Solvent (e.g., DMSO, H₂O) start->dissolve ultrasonicate Vortex & Sonicate dissolve->ultrasonicate aliquot Aliquot into Vials ultrasonicate->aliquot store Store at -80°C or -20°C (Protect from Light) aliquot->store observe Observe Issue (Precipitation/Discoloration) store->observe During Experiment stress Forced Degradation (Acid, Base, Oxidative, etc.) store->stress For Stability Study identify Identify Potential Cause (Concentration, pH, Storage) observe->identify action Take Corrective Action (Warm, Check pH, Remake) identify->action action->start If Remaking Solution hplc Analyze via Stability- Indicating HPLC stress->hplc evaluate Evaluate Purity & Identify Degradants hplc->evaluate

Experimental workflow for solution preparation and stability testing.

dopamine_signaling cluster_d1 D1 Receptor Pathway (Gs-coupled) cluster_d2 D2 Receptor Pathway (Gi-coupled) d1 Dopamine D1 Receptor gs Gs Protein d1->gs ac_d1 Adenylyl Cyclase gs->ac_d1 camp_d1 cAMP ↑ ac_d1->camp_d1 pka_d1 PKA Activation camp_d1->pka_d1 d2 Dopamine D2 Receptor gi Gi Protein d2->gi ac_d2 Adenylyl Cyclase gi->ac_d2 camp_d2 cAMP ↓ ac_d2->camp_d2 pka_d2 PKA Inhibition camp_d2->pka_d2 coclaurine (+)-Coclaurine HCl coclaurine->d1 Antagonist coclaurine->d2 Antagonist

Antagonistic effect of (+)-Coclaurine on Dopamine D1/D2 receptor pathways.

nachr_signaling cluster_downstream Downstream Signaling coclaurine (+)-Coclaurine HCl nachr Nicotinic Acetylcholine Receptor (nAChR) coclaurine->nachr Antagonist ach Acetylcholine (ACh) ach->nachr Agonist ion_channel Ion Channel Opening nachr->ion_channel ion_influx Na⁺/Ca²⁺ Influx ↓ ion_channel->ion_influx depolarization Membrane Depolarization ↓ ion_influx->depolarization pi3k PI3K/Akt Pathway Activation ↓ ion_influx->pi3k

Antagonism of the nAChR signaling pathway by (+)-Coclaurine.

References

Technical Support Center: Optimization of HPLC-UV Method for (+)-Coclaurine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC-UV method for the quantification of (+)-Coclaurine hydrochloride.

Experimental Protocols: Proposed HPLC-UV Method

Based on methods for structurally similar benzyltetrahydroisoquinoline alkaloids, the following starting conditions are recommended for the quantification of this compound.[1] Optimization will be necessary to achieve the desired performance.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For plant extracts, an extraction with a suitable solvent like methanol (B129727) or ethanol, followed by filtration through a 0.45 µm syringe filter, is recommended.[2] For biological fluids, a protein precipitation step followed by filtration may be necessary.[3][4]

2. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV/PDA detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate buffer (10 mM, pH adjusted to 5.0 with formic acid)
Elution Isocratic or Gradient. Start with Isocratic at 70% Buffer: 30% Acetonitrile. If needed, a gradient can be developed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm

Data Presentation: Method Validation Parameters

The following table summarizes key validation parameters that should be assessed for the developed HPLC-UV method, with typical acceptance criteria.[1][5][6]

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be pure and free from interference from placebo, and degradation products.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Troubleshooting Guide

Q1: Why is my this compound peak tailing?

A1: Peak tailing is a common issue for basic compounds like alkaloids due to interactions with residual silanol (B1196071) groups on the silica-based column packing.[7]

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like formic or phosphoric acid can suppress the ionization of silanol groups, reducing peak tailing.[8]

  • Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

  • Solution 3: Employ a Different Column: Consider using a column with end-capping or a polar-embedded stationary phase designed to minimize silanol interactions.

  • Solution 4: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time shifts can be caused by several factors:

  • Cause 1: Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence.

  • Cause 2: Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase reservoir can alter its composition. Keep the reservoirs capped.

  • Cause 3: Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention time.

  • Cause 4: Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and retention time shifts. Degas the mobile phase and purge the pump.

Q3: I am observing a noisy or drifting baseline. How can I fix this?

A3: A noisy or drifting baseline can interfere with accurate quantification.

  • Solution 1: Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Use an online degasser or degas the mobile phase by sonication or helium sparging.

  • Solution 2: Check for Contamination: A contaminated column, guard column, or mobile phase can lead to a drifting baseline. Flush the system with a strong solvent and use fresh, HPLC-grade solvents.

  • Solution 3: Detector Lamp Issue: An aging UV lamp can cause baseline noise. Check the lamp's energy and replace it if necessary.

Q4: I am seeing poor resolution between my analyte peak and other peaks. What should I do?

A4: Poor resolution can be addressed by modifying the chromatographic conditions.

  • Solution 1: Optimize Mobile Phase Strength: If peaks are eluting too close together, decrease the percentage of the organic solvent (acetonitrile) in the mobile phase to increase retention and improve separation.

  • Solution 2: Change the Mobile Phase pH: Altering the pH can change the ionization state of co-eluting compounds, potentially improving separation.

  • Solution 3: Switch to a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can improve the separation of complex mixtures.

  • Solution 4: Use a Higher Efficiency Column: A column with a smaller particle size or a longer length can provide better resolution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable UV wavelength for the detection of this compound?

A1: Based on the benzltetrahydroisoquinoline structure, a starting wavelength of 280 nm is recommended. To determine the optimal wavelength, a UV scan of a standard solution of this compound should be performed to identify the wavelength of maximum absorbance (λmax).

Q2: How do I perform a system suitability test?

A2: Before running a sample sequence, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[7][9][10] This typically involves injecting a standard solution multiple times (e.g., 5 or 6 injections) and evaluating parameters such as:

  • Peak Area Precision (%RSD): Should typically be ≤ 2.0%.[10]

  • Retention Time Precision (%RSD): Should be very low, indicating a stable system.

  • Tailing Factor: Should ideally be ≤ 2.[10]

  • Theoretical Plates (N): A measure of column efficiency.

Q3: What is the importance of a forced degradation study?

A3: A forced degradation study is crucial for developing a stability-indicating method.[11][12] It involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11][12] This helps to ensure that the analytical method can separate the intact drug from any degradants, which is a key aspect of method specificity.[11][12]

Q4: How should I prepare my samples if they are in a complex matrix like a plant extract?

A4: For complex matrices, sample preparation is critical to remove interfering substances that could damage the column or co-elute with the analyte.[4][13][14][15] A common approach is:

  • Extraction: Use a suitable solvent (e.g., methanol, ethanol) to extract the this compound from the matrix.[2]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[13][14][15]

  • Solid-Phase Extraction (SPE): For very complex samples, SPE can be used for further cleanup and concentration of the analyte.[4]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation Define_Objective Define Analytical Objective (Quantification, Purity) Literature_Search Literature Search (Related Compounds) Define_Objective->Literature_Search Sample_Prep Develop Sample Preparation Method Literature_Search->Sample_Prep Initial_Conditions Select Initial Conditions (Column, Mobile Phase, Wavelength) Sample_Prep->Initial_Conditions Optimize_Separation Optimize Separation (Gradient, pH, Flow Rate) Initial_Conditions->Optimize_Separation System_Suitability Perform System Suitability (SST) Optimize_Separation->System_Suitability System_Suitability->Optimize_Separation SST Failed Method_Validation Method Validation (ICH Guidelines) System_Suitability->Method_Validation SST Passed Final_Method Finalized & Documented Method Method_Validation->Final_Method

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree Problem HPLC Problem Observed Identify_Symptom Identify Primary Symptom Problem->Identify_Symptom Peak_Shape Poor Peak Shape? Identify_Symptom->Peak_Shape Retention_Time Retention Time Shift? Identify_Symptom->Retention_Time Baseline_Issue Baseline Noise/Drift? Identify_Symptom->Baseline_Issue Tailing Tailing: Adjust pH, Use Additive, Change Column Peak_Shape->Tailing Yes Fronting Fronting: Check for Overload, Sample Solvent Peak_Shape->Fronting No RT_Inconsistent Check Equilibration, Mobile Phase, Temp, Pump Retention_Time->RT_Inconsistent Yes Baseline_Fix Degas Mobile Phase, Flush System, Check Lamp Baseline_Issue->Baseline_Fix Yes

References

Technical Support Center: Troubleshooting Inconsistent Results in (+)-Coclaurine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Coclaurine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

A1: (+)-Coclaurine is a natural benzylisoquinoline alkaloid.[] Its hydrochloride salt is often used in research due to its enhanced water solubility and stability compared to the free base form.[2] Known mechanisms of action include:

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: It has been shown to act as an antagonist at nAChRs.

  • Anticancer Activity:

    • EFHD2/NOX4/ABCC1 Signaling Pathway: In non-small cell lung cancer (NSCLC) cells, (+)-Coclaurine can downregulate this pathway, leading to increased sensitivity to cisplatin.

    • Vitamin D Receptor (VDR)-Dependent Apoptosis: In colorectal cancer cells, it has been shown to exert anticancer and pro-apoptotic effects through the Vitamin D Receptor.

  • Dopamine (B1211576) Receptor Blockade: It has been observed to block postsynaptic dopamine receptors in the mouse striatum.[2]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are critical for maintaining the compound's integrity and ensuring reproducible results.

  • Storage of Solid Compound: Store the solid powder in a tightly sealed container, protected from light. For long-term storage, -20°C is recommended.

  • Stock Solution Storage: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]

  • Light Sensitivity: The compound is light-sensitive, and exposure to light during storage or experiments should be minimized.[3]

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound can vary. It is generally soluble in the following solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • Water (the hydrochloride salt has improved water solubility)[2]

It is practically insoluble in benzene. For cell-based assays, DMSO is a common solvent for preparing stock solutions.

Troubleshooting Inconsistent Experimental Results

Issue 1: Variability in Biological Activity Across Batches or Experiments

Q: We are observing significant variations in the efficacy of this compound between different experiments. What could be the cause?

A: Inconsistent biological activity is a common challenge when working with natural products. Several factors could be contributing to this variability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability - pH of Media: The stability of many compounds is pH-dependent. Ensure the pH of your cell culture media or buffer is consistent across experiments. While specific degradation kinetics for this compound at different pH values are not readily available, many alkaloids are sensitive to alkaline conditions. - Temperature Fluctuations: Avoid repeated freeze-thaw cycles of your stock solutions. Prepare single-use aliquots. When in use, keep the compound on ice. - Light Exposure: As this compound is light-sensitive, protect your stock solutions and experimental setups from direct light.[3]
Chiral Purity - Source Verification: (+)-Coclaurine is the biologically active enantiomer. Verify with your supplier the enantiomeric purity of your compound. Contamination with (-)-Coclaurine could lead to reduced efficacy. - Chiral HPLC Analysis: If you suspect chiral purity issues, consider performing chiral HPLC to determine the enantiomeric ratio.
Solubility Issues - Incomplete Solubilization: Ensure the compound is fully dissolved in your stock solvent before further dilution into aqueous media. Sonication may be required.[] - Precipitation in Media: When diluting the DMSO stock solution into your aqueous experimental buffer or cell culture medium, observe for any precipitation. High concentrations of the compound or low percentages of DMSO in the final solution can lead to precipitation. A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.
Interaction with Other Components - Serum Interactions: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe variability, consider reducing the serum percentage during the treatment period or using serum-free media, if appropriate for your cells. - Plasticware Adsorption: Some compounds can adsorb to certain types of plasticware. While there are no specific reports for this compound, if you suspect this, consider using low-adhesion plastics or glass where feasible.
Cell Culture Conditions - Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. - Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.[4]
Issue 2: Unexpected or No Effect in Cell-Based Assays

Q: We are not observing the expected cytotoxic or signaling effects of this compound in our cell-based assays. What should we check?

A: A lack of effect can be frustrating. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_Workflow A No Effect Observed B 1. Verify Compound Integrity - Check storage conditions - Test a fresh aliquot/vial - Confirm solubility in media A->B C 2. Assess Cell Health & Target Expression - Check cell morphology and viability - Confirm expression of target proteins (e.g., VDR, EFHD2) - Test for mycoplasma contamination B->C Compound OK D 3. Review Assay Protocol - Check concentrations and incubation times - Verify reagent preparation and addition - Run positive and negative controls C->D Cells Healthy E 4. Consider Compound-Specific Issues - Potential for PANs (Pan-Assay Interference) - Interaction with assay reagents (e.g., MTT dye) D->E Protocol Correct EFHD2_Pathway Coclaurine (+)-Coclaurine HCl FOXG1 FOXG1 Coclaurine->FOXG1 inhibits interaction with promoter EFHD2 EFHD2 FOXG1->EFHD2 promotes transcription NOX4 NOX4 EFHD2->NOX4 ROS ROS NOX4->ROS ABCC1 ABCC1 ROS->ABCC1 Cisplatin_Resistance Cisplatin Resistance ABCC1->Cisplatin_Resistance VDR_Pathway Coclaurine (+)-Coclaurine HCl VDR Vitamin D Receptor (VDR) Coclaurine->VDR activates TP53 TP53 VDR->TP53 upregulates Bax Bax VDR->Bax upregulates BCL2 BCL-2 VDR->BCL2 downregulates TP53->Bax Caspase3 Caspase-3 Bax->Caspase3 BCL2->Caspase3 PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis induces

References

Technical Support Center: Minimizing Degradation of (+)-Coclaurine Hydrochloride During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of (+)-Coclaurine hydrochloride during extraction processes. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a benzyltetrahydroisoquinoline alkaloid found in various plant species.[1][2] Like many natural products, it is susceptible to degradation under certain chemical and physical conditions. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[3][4] Minimizing degradation is crucial to ensure accurate quantification, preserve biological activity, and maintain the integrity of your research or drug development process.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[7][8]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[9]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[5]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[3]

Q3: What are the visible signs of degradation in my extract?

A3: While visual inspection is not a definitive method for assessing degradation, you may observe a change in the color of your extract or the appearance of precipitates. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the presence of degradation products as new peaks in the chromatogram.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction of this compound.

Problem 1: Low Yield of this compound in the Final Extract

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation due to pH Maintain a mildly acidic to neutral pH (around 4-7) during the initial extraction steps. Avoid prolonged exposure to strong acids or bases. If a basification step is necessary for liquid-liquid extraction, perform it quickly and at a low temperature.
Thermal Degradation Use low-temperature extraction methods such as maceration or percolation at room temperature. If heating is required, use a temperature-controlled water bath and keep the temperature below 50°C. For solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.
Photodegradation Protect your extraction setup and all solutions from light. Use amber-colored glassware or wrap your containers in aluminum foil.[9]
Oxidative Degradation Degas your solvents before use to remove dissolved oxygen. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants to the extraction solvent can also be beneficial.
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area for solvent penetration. Optimize the solvent-to-solid ratio and the extraction time. Multiple extraction cycles may be necessary to achieve a higher yield.
Problem 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Degradation Products Review your extraction protocol for potential stressors (high temperature, extreme pH, light exposure). Compare the chromatograms of freshly prepared standards with your extracted samples to identify potential degradation peaks.
Co-extraction of Impurities Optimize the selectivity of your extraction solvent. A preliminary purification step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds before HPLC/LC-MS analysis.
Contamination Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents to avoid introducing contaminants.

Experimental Protocols

Recommended Extraction Protocol to Minimize Degradation

This protocol outlines a general procedure for the extraction of this compound from plant material, with an emphasis on minimizing degradation.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40-50°C) or by freeze-drying to minimize enzymatic degradation.

  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Maceration (Cold Extraction):

    • Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture at room temperature for 24-48 hours, protected from light.

    • Filter the mixture and collect the extract. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Acid-Base Extraction:

    • Extract the powdered plant material with a mildly acidic aqueous solution (e.g., 0.5% acetic acid) at room temperature.

    • Filter the acidic extract.

    • To partition the alkaloids into an organic solvent, carefully basify the acidic aqueous extract to approximately pH 9-10 with a weak base (e.g., ammonium (B1175870) hydroxide) in an ice bath to minimize heat generation.

    • Immediately extract the basified solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Repeat the extraction several times.

    • Combine the organic extracts.

3. Solvent Removal:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C.

4. Storage:

  • Store the final extract in an amber vial at low temperatures (-20°C is recommended for long-term storage) to prevent degradation.[1][10]

Stability-Indicating HPLC Method

To monitor the integrity of this compound during your experiments, a stability-indicating HPLC method is essential.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to 3-6) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate Typically 1.0 mL/min
Detection UV detection at a wavelength where (+)-Coclaurine shows maximum absorbance (e.g., around 280 nm).
Column Temperature Ambient or controlled at a low temperature (e.g., 25-30°C) to prevent on-column degradation.

Data Presentation

The following tables summarize the expected impact of key parameters on the stability of this compound. This data is based on general principles for benzylisoquinoline alkaloids and should be used as a guideline for optimizing your specific extraction protocol.

Table 1: Effect of pH on Degradation

pH Range Expected Stability Potential Degradation Pathway
< 3LowAcid-catalyzed hydrolysis
4 - 7HighGenerally the most stable range
> 8LowBase-catalyzed hydrolysis and oxidation

Table 2: Effect of Temperature on Degradation

Temperature Relative Degradation Rate Recommendation
< 10°CVery LowIdeal for storage of solutions and extracts.
20-30°CLowSuitable for room temperature extraction methods like maceration.
40-50°CModerateUse for short durations only, if required for extraction efficiency.
> 60°CHighAvoid, as significant degradation is likely.[7]

Table 3: Effect of Light Exposure on Degradation

Light Condition Potential for Degradation Preventive Measure
Direct Sunlight/UVHighWork in a dimly lit area and use UV-protective glassware or foil.
Ambient Laboratory LightModerateUse amber glassware and minimize exposure time.
DarkLowStore extracts and solutions in the dark.

Visualizations

Logical Workflow for Minimizing Degradation

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis prep1 Low-Temperature Drying prep2 Fine Grinding prep1->prep2 ext1 Choose Mild Conditions (Low Temp, Neutral pH) prep2->ext1 Proceed with Prepared Sample ext2 Protect from Light ext1->ext2 ext3 Use Inert Atmosphere (Optional) ext2->ext3 proc1 Low-Temperature Solvent Evaporation ext3->proc1 Process Extract proc2 Proper Storage (Cold, Dark) proc1->proc2 an1 Stability-Indicating HPLC/LC-MS proc2->an1 Analyze Final Product

Caption: Workflow for minimizing this compound degradation.

Decision Tree for Troubleshooting Low Yield

troubleshooting cluster_degradation_solutions Address Degradation cluster_extraction_efficiency Improve Extraction Efficiency start Low Yield of (+)-Coclaurine HCl check_degradation Are there signs of degradation? (e.g., unknown peaks in HPLC) start->check_degradation sol_temp Lower Extraction Temperature check_degradation->sol_temp Yes sol_grind Ensure Fine Grinding of Plant Material check_degradation->sol_grind No sol_ph Adjust pH to Neutral/Mildly Acidic sol_temp->sol_ph sol_light Protect from Light sol_ph->sol_light sol_solvent Optimize Solvent and Solid-to-Liquid Ratio sol_grind->sol_solvent sol_time Increase Extraction Time or Cycles sol_solvent->sol_time

Caption: Troubleshooting low yield of this compound.

Signaling Pathway of Degradation Factors

degradation_pathway coclaurine (+)-Coclaurine Hydrochloride factor_ph Extreme pH factor_temp High Temperature factor_light Light Exposure factor_oxygen Oxidizing Agents degraded_products Degradation Products factor_ph->degraded_products Hydrolysis factor_temp->degraded_products Accelerates Reactions factor_light->degraded_products Photodegradation factor_oxygen->degraded_products Oxidation

Caption: Factors leading to the degradation of this compound.

References

Selecting the appropriate solvent for (+)-Coclaurine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate solvent selection and experimental procedures for (+)-Coclaurine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro experiments?

A1: The choice of solvent depends on the required concentration and the experimental system. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. For direct preparation of aqueous solutions at lower concentrations, water can be used. It is often advised to use sonication to aid dissolution in both solvents.[1]

Q2: Is there a difference in solubility between (+)-Coclaurine and this compound?

A2: Yes. As a hydrochloride salt, this compound generally exhibits enhanced water solubility and stability compared to its free base form, (+)-Coclaurine.[1] This is a common characteristic of alkaloid salts.

Q3: Can I use solvents other than DMSO and water?

A3: Yes, qualitative data suggests that this compound may also be soluble in ethanol (B145695) and Dimethylformamide (DMF). The free base form, (-)-Coclaurine, is reported to be soluble in acetone, chloroform, and dichloromethane.[2] However, for cell-based assays, it is crucial to consider the solvent's toxicity at the final working concentration.

Q4: My this compound is not dissolving completely in water, what should I do?

A4: If you encounter solubility issues in water, first try aiding dissolution by gentle warming and sonication.[1] If precipitation persists, consider preparing a high-concentration stock solution in DMSO and then diluting it into your aqueous experimental medium. Ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions of this compound in a solvent should be stored at -20°C for up to one month or at -80°C for up to six months. It is also recommended to protect the solutions from light.[1]

Data Presentation

Table 1: Solubility of this compound and Related Forms

CompoundSolventSolubilityMolar Concentration (mM)Notes
This compound DMSO 50 mg/mL 155.38 Ultrasonic treatment is recommended.[1]
This compound Water 5 mg/mL 15.54 Ultrasonic treatment is recommended.[1]
(+)-Coclaurine (free base)DMSO45 mg/mL157.71Sonication is recommended.
(-)-Coclaurine (free base)AcetoneSoluble-Qualitative data.[2]
(-)-Coclaurine (free base)ChloroformSoluble-Qualitative data.[2]
(-)-Coclaurine (free base)DichloromethaneSoluble-Qualitative data.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.218 mg of the compound (Molecular Weight: 321.80 g/mol ).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration (in this example, 1 mL).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • When diluting, add the stock solution to the culture medium and mix immediately by gentle pipetting or vortexing to prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is below a level that affects your cells (typically <0.5%).

  • If preparing a working solution in an aqueous buffer, it is recommended to filter the final solution through a 0.22 µm syringe filter before use, especially if it will be added to a sterile cell culture environment.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains non-toxic to your experimental system. - Add the DMSO stock solution to the aqueous buffer slowly while vortexing.
Cloudiness or precipitation in aqueous solution over time. The solution may be unstable at the storage temperature or pH.- Prepare fresh aqueous solutions for each experiment. - Ensure the pH of the buffer is compatible with the compound's stability. For alkaloid hydrochlorides, a slightly acidic pH can sometimes improve stability. - Store aqueous solutions at 4°C and use them within a short period.
Inconsistent experimental results. - Incomplete dissolution of the compound. - Degradation of the compound in solution.- Always ensure the stock solution is completely clear before making dilutions. Use sonication if necessary. - Prepare fresh working solutions from a frozen stock aliquot for each experiment to minimize degradation. - Protect solutions from light.

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Weigh (+)-Coclaurine HCl dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso dissolve_aq Dissolve in Aqueous Buffer (Working Solution) dissolve_dmso->dissolve_aq Dilute treatment Treat Cells with Working Solution dissolve_aq->treatment cell_culture Prepare Cell Culture cell_culture->treatment incubation Incubate treatment->incubation data_collection Collect Data (e.g., Viability, Signaling) incubation->data_collection analyze Analyze and Interpret Results data_collection->analyze

Caption: Experimental workflow for using this compound.

signaling_pathway_dopamine Dopamine Receptor Antagonism by this compound coclaurine (+)-Coclaurine HCl dopamine_receptor Postsynaptic Dopamine Receptor coclaurine->dopamine_receptor Blocks downstream_signaling Downstream Signaling Cascade (e.g., cAMP pathway) dopamine_receptor->downstream_signaling Inhibition of activation

Caption: Dopamine receptor antagonism by this compound.

signaling_pathway_nAChR_EFHD2 Inhibition of nAChR and EFHD2-NOX4-ABCC1 Pathway cluster_nAChR Nicotinic Acetylcholine Receptor cluster_EFHD2 EFHD2 Pathway coclaurine (+)-Coclaurine HCl nAChR nAChR coclaurine->nAChR Antagonizes efhd2 EFHD2 coclaurine->efhd2 Inhibits pi3k_akt PI3K-Akt Pathway nAChR->pi3k_akt Activates nox4 NOX4 efhd2->nox4 abcc1 ABCC1 nox4->abcc1 cisplatin_resistance Cisplatin Resistance abcc1->cisplatin_resistance

References

Technical Support Center: Optimizing (+)-Coclaurine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-Coclaurine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its salt form used?

(+)-Coclaurine is a benzylisoquinoline alkaloid found in various plants. For research and pharmaceutical applications, it is often used in its hydrochloride salt form. The salt form generally offers superior water solubility and stability compared to the free base, which is crucial for obtaining reliable and reproducible results in experimental settings.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is more soluble in aqueous solutions than its free base. Its solubility is significantly influenced by the pH of the solution. As an amine hydrochloride salt, it is more soluble in acidic conditions where the amine group is protonated. In neutral or alkaline conditions, it can convert to the less soluble free base and may precipitate out of solution.

Q3: In which common laboratory solvents can I dissolve this compound?

Based on available data for similar compounds and general principles for hydrochloride salts, the following solvents can be considered:

  • Aqueous Buffers (acidic): Solubility is enhanced at a lower pH.

  • Water: Moderately soluble, but may require pH adjustment for higher concentrations.

  • Organic Solvents: While the free base of coclaurine (B195748) is soluble in organic solvents like ethanol (B145695) and methanol, the hydrochloride salt's solubility in these may be limited.[2]

For creating stock solutions, co-solvents such as DMSO are often used. However, for direct use in many biological assays, pH-adjusted aqueous buffers are preferred.

Q4: What is the expected impact of pH on the solubility of this compound?

The solubility of this compound, a salt of a weak base, is pH-dependent. In acidic solutions (lower pH), the equilibrium shifts towards the protonated (and more soluble) form of the amine. As the pH increases (becomes more neutral or basic), the compound is deprotonated, leading to the formation of the less soluble free base, which can result in precipitation. Therefore, to achieve higher concentrations in aqueous solutions, a lower pH is generally recommended.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Problem Potential Cause Recommended Solution
This compound does not fully dissolve in water. The concentration may exceed the intrinsic solubility at the water's pH (typically near neutral).1. Adjust pH: Lower the pH of the solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Aim for a pH in the acidic range (e.g., pH 4-6).2. Sonication: Use a sonicator bath to provide energy to break up solid particles and enhance dissolution.3. Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase the dissolution rate. Avoid excessive heat to prevent potential degradation.
A precipitate forms after dissolving the compound and adjusting the pH. The pH may have been raised too high, causing the compound to convert to its less soluble free base.1. Re-adjust pH: Carefully lower the pH by adding dilute acid until the precipitate redissolves.2. Filter the solution: If re-adjusting the pH is not possible for your experiment, you may need to filter the solution to remove the precipitate, but be aware that this will lower the effective concentration of your compound.
The solution is cloudy or hazy. This could be due to incomplete dissolution, the formation of a fine precipitate, or contamination.1. Verify Complete Dissolution: Ensure all solid particles have dissolved by sonicating or stirring for a longer period.2. Check pH: Measure the pH of the solution to ensure it is in the optimal acidic range for solubility.3. Use High-Purity Solvents: Ensure that the water or buffer used is of high purity to avoid contaminants that could affect solubility.
Inconsistent results in biological assays. This could be due to the compound precipitating out of the cell culture media, which is typically buffered around pH 7.4.1. Prepare a Concentrated Stock in an Appropriate Solvent: A common practice is to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use. This minimizes the time the compound is at a pH where it might be less soluble.2. Test Solubility in Media: Before conducting the full experiment, perform a small-scale test to check the solubility of your final concentration of this compound in the specific cell culture media you are using.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume.

  • Initial Dissolution: Weigh the calculated amount of the compound and add it to a beaker or flask containing approximately 80% of the final volume of high-purity water.

  • Stir the solution: Place the beaker on a magnetic stirrer and add a stir bar. Allow it to stir to dissolve as much of the compound as possible.

  • Measure the initial pH: Use a calibrated pH meter to measure the pH of the solution.

  • Adjust the pH: If the compound has not fully dissolved, slowly add 0.1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the solid is completely dissolved. A target pH in the range of 4-6 is a good starting point.

  • Final Volume Adjustment: Once the compound is fully dissolved and the desired pH is reached, transfer the solution to a volumetric flask and add high-purity water to reach the final volume.

  • Sterilization (if required): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Determining the pH-Solubility Profile

This protocol outlines a method to determine the solubility of this compound at various pH values.

Materials:

  • This compound powder

  • A series of buffers with different pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)

  • Small vials or tubes

  • Shaker or rotator

  • Centrifuge

  • Analytical method to quantify the concentration of this compound (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values.

  • Add Excess Compound: To separate vials each containing a known volume of a specific pH buffer, add an excess amount of this compound powder. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a pre-validated analytical method.

  • Data Analysis: Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation start Start weigh Weigh (+)-Coclaurine HCl start->weigh add_water Add ~80% final volume of water weigh->add_water stir Stir solution add_water->stir measure_ph Measure pH stir->measure_ph dissolved Completely dissolved? measure_ph->dissolved adjust_ph Adjust pH with 0.1 M HCl adjust_ph->stir dissolved->adjust_ph No final_volume Bring to final volume dissolved->final_volume Yes filter Sterile filter (0.22 µm) final_volume->filter end End filter->end

Caption: Workflow for preparing a pH-adjusted aqueous solution of this compound.

logical_relationship cluster_ph Effect of pH on Solubility cluster_form Chemical Form cluster_solubility Resulting Solubility low_ph Low pH (Acidic) protonated Protonated Form (Salt) R-NH3+Cl- low_ph->protonated high_ph High pH (Neutral/Alkaline) deprotonated Deprotonated Form (Free Base) R-NH2 high_ph->deprotonated high_sol Higher Solubility protonated->high_sol low_sol Lower Solubility deprotonated->low_sol

References

Overcoming matrix effects in LC-MS analysis of (+)-Coclaurine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of (+)-Coclaurine hydrochloride.

Troubleshooting Guides and FAQs

Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the common causes and how can I mitigate this?

A: Ion suppression is a common matrix effect in LC-MS analysis, particularly with electrospray ionization (ESI), where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte.[1]

Common Causes:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in plasma samples.

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also suppress the analyte signal.

  • Co-eluting Metabolites: Endogenous metabolites with similar properties to this compound can compete for ionization.

Troubleshooting and Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components. For benzylisoquinoline alkaloids in plasma, micro-SPE has been shown to be effective.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving many interfering substances in the aqueous phase.

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may require further optimization, such as a dilution step post-precipitation.

  • Chromatographic Separation: Improving the separation of this compound from matrix components is crucial.

    • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., UPLC columns) can provide better resolution.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between the analyte and the regions of significant matrix interference.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.

Q2: My recovery of this compound from plant extracts is low and inconsistent. What can I do to improve it?

A: Low and variable recovery from complex plant matrices is a common challenge. This can be due to inefficient extraction or losses during sample cleanup.

Troubleshooting and Mitigation Strategies:

  • Optimize Extraction Solvent: Ensure the solvent system is optimal for extracting benzylisoquinoline alkaloids like coclaurine (B195748). A common approach is to use methanol (B129727) or a mixture of methanol and water, sometimes with a small amount of acid (e.g., formic acid) to improve the solubility of protonated alkaloids.

  • Enhance Extraction Efficiency:

    • Sonication or Vortexing: Ensure thorough mixing and disruption of the plant material to facilitate solvent penetration.

    • Extraction Time: Investigate if a longer extraction time improves recovery.

  • Sample Cleanup: Plant extracts are complex and require cleanup to remove pigments, lipids, and other interfering compounds.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18, mixed-mode) to clean the extract.

    • Liquid-Liquid Extraction (LLE): Perform an acid-base LLE to selectively extract the basic alkaloid from the complex matrix.

  • Evaluate Different Sample Preparation Protocols: The table below summarizes the impact of different extraction methods on the recovery of related alkaloids, which can serve as a starting point for optimizing your protocol.

Q3: I am having difficulty with the chromatographic peak shape for this compound. What are the likely causes and solutions?

A: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise resolution and integration, leading to inaccurate quantification.

Common Causes and Solutions:

  • Secondary Interactions with the Column: Coclaurine is a basic compound and can exhibit secondary interactions with residual silanols on C18 columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column). Adding a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic or acetic acid) to the mobile phase can also improve peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of coclaurine and its interaction with the stationary phase.

    • Solution: For reversed-phase chromatography, a mobile phase pH around 3-4 is often a good starting point for basic compounds.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.

    • Solution: Minimize the length of tubing between the injector, column, and detector, and ensure all fittings are secure.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis (Based on a method for similar alkaloids)

This protocol is adapted from a micro-SPE method developed for the analysis of benzylisoquinoline alkaloids in rat plasma.

Materials:

  • Micro-SPE columns

  • Methanol

  • Acetonitrile

  • 0.1% Formic acid in water

  • Centrifuge

Procedure:

  • Pre-treatment: To 100 µL of plasma, add an internal standard and vortex.

  • Protein Precipitation: Add 400 µL of methanol/acetonitrile (1:1, v/v) to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge.

  • Micro-SPE Column Conditioning: Condition the micro-SPE column with 50% methanol in water, followed by 0.1% formic acid.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned micro-SPE column.

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute the this compound with an appropriate elution solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Protocol 2: UPLC-QToF-MS Analysis of this compound in Plant Extracts (Nelumbo nucifera)

This protocol is based on a published method for the identification of alkaloids in Nelumbo nucifera.[2][3]

Sample Preparation:

  • Extraction: Extract the powdered plant material with ethanol.

  • Filtration: Filter the extract to remove solid particles.

  • Dilution: Dilute the extract with the initial mobile phase before injection.

UPLC Conditions:

  • Column: Waters ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

Mass Spectrometry Conditions:

  • Instrument: Quadrupole Time-of-Flight (QToF) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Collision Energy: Low energy (e.g., 6 eV) for MS scans and a ramp of higher energies (e.g., 15-40 eV) for MS/MS scans.

Quantitative Data Summary

The following tables provide a summary of expected performance data based on the analysis of this compound and structurally similar alkaloids.

Table 1: UPLC-QToF-MS Parameters for the Identification of Coclaurine [2][3]

ParameterValue
Retention Time (min)Varies with gradient
Precursor Ion [M+H]⁺ (m/z)286.1444
Key MS/MS Fragments (m/z)269 (loss of NH₃), others

Table 2: Representative Recovery and Matrix Effect Data for Benzylisoquinoline Alkaloids in Plasma using Micro-SPE

Note: This data is for alkaloids structurally similar to this compound and serves as a reference for expected performance.[4]

ParameterValue Range
Extraction Recovery> 75.8%
Matrix Effect88.5% - 107.8%
Precision (RSD)< 16%
Accuracy86.9% - 113.2%

Visualizations

Experimental Workflows

Sample_Preparation_Plasma Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Methanol/Acetonitrile) Add_IS->PPT Centrifuge Centrifuge PPT->Centrifuge Load_Sample Load Supernatant Centrifuge->Load_Sample Condition_SPE Condition Micro-SPE Column Condition_SPE->Load_Sample Wash_SPE Wash Column Load_Sample->Wash_SPE Elute Elute Analyte Wash_SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LCMS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LCMS_Analysis

Caption: Workflow for plasma sample preparation using micro-SPE.

Sample_Preparation_Plant Plant_Material Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Cleanup Optional Cleanup (SPE or LLE) Filtration->Cleanup Dilution Dilute with Mobile Phase Cleanup->Dilution LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis

Caption: General workflow for plant extract sample preparation.

Logical Relationships

Matrix_Effect_Mitigation cluster_problem Problem cluster_solutions Solutions Matrix Effects Matrix Effects Sample_Prep Optimize Sample Preparation Matrix Effects->Sample_Prep Chromatography Improve Chromatographic Separation Matrix Effects->Chromatography Internal_Standard Use Stable Isotope-Labeled Internal Standard Matrix Effects->Internal_Standard Calibration Matrix-Matched Calibration Matrix Effects->Calibration

Caption: Strategies to overcome matrix effects in LC-MS analysis.

References

Validation & Comparative

Comparative study of (+)-Coclaurine hydrochloride and other dopamine receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of (+)-Coclaurine Hydrochloride and Other Dopamine (B1211576) Receptor Antagonists

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous neurological processes, including motor control, motivation, and cognition. Their dysregulation is implicated in various neuropsychiatric disorders, making them crucial targets for drug development. This guide provides a comparative analysis of this compound, a natural benzylisoquinoline alkaloid, and other well-established dopamine receptor antagonists. The objective is to present a clear comparison of their binding affinities and functional activities, supported by detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical determinant of its potency. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify this affinity. The table below summarizes the binding affinities of (+)-Coclaurine and selected dopamine receptor antagonists for various dopamine receptor subtypes.

CompoundD₁-like Receptors (IC₅₀/Kᵢ, nM)D₂-like Receptors (IC₅₀/Kᵢ, nM)D₃ Receptor (Kᵢ, nM)D₄ Receptor (Kᵢ, nM)D₅ Receptor (Kᵢ, nM)
(+)-Coclaurine (S-enantiomer) 240 (IC₅₀)[1]130 (IC₅₀)[1]Not ReportedNot ReportedNot Reported
Haloperidol Low Affinity0.25-2.84~2.94Not ReportedNot Reported
Risperidone 240[2]3.2[2]3.67.3[2]290
SCH 23390 0.2Low AffinityNot ReportedNot Reported0.3

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of drug-receptor interactions. The following sections describe the methodologies for key experiments used to characterize dopamine receptor antagonists.

Radioligand Binding Assay for Dopamine Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D₁, D₂, D₃, D₄, or D₅).

  • Radioligand specific for the receptor subtype (e.g., [³H]-SCH 23390 for D₁ receptors, [³H]-Spiperone or [³H]-Raclopride for D₂-like receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (e.g., this compound, Haloperidol, Risperidone) at various concentrations.

  • Non-specific binding control (a high concentration of a known antagonist, e.g., 10 µM Haloperidol for D₂ receptors).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or control in the assay buffer. The final volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][5]

Functional Assay: cAMP Measurement for D₁-like Receptors

D₁-like receptors (D₁ and D₅) are coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists inhibit this agonist-induced cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D₁ receptor.

  • Culture Medium: Ham's F-12K or DMEM with 10% FBS.

  • Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

  • Dopamine (agonist).

  • Test compounds (potential antagonists).

  • cAMP assay kit (e.g., TR-FRET or Luciferase-based).[6]

Procedure (TR-FRET cAMP Assay):

  • Cell Preparation: Culture cells to 80-90% confluency, then harvest and resuspend them in Stimulation Buffer.

  • Antagonist Addition: Add serial dilutions of the test compounds to a 384-well plate.

  • Agonist Stimulation: Add dopamine at a final concentration corresponding to its EC₈₀ to all wells (except for the basal control). Incubate for 15-30 minutes at 37°C.[6][7]

  • cAMP Detection: Add the cAMP detection reagents from the kit (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer). Incubate as per the manufacturer's instructions.

  • Measurement: Read the plate using a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the dopamine-induced cAMP production for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression.[6]

Functional Assay: β-Arrestin Recruitment for D₂-like Receptors

D₂-like receptors (D₂, D₃, and D₄) are coupled to Gαi/o proteins and can also signal through β-arrestin pathways upon activation. This assay measures the recruitment of β-arrestin to the receptor following agonist stimulation, which is inhibited by antagonists.

Materials:

  • HEK293 cells co-expressing the human D₂ receptor fused to a luciferase fragment (e.g., Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus).

  • Culture Medium: DMEM with 10% FBS.

  • Assay Buffer: HBSS.

  • Coelenterazine (B1669285) h (luciferase substrate).

  • Dopamine (agonist).

  • Test compounds (potential antagonists).

  • BRET-capable plate reader.

Procedure (BRET Assay):

  • Cell Plating: Seed the transfected cells into a 96-well white, clear-bottom microplate and incubate for 24-48 hours.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified time.

  • Substrate Addition: Add coelenterazine h to the wells.

  • Agonist Stimulation: Add dopamine at a final concentration corresponding to its EC₈₀.

  • Measurement: Immediately measure the BRET signal (the ratio of light emission from the acceptor and donor) over time using a BRET plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the dopamine-induced β-arrestin recruitment for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression.[8][9]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of dopamine receptor antagonists.

Dopamine_Signaling_Pathway cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gαs/olf D1_Receptor->Gs Dopamine AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 Activates DARPP32_D1 DARPP-32 PKA_D1->DARPP32_D1 Phosphorylates Cellular_Response_D1 Cellular Response (e.g., Gene Expression) DARPP32_D1->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gi Gαi/o D2_Receptor->Gi Dopamine Beta_Arrestin β-Arrestin D2_Receptor->Beta_Arrestin Recruits AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits Cellular_Response_D2 Cellular Response (e.g., Ion Channel Modulation) Gi->Cellular_Response_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Beta_Arrestin->Cellular_Response_D2

Caption: Simplified Dopamine Receptor Signaling Pathways.

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Cell Membranes Expressing Receptor Start->Prep_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prep_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Analyze Data to Determine IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Antagonist_Comparison_Logic Topic Comparative Study of Dopamine Receptor Antagonists Coclaurine (+)-Coclaurine HCl Topic->Coclaurine Haloperidol Haloperidol Topic->Haloperidol Risperidone Risperidone Topic->Risperidone SCH23390 SCH 23390 Topic->SCH23390 Binding_Affinity Binding Affinity (Ki / IC₅₀) Coclaurine->Binding_Affinity Functional_Activity Functional Activity (e.g., cAMP, β-Arrestin) Coclaurine->Functional_Activity Haloperidol->Binding_Affinity Haloperidol->Functional_Activity Risperidone->Binding_Affinity Risperidone->Functional_Activity SCH23390->Binding_Affinity SCH23390->Functional_Activity Conclusion Comparative Efficacy and Selectivity Profile Binding_Affinity->Conclusion Functional_Activity->Conclusion

Caption: Logical Flow of the Comparative Analysis.

References

(+)-Coclaurine Hydrochloride vs. Reticuline: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Coclaurine hydrochloride and reticuline (B1680550) are two closely related benzyltetrahydroisoquinoline alkaloids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds share a common structural backbone, yet subtle chemical differences lead to distinct biological effects, making a comparative analysis essential for researchers in pharmacology and drug development. This guide provides a comprehensive, data-driven comparison of their pharmacological profiles, supported by experimental evidence and detailed methodologies.

Pharmacological Profile Comparison

Pharmacological ParameterThis compoundReticuline
Primary Target(s) Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), Vitamin D Receptor (VDR), Postsynaptic Dopamine (B1211576) ReceptorsVitamin D Receptor (VDR), JAK2/STAT3/SOCS3 pathway, p38 MAPK/NF-κB pathway
Known Agonism/Antagonism nAChR antagonist[1][2][3], Postsynaptic dopamine receptor blocker[4][5]-
IC50 / Binding Affinity nAChR Antagonism: - α4β2 nAChR: IC50 = 49 µM- α4β4 nAChR: IC50 = 18 µMVDR Docking Score: Comparable to ReticulineVDR Docking Score: -8.556[6]
Key Pharmacological Effects - Anticancer and pro-apoptotic[6]- Sensitizes cancer cells to cisplatin[3]- Neuroprotective[4]- Antimicrobial- Antioxidative- Anti-aging[4]- Anti-inflammatory[7]- Anticancer and pro-apoptotic[6]- Central nervous system depressant[8]- Analgesic- Potential for dopaminergic neurotoxicity[8]
Signaling Pathway Modulation - Downregulates EFHD2-related NOX4-ABCC1 signaling[3]- Activates VDR-mediated gene expression[6]- Inactivates JAK2/STAT3/SOCS3 signaling[7][9]- Inactivates p38 MAPK/NF-κB signaling[7][9]- Activates VDR-mediated gene expression[6]
Effects on Dopamine System Increases striatal levels of DOPAC and HVA[5]Increases striatal levels of HVA only[5]

Detailed Pharmacological Actions

This compound

This compound exhibits a range of activities, with its most characterized effects being the antagonism of nicotinic acetylcholine receptors and the modulation of dopamine signaling. Its anticancer properties have also been a recent focus of investigation.

  • Nicotinic Acetylcholine Receptor Antagonism: this compound acts as an antagonist at neuronal nAChRs. Specifically, it has been shown to inhibit acetylcholine-induced currents in Xenopus oocytes expressing human α4β2 and α4β4 nAChR subunits with IC50 values of 49 µM and 18 µM, respectively.

  • Dopaminergic System Modulation: In vivo studies have demonstrated that intracerebroventricular administration of d-coclaurine in mice leads to an increase in the striatal levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[5] This suggests a blockade of postsynaptic dopamine receptors.[4][5]

  • Anticancer Activity: (+)-Coclaurine has demonstrated anticancer and pro-apoptotic effects in colorectal cancer cell lines.[6] This activity is mediated through the Vitamin D Receptor (VDR). Furthermore, it has been found to sensitize non-small cell lung cancer (NSCLC) cells to cisplatin (B142131) by downregulating the EFHD2-related NOX4-ABCC1 signaling pathway.[3] This is achieved by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter.

Reticuline

Reticuline is a crucial intermediate in the biosynthesis of numerous alkaloids, including morphine.[8] Its pharmacological profile is highlighted by potent anti-inflammatory and anticancer activities, as well as complex effects on the central nervous system.

  • Anti-inflammatory Effects: Reticuline has been shown to possess significant anti-inflammatory properties. In a mouse model of obesity-associated asthma, reticuline administration (0.25 mg/kg) suppressed airway resistance, reduced inflammatory cell infiltration in the lungs, and decreased the levels of pro-inflammatory cytokines.[7] This effect is mediated through the inactivation of the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways.[7][9]

  • Anticancer Activity: Similar to (+)-coclaurine, reticuline exhibits VDR-dependent anticancer and pro-apoptotic activities in colorectal cancer cells.[6] Molecular docking studies indicate that it binds to the VDR active site with a docking score of -8.556.[6]

  • Central Nervous System Effects: Reticuline is known to have CNS depressant effects in rodents.[8] Notably, it has also been associated with toxicity to dopaminergic neurons, which may contribute to a form of atypical parkinsonism.[8] In contrast to d-coclaurine, intracerebroventricular injection of d-reticuline in mice only increased the striatal level of HVA, not DOPAC.[5]

Signaling Pathway Visualizations

EFHD2_NOX4_ABCC1_Pathway cluster_coclaurine Effect of (+)-Coclaurine Coclaurine (B195748) (+)-Coclaurine FOXG1 FOXG1 Coclaurine->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 promotes transcription NOX4 NOX4 EFHD2->NOX4 induces ROS ROS NOX4->ROS produces ABCC1 ABCC1 ROS->ABCC1 activates Cisplatin_efflux Cisplatin Efflux ABCC1->Cisplatin_efflux Cisplatin_sensitivity Increased Cisplatin Sensitivity Cisplatin_efflux->Cisplatin_sensitivity inhibition leads to

Figure 1: (+)-Coclaurine's disruption of the FOXG1-EFHD2 interaction, leading to increased cisplatin sensitivity.

Reticuline_Anti_Inflammatory_Pathway cluster_reticuline Effect of Reticuline cluster_jak_stat JAK/STAT Pathway cluster_mapk_nfkb MAPK/NF-κB Pathway Reticuline Reticuline JAK2 p-JAK2 Reticuline->JAK2 inhibits p38_MAPK p-p38 MAPK Reticuline->p38_MAPK inhibits STAT3 p-STAT3 JAK2->STAT3 SOCS3 SOCS3 STAT3->SOCS3 induces Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-5, etc.) STAT3->Inflammatory_Cytokines promotes transcription NFkB p-NF-κB p65 p38_MAPK->NFkB NFkB->Inflammatory_Cytokines promotes transcription Airway_Inflammation Airway Inflammation Inflammatory_Cytokines->Airway_Inflammation

Figure 2: Reticuline's inhibition of the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB pathways to reduce airway inflammation.

VDR_Signaling_Pathway cluster_ligands Ligands Coclaurine (+)-Coclaurine VDR Vitamin D Receptor (VDR) Coclaurine->VDR binds to Reticuline Reticuline Reticuline->VDR binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression modulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Viability Decreased Cell Viability Gene_Expression->Cell_Viability

Figure 3: VDR-mediated signaling pathway activated by both (+)-Coclaurine and Reticuline, leading to anticancer effects.

Experimental Protocols

Dopamine Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of test compounds for dopamine D2 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Test compounds: this compound, Reticuline.

  • Reference compound: Haloperidol or unlabeled Spiperone.

  • Non-specific binding agent: 10 µM Butaclamol or Haloperidol.

  • Assay buffer.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with test compounds.

  • Total Binding: Add assay buffer, a fixed concentration of the radioligand (at or near its Kd value), and the cell membrane suspension.

  • Non-specific Binding: Add the non-specific binding agent, the fixed concentration of the radioligand, and the cell membrane suspension.

  • Competition: Add serial dilutions of the test compounds, the fixed concentration of the radioligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Neurotoxicity Assay for Dopaminergic Neurons (General Protocol)

To quantify the potential neurotoxicity of reticuline on dopaminergic neurons, an in vitro assay using a dopaminergic cell line or primary neurons can be employed.

Objective: To assess the dose-dependent toxicity of reticuline on dopaminergic neurons.

Materials:

  • Human dopaminergic neurons (e.g., derived from hESCs or iPSCs) or a dopaminergic cell line (e.g., SH-SY5Y).

  • Test compound: Reticuline.

  • Positive control for neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+).

  • Cell culture medium and supplements.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Reagents for immunocytochemistry (e.g., anti-tyrosine hydroxylase antibody).

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Culture the dopaminergic neurons in appropriate plates and conditions.

  • Treatment: Expose the cells to various concentrations of reticuline for a defined period (e.g., 24-48 hours). Include untreated controls and positive controls (MPP+).

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture medium.

    • Perform the LDH assay according to the manufacturer's protocol to measure the release of LDH, an indicator of cell lysis.

  • Assessment of Neuronal Viability and Morphology:

    • Fix the cells.

    • Perform immunocytochemistry for a dopaminergic neuron marker, such as tyrosine hydroxylase (TH).

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of viable TH-positive neurons and assess neuronal morphology (e.g., neurite length).

  • Data Analysis: Determine the LD50 value of reticuline by plotting the percentage of cell death against the concentration of the compound.

Anti-inflammatory Activity in a Mouse Model of Obesity-Associated Asthma

This protocol is based on a study investigating the anti-inflammatory effects of reticuline.[7]

Objective: To evaluate the in vivo anti-inflammatory efficacy of reticuline.

Materials:

  • BALB/c mice.

  • Low-fat diet (LFD) and high-fat diet (HFD).

  • House dust mite (HDM) extract or ovalbumin (OVA) for inducing asthma.

  • Reticuline.

  • Equipment for intragastrical gavage and intranasal administration.

  • Equipment for measuring airway hyper-responsiveness.

  • ELISA kits for cytokine measurement.

  • Reagents and equipment for Western blotting.

Procedure:

  • Animal Model:

    • Feed BALB/c mice with either an LFD or HFD for 8 weeks.

    • Induce an asthma model by intranasal challenge with HDM or OVA.

  • Treatment: Administer reticuline (0.25 mg/kg) or vehicle via intragastrical gavage.

  • Assessment of Airway Hyper-responsiveness: Measure airway resistance after the final challenge.

  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Inflammatory Cell Count: Estimate the number of inflammatory cells in the BALF.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-1β, IL-5) in the lung tissue using ELISA.

  • Western Blotting: Analyze the protein expression and phosphorylation levels of key components of the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways in lung tissue lysates.

VDR-Dependent Anticancer Activity Assay

This protocol is adapted from a study comparing the anticancer effects of coclaurine and reticuline.[6]

Objective: To assess the VDR-dependent anticancer and pro-apoptotic effects of the test compounds.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116 wild-type and HCT116-VDR/knockout).

  • Test compounds: this compound, Reticuline.

  • Positive control: Vitamin D3.

  • MTT assay kit for cell viability.

  • Annexin V/PI apoptosis detection kit for flow cytometry.

  • Reagents for Western blotting (e.g., antibodies against PARP, caspase-3, Bax, Bcl-2, VDR).

Procedure:

  • Cell Viability (MTT Assay):

    • Seed cells in 96-well plates and treat with various concentrations of the test compounds for 72 hours.

    • Perform the MTT assay according to the manufacturer's protocol to determine cell viability.

  • Apoptosis Analysis (Flow Cytometry):

    • Treat cells with the test compounds for 72 hours.

    • Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

  • Western Blotting for Apoptotic and VDR Pathway Proteins:

    • Treat cells with the test compounds.

    • Lyse the cells and perform Western blotting to analyze the expression levels of cleaved PARP, cleaved caspase-3, Bax, Bcl-2, and VDR.

Conclusion

This compound and reticuline, while structurally similar, exhibit distinct pharmacological profiles that warrant individual consideration for therapeutic development. This compound's potent nAChR antagonism and specific effects on dopamine metabolism suggest its potential in neurological and psychiatric disorders. Its ability to sensitize cancer cells to chemotherapy also opens avenues in oncology.

Reticuline, on the other hand, demonstrates pronounced anti-inflammatory effects through the inhibition of key inflammatory signaling pathways, making it a strong candidate for treating inflammatory conditions such as asthma. Both compounds share a promising VDR-dependent anticancer activity, highlighting a common mechanism for this effect.

However, the potential for reticuline-induced dopaminergic neurotoxicity necessitates careful evaluation in any future drug development efforts. Further research is required to fully elucidate the binding affinities of both compounds at dopamine receptors to better understand their central nervous system effects. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these two intriguing alkaloids.

References

Unveiling the Mechanisms of (+)-Coclaurine Hydrochloride: A Comparative Analysis Utilizing Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Coclaurine hydrochloride's mechanisms of action, focusing on its roles as a dopamine (B1211576) D2 receptor antagonist and an inhibitor of the EF-hand domain-containing protein D2 (EFHD2) signaling pathway. The performance of this compound is objectively compared with alternative compounds, supported by experimental data derived from studies, including those utilizing genetic knockout models.

Executive Summary

This compound, a benzyltetrahydroisoquinoline alkaloid, exhibits multifaceted pharmacological activities. This guide elucidates two of its key mechanisms:

  • Dopamine D2 Receptor Antagonism: this compound acts as an antagonist at dopamine D2 receptors, a mechanism shared by many antipsychotic drugs. Genetic knockout of the dopamine D2 receptor in mouse models leads to phenotypes that can be partly mimicked or reversed by D2 receptor antagonists, providing a valuable tool for studying the in-vivo effects of compounds like this compound.

  • EFHD2 Pathway Inhibition: Recent studies have identified this compound as an inhibitor of the EFHD2 signaling pathway. This pathway is implicated in promoting resistance to cisplatin (B142131) in non-small cell lung carcinoma (NSCLC). By inhibiting EFHD2, this compound sensitizes cancer cells to the cytotoxic effects of cisplatin. While direct genetic knockout models confirming this specific interaction with coclaurine (B195748) are yet to be published, EFHD2 knockdown studies provide a strong basis for this mechanism.

This guide presents a comparative analysis of this compound with other known dopamine D2 receptor antagonists and a potential alternative for EFHD2 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Comparison of this compound with Alternatives

Dopamine D2 Receptor Antagonism

The antagonistic activity of this compound at the dopamine D2 receptor is a key aspect of its pharmacological profile. To contextualize its potency, the following table compares its reported IC50 value with the inhibition constants (Ki) of several established dopamine D2 receptor antagonists. A lower value indicates higher binding affinity or inhibitory potency.

CompoundDopamine D2 Receptor IC50/Ki (nM)Notes
(+)-Coclaurine 1,140[1]Antagonizes D2 receptors with micromolar potency.[1]
Haloperidol0.66 - 2.84[2]A typical antipsychotic with high affinity for D2 receptors.[2]
Risperidone3.2[3]An atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors.[3]
Clozapine75[4]An atypical antipsychotic with a lower affinity for D2 receptors compared to other antipsychotics, known for its unique efficacy.[4]
Olanzapine~10-20 (estimated from occupancy)An atypical antipsychotic with a complex receptor binding profile.[5][6]

Note: IC50 and Ki values can vary depending on the experimental conditions.

EFHD2 Pathway Inhibition

This compound has been shown to sensitize non-small cell lung carcinoma (NSCLC) cells to cisplatin by inhibiting the EFHD2-NOX4-ABCC1 signaling pathway.[7][8] The following table compares the efficacy of this compound in this context with another compound, ibuprofen, which has also been reported to inhibit EFHD2 expression.

CompoundEffect on Cisplatin IC50 in NSCLC cellsNotes
(+)-Coclaurine Reduces IC50 of cisplatin from 69.7 µM to 47.4 µM in H1299 cells.[7]Sensitizes NSCLC cells to cisplatin by downregulating EFHD2 expression and the associated NOX4-ABCC1 signaling pathway.[7] The IC50 of coclaurine alone is high (0.95 mM in H1299 cells).[7]
IbuprofenSignificantly sensitizes H1299 cells to cisplatin.A non-steroidal anti-inflammatory drug (NSAID) that downregulates EFHD2 expression, leading to increased sensitivity to cisplatin.[7] The exact fold change in IC50 was not quantified.

Note: A direct IC50 or Ki value for the binding of this compound to the EFHD2 protein has not been reported in the reviewed literature. The comparison is based on the functional outcome of EFHD2 pathway inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches to study them, the following diagrams have been generated using Graphviz.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Coclaurine (+)-Coclaurine HCl Coclaurine->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

EFHD2_Signaling_Workflow cluster_workflow Experimental Workflow: Investigating EFHD2 Inhibition cluster_pathway EFHD2 Signaling Pathway in Cisplatin Resistance start NSCLC Cell Culture (e.g., H1299, A549) treatment Treat with (+)-Coclaurine HCl and/or Cisplatin start->treatment knockout Generate EFHD2 Knockout (CRISPR/Cas9) start->knockout analysis Analyze Cellular Response treatment->analysis knockout->analysis viability Cell Viability Assay (MTT Assay) analysis->viability western Western Blot for EFHD2, NOX4, ABCC1 analysis->western ros ROS Measurement analysis->ros EFHD2 EFHD2 NOX4 NOX4 EFHD2->NOX4 Induces ROS ↑ ROS NOX4->ROS ABCC1 ABCC1 ROS->ABCC1 Activates Cisplatin_Efflux Cisplatin Efflux ABCC1->Cisplatin_Efflux Resistance Cisplatin Resistance Cisplatin_Efflux->Resistance Coclaurine_Inhibition (+)-Coclaurine HCl Coclaurine_Inhibition->EFHD2 Inhibits

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data on the efficacy of (+)-Coclaurine hydrochloride from available in vitro and in vivo studies.

Table 1: In Vitro Anticancer Efficacy of this compound

Cell LineCancer TypeAssayIC50 (μM)EffectReference
H1299Non-Small Cell Lung Carcinoma (NSCLC)MTT Assay950Cytotoxicity[1]
A549Non-Small Cell Lung Carcinoma (NSCLC)MTT Assay2000Cytotoxicity[1]
H1299Non-Small Cell Lung Carcinoma (NSCLC)MTT Assay47.4 (in combination with Cisplatin)Sensitizes cells to Cisplatin (B142131)[1]
A549Non-Small Cell Lung Carcinoma (NSCLC)MTT Assay57.3 (in combination with Cisplatin)Sensitizes cells to Cisplatin[1]

Table 2: In Vivo Neuropharmacological Effects of this compound

Animal ModelAdministration RouteDosageObserved EffectReference
MouseIntracerebroventricular injection50 μgSlight increase in 3,4-dihydroxyphenylacetic acid and significant increase in homovanillic acid in the striatum.[2]
RatNot SpecifiedNot SpecifiedInhibition of postsynaptic dopamine (B1211576) receptors in the striatum.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Anticancer Signaling Pathway

Recent studies have elucidated a key signaling pathway through which coclaurine (B195748) sensitizes non-small cell lung carcinoma (NSCLC) cells to cisplatin.[1][3][4][5] Coclaurine disrupts the interaction between the transcription factor FOXG1 and the promoter of EF-hand domain-containing protein D2 (EFHD2), leading to reduced EFHD2 transcription.[1][3][4][5] This, in turn, downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, enhancing cisplatin sensitivity.[1][3][4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm ABCC1 ABCC1 Cisplatin_in Intracellular Cisplatin ABCC1->Cisplatin_in efflux FOXG1 FOXG1 EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2_mRNA EFHD2 mRNA EFHD2_promoter->EFHD2_mRNA transcription EFHD2_protein EFHD2 Protein EFHD2_mRNA->EFHD2_protein translation NOX4 NOX4 EFHD2_protein->NOX4 activates NOX4->ABCC1 activates Cisplatin_out Extracellular Cisplatin Cisplatin_out->Cisplatin_in influx Coclaurine (+)-Coclaurine hydrochloride Coclaurine->FOXG1 inhibits interaction

Coclaurine's Anticancer Signaling Pathway
Hypothetical In Vivo Anticancer Efficacy Workflow

While specific in vivo studies on the anticancer efficacy of this compound are not prevalent in the reviewed literature, a potential experimental workflow can be proposed based on established methodologies for testing novel therapeutic agents in mouse models of cancer.[6][7][8][9] This workflow would be crucial in translating the promising in vitro findings to a preclinical in vivo setting.

G start Start cell_culture NSCLC Cell Culture (e.g., H1299, A549) start->cell_culture orthotopic_implantation Orthotopic Implantation of NSCLC cells into lungs of immunodeficient mice cell_culture->orthotopic_implantation tumor_establishment Tumor Establishment (monitored by imaging) orthotopic_implantation->tumor_establishment randomization Randomization of mice into treatment groups tumor_establishment->randomization treatment Treatment Administration - Vehicle Control - this compound - Cisplatin - Combination Therapy randomization->treatment monitoring Tumor Burden Assessment (caliper measurements, imaging) & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis - Tumor weight and volume - Histopathology - Survival Analysis monitoring->endpoint end End endpoint->end

Proposed In Vivo Anticancer Study Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic and chemosensitizing effects of coclaurine on NSCLC cells.[1]

  • Cell Seeding: Plate H1299 or A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Tumor Model (Orthotopic NSCLC Mouse Model) - General Protocol

The following is a generalized protocol for establishing an orthotopic non-small cell lung cancer model in mice, a necessary step for evaluating the in vivo anticancer efficacy of this compound.[6][7][8][9]

  • Cell Preparation: Culture human NSCLC cells (e.g., H1299 or A549) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 2 x 10⁷ cells/mL.

  • Animal Anesthesia: Anesthetize immunodeficient mice (e.g., nude or SCID mice) using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: Make a small incision in the left lateral dorsal axillary line of the mouse, over the 6th or 7th intercostal space.

  • Intrathoracic Injection: Using a 30-gauge needle, carefully inject 20 µL of the cell suspension (4 x 10⁵ cells) into the left lung parenchyma.

  • Wound Closure: Close the incision with surgical clips or sutures.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT scans.[6][10]

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment groups for efficacy studies.

Assessment of Tumor Burden in Mice - General Guidelines

Accurate assessment of tumor burden is critical for evaluating the efficacy of a therapeutic agent.[11][12][13][14]

  • Caliper Measurements (for subcutaneous tumors):

    • Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Imaging (for orthotopic tumors):

    • Utilize non-invasive imaging techniques like bioluminescence, fluorescence, or micro-CT to monitor internal tumor growth.

    • Quantify the tumor burden based on the signal intensity or volumetric analysis of the images.

  • Body Weight and Condition:

    • Monitor the body weight of the mice regularly as a general indicator of health.

    • Assess the body condition score (BCS) to evaluate the overall well-being of the animal, as tumor growth can sometimes mask weight loss due to cachexia.

  • Endpoint Criteria:

    • Establish humane endpoints for the study, which may include maximum tumor size, percentage of body weight loss, or clinical signs of distress. Euthanize animals that reach these endpoints.

    • At the end of the study, excise the tumors and measure their final weight and volume.

References

A Comparative Guide to Analytical Methods for (+)-Coclaurine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative and qualitative analysis of (+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid with potential therapeutic applications. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of several common analytical techniques, offering a basis for informed decision-making in a research and development setting.

Comparison of Analytical Method Performance

The following tables summarize the typical validation parameters for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the analysis of alkaloids similar to this compound. It is important to note that direct cross-validation studies for this compound are not extensively available in public literature; therefore, these values are representative of the performance expected for this class of compounds.

Table 1: HPLC Method Validation Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.1 - 0.5 µg/mL

Table 2: UPLC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.001 - 0.01 ng/mL
Limit of Quantitation (LOQ)0.005 - 0.05 ng/mL

Table 3: GC-MS Method Validation Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.998
Precision (% RSD)< 10%
Limit of Quantitation (LOQ)0.3 - 0.6 ng/mL

Table 4: Capillary Electrophoresis Method Validation Parameters

ParameterTypical Performance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%
Limit of Detection (LOD)1 - 5 µg/mL
Limit of Quantitation (LOQ)5 - 15 µg/mL

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted to 2.5-3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A typical ratio could be 60:40 (v/v) buffer:acetonitrile[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (e.g., 240 nm)[1].

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

  • Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness[2][3].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Offers higher resolution, sensitivity, and selectivity compared to conventional HPLC, making it suitable for complex matrices and trace-level analysis.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common for alkaloid analysis[4][5].

  • Flow Rate: 0.2 - 0.4 mL/min[6].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for (+)-Coclaurine and an internal standard.

  • Sample Preparation: Protein precipitation (for biological samples) followed by filtration or solid-phase extraction (SPE) for cleanup and concentration[5][6].

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, LOD, LOQ, matrix effect, and stability as per regulatory guidelines[7][8].

Gas Chromatography-Mass Spectrometry (GC-MS)

Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like alkaloids to increase their volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[9].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[9].

  • Injector Temperature: 250 - 300°C[9].

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 1 minute, then ramping up to 320°C at 10°C/min and holding for 2 minutes[9].

  • Derivatization: Silylation with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often necessary to improve the volatility and thermal stability of the analyte[10].

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte, followed by derivatization[10].

  • Validation: Validation should include assessment of selectivity, linearity, precision, accuracy, and robustness[10].

Capillary Electrophoresis (CE)

A high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50-75 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, at a specific pH. For alkaloid analysis, acidic buffers are often used[11].

  • Applied Voltage: 15 - 30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 200-240 nm).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent and filter.

  • Validation: The method should be validated for parameters including linearity, accuracy, precision, LOD, and LOQ[12][13].

Visualizations

Biosynthesis of (+)-Coclaurine

The following diagram illustrates the key steps in the biosynthetic pathway of (+)-Coclaurine, starting from the amino acid L-tyrosine.

Coclaurine_Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine hydroxylase 4HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4HPAA transamination, decarboxylation Dopamine (B1211576) Dopamine DOPA->Dopamine DOPA decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine synthase (NCS) 4HPAA->Norcoclaurine Coclaurine (+)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O-methyltransferase (6OMT)

Caption: Biosynthetic pathway of (+)-Coclaurine.

Interaction of (+)-Coclaurine with Dopamine Receptors

(+)-Coclaurine has been shown to interact with dopamine D1 and D2 receptors, acting as an antagonist. This interaction is a key aspect of its pharmacological activity[14][15].

Dopamine_Receptor_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor binds & activates D2_Receptor D2 Receptor Dopamine->D2_Receptor binds & activates Signaling Downstream Signaling Cascades D1_Receptor->Signaling D2_Receptor->Signaling Coclaurine (+)-Coclaurine Coclaurine->D1_Receptor antagonizes Coclaurine->D2_Receptor antagonizes

Caption: Antagonistic action of (+)-Coclaurine on Dopamine D1 and D2 receptors.

References

A Comparative Analysis of the Neuroprotective Effects of (+)-Coclaurine Hydrochloride and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective potential of (+)-Coclaurine hydrochloride against well-known antioxidants: Vitamin E, N-acetylcysteine (NAC), and Resveratrol. Due to the limited availability of direct comparative studies, this analysis relies on indirect comparisons of data from various in vitro studies. The information presented aims to offer a valuable resource for researchers investigating novel neuroprotective agents.

Introduction to Neuroprotection and Oxidative Stress

Neurodegenerative diseases are often characterized by progressive neuronal loss, in which oxidative stress plays a pivotal role. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leading to cellular damage and apoptosis. Antioxidants are compounds that can mitigate this damage and are a key area of research for neuroprotective therapies.

This compound , a benzyltetrahydroisoquinoline alkaloid, has been noted for its potential anti-aging and neuroprotective properties. Its specific mechanisms and comparative efficacy, however, are not as extensively documented as those of established antioxidants.

Vitamin E , a fat-soluble vitamin, is a well-known antioxidant that protects cell membranes from lipid peroxidation. N-acetylcysteine (NAC) is a precursor to the endogenous antioxidant glutathione (B108866) and has been shown to protect against oxidative stress-induced cell death. Resveratrol , a polyphenol found in grapes and other plants, exhibits neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies. It is important to note that the experimental conditions, cell lines, and methods for inducing and measuring neuroprotection may vary between studies, making direct comparisons challenging.

Table 1: Comparative Effects on Neuronal Viability Under Oxidative Stress

CompoundCell LineOxidative StressorConcentration of Compound% Increase in Cell Viability (compared to stressor alone)Assay
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (related to (+)-Coclaurine) Primary hippocampal cultures (mouse)Glutamate (1 mM)50 µMReduction in LDH release (neurotoxic marker)LDH Assay[1]
Vitamin E (α-Tocopherol) SH-SY5YHydrogen Peroxide (H₂O₂) (0.5 mM)20 µMSignificant inhibition of LDH releaseLDH Assay[2]
N-acetylcysteine (NAC) SH-SY5YHydrogen Peroxide (H₂O₂) (500 µM)10 µM~20%MTT Assay[3][4]
Resveratrol SH-SY5YHydrogen Peroxide (H₂O₂) (2 mM)2.5 µMSignificant increase in cell viabilityMTT Assay[5]
Resveratrol SH-SY5YDopamine (300-500 µM)5 µMProtection against cytotoxicityNot specified[6]

Table 2: Comparative Effects on Markers of Oxidative Stress

CompoundCell LineOxidative StressorConcentration of CompoundEffect on Oxidative Stress MarkersAssay
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (related to (+)-Coclaurine) Primary hippocampal cultures (mouse)Glutamate (1 mM)50 µM and 500 µMPartial reversal of mitochondrial membrane potential lossMitochondrial Membrane Potential Assay[1]
N-acetylcysteine (NAC) SH-SY5YHydrogen Peroxide (H₂O₂) (500 µM)Not specifiedSignificant decrease in intracellular H₂O₂ levelsInfra-red Fluorimetric Hydrogen Peroxide Assay[4]
Resveratrol PC12Cobalt Chloride (CoCl₂)Not specifiedAttenuated the increase in ROS productionNot specified[7]

Table 3: Comparative Effects on Inflammatory Markers

CompoundCell Line/ModelInflammatory StimulusConcentration of CompoundEffect on Inflammatory MarkersAssay
Vitamin E MicrogliaLipopolysaccharide (LPS)50 µMDecreased NO production, IL-1α, TNF-α, and iNOS expressionNot specified[8]
Resveratrol Primary microgliaLipopolysaccharide (LPS)Not specifiedInhibition of NO, TNF-α, and IL-1β productionNot specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate experimental design and replication.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., H₂O₂) at a predetermined concentration and incubate for a further 24 hours.

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9][10][11][12][13]

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
  • Cell Seeding and Treatment: Plate cells in a 96-well black plate and treat with the test compounds and oxidative stressor as described for the cell viability assay.

  • DCFH-DA Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After washing to remove excess DCFH-DA, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The increase in fluorescence is proportional to the level of intracellular ROS.[13][14][15][16][17][18]

Measurement of Inflammatory Cytokines (ELISA)
  • Sample Collection: After treating the cells (e.g., microglia or co-cultures) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve.[3][9][19][20][21][22]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways involved in neuroprotection and a general experimental workflow for assessing neuroprotective compounds.

G cluster_0 Oxidative Stress cluster_1 Neuroprotective Compounds cluster_2 Cellular Response cluster_3 Outcome ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis induces Coclaurine (+)-Coclaurine HCl (and related alkaloids) Nrf2 Nrf2 Pathway Coclaurine->Nrf2 may activate? Antioxidants Vitamin E, NAC, Resveratrol Antioxidants->ROS directly scavenge Antioxidants->Nrf2 activate AntiInflammatory Anti-inflammatory Pathways (e.g., ↓NF-κB) Antioxidants->AntiInflammatory activate AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS scavenge AntiInflammatory->Apoptosis inhibits NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath NeuronalSurvival Neuronal Survival

Caption: Putative signaling pathways in neuroprotection.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis A Seed Neuronal Cells B Pre-treat with Test Compounds A->B C Induce Oxidative Stress B->C D Cell Viability (MTT Assay) C->D E ROS Measurement (DCFH-DA Assay) C->E F Inflammatory Marker Measurement (ELISA) C->F G Quantify & Compare Neuroprotective Effects D->G E->G F->G

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

While direct comparative data is sparse, this guide provides a framework for understanding the potential neuroprotective effects of this compound in the context of established antioxidants. The available information on a structurally related compound suggests that benzyltetrahydroisoquinoline alkaloids may offer neuroprotection, warranting further investigation. Future studies employing standardized in vitro models and a head-to-head comparison of these compounds are necessary to definitively elucidate the comparative efficacy of this compound as a neuroprotective agent.

References

A Comparative Analysis of (+)-Coclaurine Free Base and Its Hydrochloride Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties and biological activities of (+)-Coclaurine free base and its hydrochloride salt, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate form for their studies.

Introduction

(+)-Coclaurine is a benzyltetrahydroisoquinoline alkaloid found in various plant species, recognized for its diverse pharmacological activities, including anti-aging properties and interactions with key neurotransmitter systems.[1] In research and development, (+)-Coclaurine is utilized in two primary forms: the free base and the hydrochloride (HCl) salt. The choice between these forms can significantly impact experimental outcomes due to differences in their physicochemical properties, such as solubility and stability. This guide provides a detailed comparison of (+)-Coclaurine free base and its hydrochloride salt, presenting available data to inform experimental design and interpretation.

Physicochemical Properties: A Tale of Two Forms

The fundamental difference between the free base and the hydrochloride salt lies in the protonation state of the amine group in the coclaurine (B195748) molecule. The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid, resulting in a more polar and typically more water-soluble compound.

Solubility

The hydrochloride salt of (+)-Coclaurine exhibits significantly higher aqueous solubility compared to its free base form. This is a critical consideration for in vitro assays and in vivo formulations where achieving a sufficient concentration in aqueous media is essential.

FormSolventSolubility
(+)-Coclaurine Free BaseDMSO45 mg/mL (157.71 mM)[2]
(+)-Coclaurine HydrochlorideDMSO50 mg/mL (155.38 mM)[3]
This compoundWater5 mg/mL (15.54 mM)[3]
Table 1: Solubility data for (+)-Coclaurine free base and hydrochloride salt.

As indicated in Table 1, while both forms are highly soluble in dimethyl sulfoxide (B87167) (DMSO), the hydrochloride salt demonstrates considerable solubility in water, a property not commonly observed with the free base.

Stability

In general, hydrochloride salts of amine-containing compounds, including alkaloids like (+)-Coclaurine, are more stable than their corresponding free base forms.[4] The protonated amine in the salt form is less susceptible to oxidation and other degradation pathways.[4] This enhanced stability is advantageous for long-term storage and for ensuring the integrity of the compound throughout the duration of an experiment.

Biological Activity: Is There a Difference?

At equivalent molar concentrations, the biological activity of the free base and the hydrochloride salt of a compound is generally considered to be comparable, as the active pharmacological entity is the (+)-Coclaurine molecule itself.[1] Once dissolved and absorbed, the salt form typically dissociates, releasing the active free base. However, the difference in solubility can indirectly affect observed activity by influencing the actual concentration of the compound that reaches the biological target.

(+)-Coclaurine has been identified as an antagonist of both dopamine (B1211576) D1 and D2 receptors, as well as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[8][9]

A study on alkaloids from Nelumbo nucifera Gaertn. reported that (S)-coclaurine and (R)-coclaurine antagonized both D1 and D2 receptors with equivalent potencies, suggesting that stereoisomerism at that particular position does not significantly impact its activity on these dopamine receptors.[8] The study reported the following IC50 values:

CompoundReceptorIC50 (µM)
(S)-CoclaurineD12.09 ± 0.65[8]
(S)-CoclaurineD21.14 ± 0.10[8]
(R)-CoclaurineD1(not specified)
(R)-CoclaurineD2(not specified)
Table 2: Dopamine receptor antagonist activity of Coclaurine stereoisomers. It is important to note that this study did not specify whether the free base or a salt form was used.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for assays relevant to the biological activities of (+)-Coclaurine.

Dopamine D1 Receptor Antagonist Assay (General Protocol)

This protocol outlines a typical in vitro assay to determine the antagonist activity of a compound against the dopamine D1 receptor.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Signal Detection A Plate cells expressing D1 receptors B Incubate cells A->B C Add test compound ((+)-Coclaurine free base or HCl salt) B->C D Add D1 receptor agonist (e.g., Dopamine) C->D E Measure intracellular cAMP levels D->E F Analyze data to determine IC50 E->F

Figure 1: Workflow for a dopamine D1 receptor antagonist assay.
  • Cell Culture: Cells stably or transiently expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Addition: The cells are pre-incubated with varying concentrations of (+)-Coclaurine (either free base or hydrochloride salt, dissolved in a suitable solvent like DMSO and then diluted in assay buffer).

  • Agonist Stimulation: A known dopamine D1 receptor agonist (e.g., dopamine or SKF-38393) is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or a fluorescent biosensor). D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP.

  • Data Analysis: The inhibition of the agonist-induced cAMP signal by (+)-Coclaurine is plotted against the concentration of the compound. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is then calculated using a non-linear regression model.

Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a compound for nicotinic acetylcholine receptors.

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection A Prepare membranes from cells expressing nAChRs B Incubate membranes with radiolabeled ligand (e.g., [3H]epibatidine) A->B C Add competing test compound ((+)-Coclaurine free base or HCl salt) B->C D Separate bound from free ligand (e.g., filtration) C->D E Quantify bound radioactivity D->E F Calculate Ki from IC50 E->F

Figure 2: Workflow for a nicotinic acetylcholine receptor binding assay.
  • Membrane Preparation: Membranes are prepared from cells or tissues known to express the target nicotinic acetylcholine receptor subtype.

  • Binding Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the test compound ((+)-Coclaurine free base or HCl salt).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of (+)-Coclaurine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Signaling Pathways

(+)-Coclaurine exerts its biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Dopamine D1 Receptor Signaling Pathway

As a D1 receptor antagonist, (+)-Coclaurine blocks the canonical Gs-coupled signaling cascade initiated by dopamine.

G Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Coclaurine Coclaurine Coclaurine->D1R Blocks Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 3: Dopamine D1 receptor signaling pathway antagonism by (+)-Coclaurine.
Nicotinic Acetylcholine Receptor Signaling Pathway

As a nicotinic acetylcholine receptor antagonist, (+)-Coclaurine blocks the influx of cations, primarily Na⁺ and Ca²⁺, that is normally triggered by the binding of acetylcholine.

G ACh Acetylcholine nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Opens Channel Coclaurine Coclaurine Coclaurine->nAChR Blocks Channel IonInflux Na+ / Ca2+ Influx nAChR->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Figure 4: Nicotinic acetylcholine receptor antagonism by (+)-Coclaurine.

Conclusion and Recommendations

The choice between (+)-Coclaurine free base and its hydrochloride salt for research purposes should be guided by the specific requirements of the experiment.

  • For aqueous-based in vitro assays and for in vivo studies requiring parenteral administration, the hydrochloride salt is the recommended form due to its superior water solubility. This ensures accurate dosing and bioavailability.

  • The free base may be suitable for experiments involving non-polar organic solvents or specific formulation strategies where the salt form is not desirable.

  • In terms of stability, the hydrochloride salt is generally the more robust option for long-term storage and use in solution.

While the intrinsic biological activity of both forms is expected to be the same at the molecular level, the enhanced solubility and stability of the hydrochloride salt make it a more reliable and convenient choice for most biological research applications. It is crucial for researchers to clearly state the form of (+)-Coclaurine used in their publications to ensure the reproducibility of their findings. Further studies directly comparing the physicochemical and biological properties of the two forms under identical experimental conditions would be highly valuable to the scientific community.

References

Head-to-Head Comparison: (+)-Coclaurine Hydrochloride and its Synthetic Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Coclaurine hydrochloride, a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a head-to-head comparison of this compound with its synthetic analogs, focusing on their performance in preclinical studies. The information presented herein is intended to support researchers in drug discovery and development by offering a comparative analysis based on available experimental data.

Overview of this compound

(+)-Coclaurine is a versatile scaffold that has demonstrated a range of biological effects, including antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) and potential as an anticancer agent. Its hydrochloride salt is often used in research to improve solubility and stability.

Performance Data: Anticancer Activity

Preclinical studies have evaluated the cytotoxic effects of (+)-Coclaurine on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer Type(+)-Coclaurine IC50 (µM)Reference
HCT116Colorectal CarcinomaNot specified, but showed dose-dependent inhibition up to 20 µM[1]
H1299Non-Small Cell Lung Carcinoma950[2]
A549Non-Small Cell Lung Carcinoma2000[2]

Signaling Pathways and Mechanism of Action

Research into the anticancer properties of (+)-Coclaurine has begun to elucidate its mechanism of action. In non-small cell lung carcinoma (NSCLC), (+)-Coclaurine has been shown to sensitize cancer cells to cisplatin (B142131) by inhibiting the EF-hand domain-containing protein D2 (EFHD2). This inhibition leads to the downregulation of the NOX4/ABCC1 signaling pathway.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway affected by (+)-Coclaurine in NSCLC cells.

Coclaurine_Signaling_Pathway Coclaurine (+)-Coclaurine EFHD2 EFHD2 Coclaurine->EFHD2 inhibits NOX4 NOX4 EFHD2->NOX4 activates ABCC1 ABCC1 NOX4->ABCC1 upregulates Cisplatin_Resistance Cisplatin Resistance ABCC1->Cisplatin_Resistance

Caption: Proposed mechanism of (+)-Coclaurine in NSCLC.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of (+)-Coclaurine and its potential analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., H1299, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][4]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of a compound.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., EFHD2, NOX4, ABCC1) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2][4]

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of compounds like (+)-Coclaurine and its synthetic analogs.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis ((+)-Coclaurine & Analogs) Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Cell_Viability->Mechanism_Studies Identify Hits Functional_Assays Functional Assays (Migration, Invasion, Colony Formation) Mechanism_Studies->Functional_Assays Animal_Model Animal Model Studies (e.g., Xenograft) Functional_Assays->Animal_Model Promising Candidates Toxicity_Assessment Toxicity Assessment Animal_Model->Toxicity_Assessment

References

Validating the Specificity of (+)-Coclaurine Hydrochloride for its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an objective comparison of (+)-Coclaurine hydrochloride's performance against its key molecular targets, supported by experimental data. We delve into its specificity, compare it with alternative compounds, and provide detailed experimental protocols for validation.

Molecular Targets of this compound

This compound is a benzylisoquinoline alkaloid with a complex pharmacological profile, interacting with multiple molecular targets. The primary targets identified in scientific literature include nicotinic acetylcholine (B1216132) receptors (nAChRs) and dopamine (B1211576) receptors. Additionally, it has been shown to influence the expression of EF-hand domain-containing protein D2 (EFHD2) and acts as a substrate for Coclaurine N-methyltransferase (CNMT).

Comparative Analysis of Target Inhibition

To contextualize the specificity of this compound, its inhibitory activity is compared with other known antagonists for both nicotinic acetylcholine and dopamine receptors.

Table 1: Comparison of this compound with Alternative Nicotinic Acetylcholine Receptor Antagonists

CompoundTarget Subtype(s)IC50 (µM)Reference(s)
(+)-Coclaurine human α4β2, α4β449, 18[1]
MecamylamineGanglion typeNot Specified[2]
HexamethoniumGanglion typeNot Specified[2]
TubocurarineMuscle typeNot Specified[2]
Bupropionα3β4, α4β2, α1β1γδNot Specified[2]

Table 2: Comparison of this compound with Alternative Dopamine Receptor Antagonists

CompoundTarget(s)IC50 (µM)Ki (nM)Reference(s)
(+)-Coclaurine D1, D22.09 (D1), 1.14 (D2)Not Specified[3]
HaloperidolD2, D3, D4Not Specified1.2[4]
ClozapineD4Not Specified19
RisperidoneD2, D3, D4Not Specified3.2[4]
OlanzapineD1-D5Not Specified31 (D2)[4]
QuetiapineD1, D2, D3Not Specified370 (D2)[4]

Interaction with EFHD2 and CNMT

Current research indicates that this compound downregulates the expression of EFHD2, a protein implicated in cisplatin (B142131) resistance in non-small cell lung cancer.[5][6] This effect appears to be mediated by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter.[5] While this demonstrates a functional interaction, specific IC50 values for direct inhibition of EFHD2 by (+)-Coclaurine are not yet available.

For Coclaurine N-methyltransferase (CNMT), an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids, (+)-Coclaurine serves as a substrate rather than an inhibitor. This means that CNMT recognizes (+)-Coclaurine and catalyzes its N-methylation.

Experimental Protocols

To validate the specificity of a compound like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

1. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., nAChRs or dopamine receptors).

    • Radiolabeled ligand specific for the target receptor (e.g., [³H]-nicotine or [³H]-spiperone).

    • This compound and other test compounds.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test compound (this compound).

    • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assay (for CNMT)

This assay measures the effect of a compound on the activity of an enzyme.

  • Materials:

    • Purified Coclaurine N-methyltransferase (CNMT).

    • Substrate: (+)-Coclaurine.

    • Co-substrate: S-adenosyl-L-methionine (SAM).

    • Test compounds (potential inhibitors).

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Detection reagent (e.g., a method to quantify the methylated product or the co-product S-adenosyl-L-homocysteine).

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, add the assay buffer, CNMT enzyme, and the test compound at various concentrations.

    • Pre-incubate the enzyme with the test compound for a defined period.

    • Initiate the enzymatic reaction by adding the substrates ((+)-Coclaurine and SAM).

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

    • Incubate the reaction for a specific time at an optimal temperature.

    • Stop the reaction (e.g., by adding a quenching agent).

    • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

3. Western Blot for EFHD2 Expression

This technique is used to measure the change in the expression level of a specific protein in response to treatment with a compound.

  • Materials:

    • Cell line of interest (e.g., non-small cell lung cancer cells).

    • This compound.

    • Cell lysis buffer.

    • Protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody specific for EFHD2.

    • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture the cells and treat them with various concentrations of this compound for a specific duration.

    • Lyse the cells to extract the total protein.

    • Determine the protein concentration of each sample.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against EFHD2.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in EFHD2 expression.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental design, the following diagrams are provided.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Synaptic Vesicle Synaptic Vesicle Ca2+ Influx->Synaptic Vesicle triggers fusion Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Vesicle->Acetylcholine (ACh) releases Nicotinic ACh Receptor (nAChR) Nicotinic ACh Receptor (nAChR) Acetylcholine (ACh)->Nicotinic ACh Receptor (nAChR) binds to Ion Channel Opening Ion Channel Opening Nicotinic ACh Receptor (nAChR)->Ion Channel Opening Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux Ion Channel Opening->Na+ Influx / K+ Efflux Depolarization (EPSP) Depolarization (EPSP) Na+ Influx / K+ Efflux->Depolarization (EPSP) Cellular Response Cellular Response Depolarization (EPSP)->Cellular Response initiates Coclaurine Coclaurine Coclaurine->Nicotinic ACh Receptor (nAChR) antagonizes

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Target Validation Workflow Hypothesized Target Hypothesized Target Compound Library Screening Compound Library Screening Hypothesized Target->Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification In vitro Assays In vitro Assays Hit Identification->In vitro Assays Binding Affinity (Ki) Functional Activity (IC50) Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Target Engagement Downstream Effects Specificity & Selectivity Profiling Specificity & Selectivity Profiling Cell-based Assays->Specificity & Selectivity Profiling Off-target screening Lead Optimization Lead Optimization Specificity & Selectivity Profiling->Lead Optimization In vivo Validation In vivo Validation Lead Optimization->In vivo Validation Animal Models Validated Target Validated Target In vivo Validation->Validated Target

Caption: General Workflow for Molecular Target Validation.

References

A Comparative Analysis of (+)-Coclaurine Hydrochloride from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (+)-Coclaurine hydrochloride derived from various plant sources. It is intended to be an objective resource, presenting supporting experimental data to aid in research and development. (+)-Coclaurine is a benzyltetrahydroisoquinoline alkaloid found in a variety of plants and is recognized for its interesting pharmacological activities, including its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and a dopamine (B1211576) receptor antagonist.[1][2]

Quantitative Analysis of (+)-Coclaurine Yield from Different Plant Sources

The yield of (+)-Coclaurine can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction method employed. While comprehensive comparative studies detailing yields from a wide array of sources are limited, data from individual studies allow for a preliminary comparison.

Plant SourcePlant PartExtraction MethodYield of (+)-CoclaurineReference
Nelumbo nucifera (Lotus)Flower BudsMethanol (B129727) reflux followed by chromatographic purification0.0042% (of dry material)[3]
Lindera aggregataRoots80% Ethanol (B145695) refluxData not specified in abstracts[3]
Sarcopetalum harveyanumNot specifiedNot specifiedData not specified in abstracts[4]
Annona squamosaNot specifiedNot specifiedData not specified in abstracts[5]

Note: Quantitative yield data for (+)-Coclaurine from Lindera aggregata, Sarcopetalum harveyanum, and Annona squamosa were not available in the reviewed literature abstracts. The tables reflect the data accessible through the conducted searches.

Comparative Biological Activity of (+)-Coclaurine

(+)-Coclaurine exhibits a range of biological activities. The potency of these activities can be influenced by the purity of the isolated compound. Below is a comparison of reported bioactivities from different sources.

Plant SourceBiological Target/AssayMeasurementResult (IC₅₀/EC₅₀)Reference
Nelumbo nuciferaDopamine D1 Receptor AntagonismFLIPR AssayMid- to low-micromolar range[1]
Nelumbo nuciferaDopamine D2 Receptor AntagonismFLIPR AssayMid- to low-micromolar range[1]
Annona squamosaHuman Colon Cancer Cells (HCT116)Cytotoxicity AssayExcellent activity (specific IC₅₀ not provided in abstract)[5]
Annona squamosaHuman Breast Cancer Cells (MCF-7)Cytotoxicity AssayExcellent activity (specific IC₅₀ not provided in abstract)[5]
Annona squamosaHuman Liver Cancer Cells (HEPG-2)Cytotoxicity AssayExcellent activity (specific IC₅₀ not provided in abstract)[5]
Not SpecifiedHIV Replication in H9 cellsp24 antigen ELISAEC₅₀: 0.8 µg/mL (2.8 µM)[1]

Note: A study on Nelumbo nucifera indicated that both (S)-coclaurine and (R)-coclaurine antagonized D1 and D2 receptors with equivalent potencies. The most potent related alkaloid was O-nornuciferine, with IC₅₀ values of 2.09 µM for D1 and 1.14 µM for D2 receptors.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of experimental protocols for the isolation, purification, and analysis of (+)-Coclaurine from different plant sources, based on available literature.

Experimental Workflow for Isolation and Analysis

G cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization p1 Collect Plant Material (e.g., N. nucifera flowers) p2 Dry and Pulverize p1->p2 e1 Solvent Extraction (e.g., Methanol Reflux) p2->e1 e2 Filtration & Concentration e1->e2 pu1 Acid-Base Partitioning e2->pu1 pu2 Column Chromatography (Silica Gel, ODS) pu1->pu2 pu3 Preparative HPLC pu2->pu3 a1 UHPLC-MS/MS Analysis (Purity & Quantification) pu3->a1 a2 NMR Spectroscopy (Structure Elucidation) a1->a2 a3 Biological Activity Assays a1->a3

Caption: General workflow for the isolation and analysis of (+)-Coclaurine.

Isolation and Purification of (+)-Coclaurine from Nelumbo nucifera Flower Buds

This protocol is based on the methodology for isolating alkaloids from lotus (B1177795) flowers.

  • Extraction:

    • Dried flower buds of N. nucifera are extracted with methanol under reflux.

    • The methanol extract is then partitioned between ethyl acetate (B1210297) and a 3% aqueous solution of tartaric acid.

    • The acidic aqueous layer, containing the alkaloids, is collected.

  • Purification:

    • The acidic aqueous solution is subjected to normal-phase silica (B1680970) gel column chromatography.

    • Further purification is achieved using reversed-phase ODS (octadecylsilyl) column chromatography.

    • Final isolation of (+)-Coclaurine is performed using high-performance liquid chromatography (HPLC).

Isolation and Analysis of (+)-Coclaurine from Lindera aggregata Roots

This protocol is adapted from methods for the analysis of chemical constituents in Lindera aggregata.[3]

  • Extraction:

    • Powdered roots of L. aggregata (150.0 g) are extracted with 80% ethanol (500 mL) under reflux three times, for 2 hours each time.[3]

    • The ethanol extracts are combined, filtered, and the solvent is evaporated under vacuum to yield a crude extract.[3]

    • The crude extract is then lyophilized.[3]

  • Quantitative Analysis by UHPLC-MS/MS:

    • Sample Preparation: A solution of the freeze-dried extract (0.5 mg/mL) is prepared in methanol, sonicated, and filtered through a 0.22 µm membrane.[3]

    • Chromatography: Analysis is performed on a UHPLC system with a C18 column (e.g., Waters Acquity CSH C18, 150 × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient elution is used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of methanol with 0.1% formic acid.[3]

    • Detection: Mass spectrometry is used for the detection and quantification of coclaurine (B195748).[3]

General Protocol for Alkaloid Extraction from Sarcopetalum harveyanum

While a specific protocol for (+)-Coclaurine was not detailed in the search results, a general method for alkaloid extraction can be applied.

  • Extraction:

    • The dried and powdered plant material is defatted with a non-polar solvent like n-hexane.

    • The defatted material is then extracted with an alcohol, such as methanol or ethanol.

    • The alcoholic extract is concentrated, and the residue is acidified with a dilute acid (e.g., 2% sulfuric acid).

    • The acidic solution is washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds.

    • The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids.

    • The precipitated alkaloids are extracted with an organic solvent like chloroform.

  • Purification:

    • The crude alkaloid extract is purified using column chromatography over silica gel or alumina.

    • Fractions are monitored by thin-layer chromatography (TLC), and those containing the compound of interest are combined.

    • Further purification can be achieved by preparative TLC or HPLC.

Signaling Pathways

(+)-Coclaurine's biological effects are attributed to its interaction with specific signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

(+)-Coclaurine acts as an antagonist at nicotinic acetylcholine receptors.[2] This means it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, acetylcholine. This can modulate downstream signaling cascades involved in neurotransmission.

G cluster_pathway nAChR Signaling Pathway ACh Acetylcholine nAChR nAChR ACh->nAChR Binds & Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens Coclaurine (+)-Coclaurine Coclaurine->nAChR Binds & Blocks Cell_Response Cellular Response (e.g., Depolarization) Ion_Channel->Cell_Response Leads to

Caption: Antagonistic action of (+)-Coclaurine on nAChRs.

Dopamine D1 and D2 Receptor Antagonism

(+)-Coclaurine has been shown to be an antagonist of both D1 and D2 dopamine receptors.[1] By blocking these receptors, it can interfere with dopamine-mediated signaling in the central nervous system, which is implicated in various physiological and pathological processes.

G cluster_pathway Dopamine Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC_stim Adenylate Cyclase (Stimulation) D1R->AC_stim AC_inhib Adenylate Cyclase (Inhibition) D2R->AC_inhib Coclaurine (+)-Coclaurine Coclaurine->D1R Blocks Coclaurine->D2R Blocks cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

References

Benchmarking the anticancer activity of (+)-Coclaurine hydrochloride against standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the in vitro anticancer activity of (+)-Coclaurine hydrochloride against established chemotherapeutic agents: Paclitaxel, Doxorubicin (B1662922), and Cisplatin (B142131). The data herein is compiled from various scientific publications to provide a benchmark for its potential as an anticancer compound.

Executive Summary

This compound, a tetrahydroisoquinoline alkaloid, has demonstrated notable anticancer properties. Recent studies indicate its ability to sensitize non-small cell lung cancer (NSCLC) cells to conventional chemotherapy. This guide provides a side-by-side comparison of its cytotoxic effects with standard chemotherapeutics across several cancer cell lines. It is important to note that the presented data is aggregated from multiple sources, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and standard chemotherapeutic agents in various human cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1299Non-Small Cell Lung Cancer950[1]
A549Non-Small Cell Lung Cancer2000[1]
HCT116Colon CancerData Unavailable
MCF-7Breast CancerData Unavailable
HepG2Liver CancerData Unavailable

Table 2: IC50 Values of Standard Chemotherapeutics in Various Cancer Cell Lines

Disclaimer: The following IC50 values are sourced from multiple publications. Experimental conditions such as exposure time and assay type may vary, which can significantly influence the results. A meta-analysis of cisplatin, for instance, has revealed substantial heterogeneity in reported IC50 values across different studies.[2]

Cell LineCancer TypePaclitaxel IC50 (nM)Doxorubicin IC50 (nM)Cisplatin IC50 (µM)
H1299Non-Small Cell Lung Cancer-37.12 (72h)[3]27 (72h)[4]
A549Non-Small Cell Lung Cancer1.35 (48h)[5]8.64 (72h)[3]9 (72h)[4]
HCT116Colon Cancer---
MCF-7Breast CancerVaries with analogs (72h)2.5 µM (24h)[6]1.1 - 29.8 (48h)[2]
HepG2Liver Cancer-12.18 µM (24h)[6]3.5 - 34.2 (48h)[2]

Mechanism of Action: Signaling Pathway

This compound has been shown to enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to cisplatin by targeting the EFHD2-related signaling pathway.[1] It disrupts the interaction between the transcription factor FOXG1 and the promoter of EFHD2, leading to decreased EFHD2 transcription.[1] This, in turn, downregulates the NOX4-ROS-ABCC1 signaling axis, which is implicated in drug resistance.[1][7][8][9]

coclaurine_pathway cluster_coclaurine Mechanism of this compound Coclaurine (+)-Coclaurine hydrochloride FOXG1 FOXG1 Coclaurine->FOXG1 disrupts interaction Chemosensitivity Increased Cisplatin Sensitivity Coclaurine->Chemosensitivity EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 Transcription EFHD2_promoter->EFHD2 NOX4 NOX4 EFHD2->NOX4 induces ROS ROS NOX4->ROS ABCC1 ABCC1 ROS->ABCC1 activates Cisplatin_Efflux Cisplatin Efflux ABCC1->Cisplatin_Efflux

Caption: Signaling pathway of this compound in enhancing cisplatin sensitivity.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the reproducibility and interpretation of results. Below are generalized protocols for commonly used assays in the study of anticancer agents.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[10][11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel, Doxorubicin, Cisplatin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

mtt_workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Caption: General workflow for an MTT cell viability assay.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[1][13][14]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

apoptosis_workflow A Treat Cells to Induce Apoptosis B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate for 15 min in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

Caption: General workflow for an Annexin V apoptosis assay.

Conclusion

This compound demonstrates in vitro anticancer activity and, notably, the ability to sensitize cancer cells to standard chemotherapy. The provided data and pathways offer a foundational understanding for researchers exploring its therapeutic potential. Further comprehensive studies that directly compare this compound with standard chemotherapeutics under uniform experimental conditions are warranted to fully elucidate its relative efficacy and potential role in combination therapies.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Coclaurine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (+)-Coclaurine hydrochloride, a benzyltetrahydroisoquinoline alkaloid used in research. Adherence to these procedures will minimize environmental impact and ensure laboratory safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards.[1][2][3] Appropriate PPE should be worn at all times when handling this compound.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedProtective gloves, protective clothing, eye protection, face protection.[1][2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationProtective gloves.[1][2][3]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationEye protection/face protection.[1][2][3]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationUse only outdoors or in a well-ventilated area.[1][2][3] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

First Aid Measures

In case of exposure, follow these immediate first aid measures:

  • If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][3] Call a POISON CENTER/doctor if you feel unwell.[3]

  • If swallowed: Rinse mouth.[1] Do NOT induce vomiting. Call a physician.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Chemical waste should be disposed of through an approved waste disposal plant.[3]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

Step 2: Preparing for Disposal

  • Solid Waste:

    • Collect unadulterated or expired solid this compound in its original container or a clearly labeled, sealed container.

    • Contaminated solids (e.g., paper towels, gloves) should be placed in a designated, labeled hazardous waste bag.

  • Liquid Waste:

    • For small spills or residues, absorb the liquid with an inert material such as diatomite or universal binders.[1]

    • Collect the absorbed material in a sealed, labeled container for hazardous waste.

    • Aqueous and organic solutions containing this compound should be collected in separate, labeled, and sealed hazardous waste containers. Do not mix with incompatible waste streams.

Step 3: Decontamination of Labware and Surfaces

  • Reusable Labware: Wash glassware and equipment thoroughly with a suitable solvent (e.g., alcohol) to decontaminate, followed by a standard laboratory washing procedure.[1] Collect the initial solvent rinse as hazardous waste.

  • Work Surfaces: Decontaminate surfaces by scrubbing with alcohol.[1] All cleaning materials should be disposed of as hazardous waste.

Step 4: Storage and Labeling

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete inventory of the waste, including chemical names and quantities.

  • Never dispose of this compound down the drain or in the regular trash.[1]

III. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Workflow for this compound Disposal start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, spills) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid absorb_liquid Absorb Liquid with Inert Material liquid_waste->absorb_liquid decon Decontaminate Labware and Surfaces collect_decon Collect Cleaning Materials as Hazardous Waste decon->collect_decon storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid Collect in Labeled, Sealed Container absorb_liquid->collect_liquid collect_liquid->storage collect_decon->storage contact_ehs Contact EHS for Disposal storage->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (+)-Coclaurine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of (+)-Coclaurine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards.

Hazard Identification and Immediate Safety Information

This compound is a benzyltetrahydroisoquinoline alkaloid that requires careful handling due to its potential health effects. Based on safety data sheets (SDS), the compound presents the following hazards[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Due to these hazards, a thorough risk assessment must be conducted before beginning any work. The following personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Wear two pairs.Prevents skin contact during handling. The outer glove should be removed before leaving the work area.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.Protects eyes from dust particles and splashes of solutions.
Body Protection A fully buttoned lab coat with tight-fitting cuffs. A chemical-resistant apron is recommended when handling larger quantities.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved N95 or higher respirator is necessary, especially when handling the powder form.[3]Prevents inhalation of airborne powder or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety and procedural consistency.

Step 1: Pre-Handling Preparations

  • Consult the SDS: Always review the latest Safety Data Sheet for this compound before use.

  • Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. An eyewash station and safety shower must be accessible.[1]

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, glassware, and solvents.

  • Area Designation: Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

Step 2: Weighing the Solid Compound

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Work in Fume Hood: Perform all manipulations of the solid powder inside a chemical fume hood to control airborne particles.

  • Minimize Dust: Handle the powder carefully to avoid generating dust. Use a micro-spatula for transfers.

  • Seal Container: Promptly and tightly reseal the stock container after weighing.[1]

Step 3: Solution Preparation

  • Add Solvent to Solid: Slowly add the desired solvent to the pre-weighed solid to prevent splashing or aerosolization.

  • Use Appropriate Solvents: this compound may be dissolved in solvents like DMSO or prepared in various formulations for in vivo studies.[4]

  • Labeling: Clearly label the prepared solution with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[5]

Step 4: Post-Handling Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment, such as glassware and spatulas, by scrubbing with alcohol.[1]

  • Wipe Surfaces: Clean the work surface within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable items in the designated hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Liquid Waste Solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[1]
Contaminated Materials All disposable items that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips, paper towels) must be placed in a sealed bag and disposed of as hazardous solid waste.

Always follow your institution's and local regulations for hazardous waste disposal.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Accidental Spill Evacuate the area. Ensure adequate ventilation. Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite). For solid spills, carefully scoop the material to avoid creating dust. Place all contaminated material into a sealed container for hazardous waste disposal. Decontaminate the spill area with alcohol.[1]

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).[1][2]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures prep1 Review SDS prep2 Verify Fume Hood & Safety Stations prep1->prep2 prep3 Assemble PPE & Materials prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Seal & Store Stock handle3->handle4 clean1 Decontaminate Equipment & Surfaces handle4->clean1 Proceed to Cleanup clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill Spill Response exposure First Aid for Exposure

Caption: Safe handling workflow for this compound.

References

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